molecular formula C5H8O4 B104160 Ethylmalonic acid CAS No. 601-75-2

Ethylmalonic acid

货号: B104160
CAS 编号: 601-75-2
分子量: 132.11 g/mol
InChI 键: UKFXDFUAPNAMPJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethylmalonic acid is a significant metabolic intermediate that provides critical insights into cellular energy production and metabolic health in research settings. Its primary research value lies in its role as a sensitive biomarker for disruptions in mitochondrial fatty acid beta-oxidation and the metabolism of the amino acid, isoleucine . Studies utilize this compound to investigate conditions where cellular energy generation is impaired, as its accumulation in biological fluids like urine is indicative of a metabolic block. This block can be associated with deficiencies in essential nutrients such as carnitine, which is required for transporting fatty acids into the mitochondria, or vitamin B2 (riboflavin), a cofactor crucial for the enzymatic steps in acyl-CoA dehydrogenase pathways . Consequently, elevated levels of this compound are a key area of study in the context of inherited metabolic diseases like multiple acyl-CoA dehydrogenase deficiency (MADD), and can also be observed during states of ketosis or fasting . Research into these pathways is vital for understanding the biochemical mechanisms underlying symptoms such as hypoglycemia and lethargy, and for exploring potential therapeutic interventions, including carnitine and riboflavin supplementation . As such, this compound serves as an indispensable tool for scientists delving into the complexities of inborn errors of metabolism and mitochondrial function.

属性

IUPAC Name

2-ethylpropanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c1-2-3(4(6)7)5(8)9/h3H,2H2,1H3,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFXDFUAPNAMPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00208842
Record name Ethylmalonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00208842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ethylmalonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000622
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

712.0 mg/mL
Record name Ethylmalonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000622
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

601-75-2
Record name Ethylmalonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=601-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylmalonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000601752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETHYLMALONIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96615
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethylmalonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00208842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylmalonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.098
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYLMALONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/432NF49DFG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ethylmalonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000622
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

112 - 114 °C
Record name Ethylmalonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000622
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Biochemical Genesis of Ethylmalonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biochemical pathways leading to the formation and accumulation of ethylmalonic acid (EMA), a critical biomarker for certain inborn errors of metabolism. The document outlines the primary enzymatic defects, downstream metabolic consequences, and the pathophysiological link between genetic mutations and the presentation of ethylmalonic aciduria. Detailed experimental methodologies and quantitative data are provided to support researchers in the fields of metabolic disorders, diagnostics, and therapeutic development.

Introduction

This compound (C₅H₈O₄) is a dicarboxylic acid that is typically present in trace amounts in healthy individuals.[1] However, its significant accumulation in urine (ethylmalonic aciduria) and tissues is a hallmark of specific metabolic disorders, primarily Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency and Ethylmalonic Encephalopathy (EE).[2] Understanding the distinct biochemical routes that lead to EMA formation in these conditions is crucial for accurate diagnosis, patient management, and the development of targeted therapies. This guide will dissect these pathways, offering a granular view of the molecular mechanisms involved.

Primary Pathways of this compound Formation

The biosynthesis of this compound is not a primary physiological pathway but rather an alternative, "overflow" route that becomes active when specific enzymatic steps in mitochondrial metabolism are impaired. The two principal scenarios leading to EMA accumulation are detailed below.

Pathway I: Impaired Fatty Acid β-Oxidation in SCAD Deficiency

The most direct cause of ethylmalonic aciduria is a deficiency in the mitochondrial enzyme Short-Chain Acyl-CoA Dehydrogenase (SCAD), encoded by the ACADS gene.[3][4] SCAD catalyzes the first dehydrogenation step in the β-oxidation of short-chain fatty acids, specifically acting on butyryl-CoA (C4-CoA).[3][5]

In individuals with SCAD deficiency, the impaired oxidation of butyryl-CoA leads to its accumulation within the mitochondrial matrix.[5][6] This excess butyryl-CoA is then shunted into an alternative metabolic pathway:

  • Carboxylation of Butyryl-CoA: The accumulated butyryl-CoA becomes a substrate for the enzyme Propionyl-CoA Carboxylase (PCC).[5][7] PCC, a biotin-dependent enzyme, normally carboxylates propionyl-CoA to form methylmalonyl-CoA.[8] However, due to its substrate promiscuity, it can also carboxylate butyryl-CoA, albeit less efficiently, to form (S)-ethylmalonyl-CoA .[1][9] Some evidence also suggests that the cytosolic enzyme Acetyl-CoA Carboxylase (ACC) may contribute to this conversion.[1]

  • Hydrolysis to this compound: The resulting ethylmalonyl-CoA is then hydrolyzed by a non-specific acyl-CoA hydrolase (thioesterase) to release free This compound and Coenzyme A.[10]

A secondary fate for ethylmalonyl-CoA is its isomerization by methylmalonyl-CoA mutase to methylsuccinyl-CoA, which is then hydrolyzed to methylsuccinic acid, another common metabolite seen in the urine of SCAD-deficient patients, particularly during metabolic stress.[5]

The following diagram illustrates the biochemical cascade in SCAD deficiency leading to EMA formation.

SCAD_Deficiency_Pathway cluster_Mitochondrion Mitochondrial Matrix Fats Short-Chain Fatty Acids BCoA Butyryl-CoA Fats->BCoA β-Oxidation SCAD SCAD (ACADS gene) BCoA->SCAD PCC Propionyl-CoA Carboxylase (PCC) BCoA->PCC Accumulates CCoA Crotonyl-CoA BetaOx β-Oxidation (Energy Production) CCoA->BetaOx PCoA Propionyl-CoA PCoA->PCC MMCoA Methylmalonyl-CoA EMCoA (S)-Ethylmalonyl-CoA Hydrolase Acyl-CoA Hydrolase EMCoA->Hydrolase Mutase Methylmalonyl-CoA Mutase EMCoA->Mutase EMA This compound (EMA) Urine Excreted in Urine EMA->Urine MSCoA Methylsuccinyl-CoA MSA Methylsuccinic Acid MSCoA->MSA Hydrolysis MSA->Urine SCAD->CCoA Block X SCAD->Block PCC->MMCoA PCC->EMCoA Carboxylation (Alternative Path) Hydrolase->EMA Mutase->MSCoA

Caption: EMA formation pathway in SCAD deficiency.
Pathway II: Sulfide Toxicity in Ethylmalonic Encephalopathy (EE)

Ethylmalonic Encephalopathy is a severe, autosomal recessive disorder caused by mutations in the ETHE1 gene.[3][11] The ETHE1 protein is a mitochondrial matrix enzyme, specifically a sulfur dioxygenase, that plays a critical role in the detoxification of hydrogen sulfide (H₂S).[12][13][14]

The pathway to EMA formation in EE is indirect and stems from H₂S toxicity:

  • ETHE1 Deficiency and H₂S Accumulation: Loss of ETHE1 function prevents the oxidation of persulfides (derived from H₂S) to sulfite, leading to a massive accumulation of H₂S in tissues.[13][15] H₂S is produced endogenously from the catabolism of sulfur-containing amino acids (cysteine and methionine) and by gut microbiota.[14][16]

  • Inhibition of Mitochondrial Enzymes: At high concentrations, H₂S is a potent inhibitor of several mitochondrial enzymes.[2] Crucially, it inhibits Short-Chain Acyl-CoA Dehydrogenase (SCAD) and Cytochrome C Oxidase (COX) , the terminal enzyme of the electron transport chain.[13][15][17]

  • Secondary SCAD Blockade: The H₂S-mediated inhibition of SCAD creates a functional "bottleneck" in short-chain fatty acid oxidation, identical to the primary defect in SCAD deficiency.[15] This leads to the accumulation of butyryl-CoA and its subsequent conversion to this compound via the carboxylation pathway described in section 2.1.

  • Energy Metabolism Disruption: The concurrent inhibition of COX impairs oxidative phosphorylation, leading to decreased ATP production and elevated lactate levels, which contributes to the severe encephalopathy and multi-organ dysfunction seen in EE.[13][17]

The following diagram illustrates the pathological cascade in Ethylmalonic Encephalopathy.

ETHE1_Deficiency_Pathway cluster_Mitochondrion Mitochondrial Matrix H2S Hydrogen Sulfide (H₂S) Persulfide Glutathione Persulfide (GSSH) H2S->Persulfide SCAD SCAD H2S->SCAD Inhibition COX Cytochrome C Oxidase (COX) H2S->COX Inhibition ETHE1 ETHE1 Sulfur Dioxygenase Persulfide->ETHE1 Sulfite Sulfite (SO₃²⁻) ETHE1->Sulfite Detoxification Block_ETHE1 X ETHE1->Block_ETHE1 BCoA Butyryl-CoA SCAD->BCoA Blocked Block_SCAD X SCAD->Block_SCAD ATP ATP (Energy) COX->ATP Block_COX X COX->Block_COX BCoA->SCAD Substrate EMA_path EMA Formation (via Carboxylation) BCoA->EMA_path Accumulates & Diverts Consequences Pathological Consequences: - Ethylmalonic Aciduria - Lactic Acidosis - Encephalopathy - Vasculopathy EMA_path->Consequences ETC Electron Transport Chain ETC->COX ATP->Consequences ↓ Energy AminoAcids Sulfur Amino Acids (Cysteine, Methionine) AminoAcids->H2S Gut Gut Microbiota Gut->H2S

Caption: Pathophysiology of EMA formation in ETHE1 deficiency.

Quantitative Data

The diagnosis and monitoring of disorders associated with EMA formation rely on the quantification of key metabolites. The following tables summarize relevant quantitative data from the literature.

Table 1: Diagnostic Metabolite Concentrations

AnalyteSpecimenNormal RangePathological Range (SCAD Deficiency / EE)Citation(s)
This compound (EMA)Urine< 10 µmol/mmol creatinine18 - 1185 µmol/mmol creatinine[7]
Butyrylcarnitine (C4)Plasma / Dried Blood Spot< 0.9 µmol/LSignificantly elevated; variable[4][7]
ThiosulfatePlasma< 4 µmol/LSignificantly elevated (in EE)[7]
LactateBlood6-22 mg/dLElevated (in EE)[7]

Table 2: Enzyme Kinetic Parameters

EnzymeSubstrateKₘVₘₐₓOrganism/SystemCitation(s)
ETHE1 (Persulfide Dioxygenase)Glutathione Persulfide (GSSH)0.34 ± 0.03 mM113 ± 4 µmol min⁻¹ mg⁻¹Recombinant Human[6]
Propionyl-CoA CarboxylasePropionyl-CoA0.29 mM--[18]
Propionyl-CoA CarboxylaseButyryl-CoA-Catalyzes at ~2% of the rate for propionyl-CoAIn vitro studies[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound formation.

Protocol: Quantitative Analysis of Urinary Organic Acids by GC-MS

This protocol outlines a standard procedure for the detection and quantification of EMA in urine.

Objective: To quantify this compound and other organic acids in a urine sample.

Methodology:

  • Sample Preparation:

    • Thaw a frozen urine sample and centrifuge to remove particulate matter.

    • Measure the creatinine concentration of the sample for normalization.

    • To a fixed volume of urine, add a known amount of an internal standard (e.g., tropic acid).[19]

  • Extraction:

    • Acidify the sample with HCl.

    • Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate.[19] Repeat the extraction twice.

    • Pool the organic layers and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add a solution of methoxyamine hydrochloride in pyridine to protect keto-groups (oximation). Incubate as required.

    • Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, to convert the organic acids to their volatile trimethylsilyl (TMS) esters.[20] Incubate at an elevated temperature (e.g., 70°C).

  • GC-MS Analysis:

    • Inject the derivatized sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).

    • GC Conditions: Use a capillary column (e.g., DB-5MS) with a suitable temperature program to separate the analytes.[20]

    • MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. Data can be acquired in full scan mode for qualitative profiling or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and quantitative accuracy.[20][21]

  • Data Analysis:

    • Identify EMA based on its retention time and mass spectrum compared to an authentic standard.

    • Quantify the EMA peak area relative to the internal standard peak area. Calculate the concentration using a calibration curve prepared with known standards.

    • Normalize the final concentration to the creatinine level (e.g., in µmol/mmol creatinine).

Protocol: Measurement of SCAD Enzyme Activity

This protocol describes a method to measure SCAD activity in cultured fibroblasts, accounting for interference from other dehydrogenases.

Objective: To determine the specific activity of Short-Chain Acyl-CoA Dehydrogenase.

Methodology:

  • Cell Culture and Homogenization:

    • Culture patient-derived skin fibroblasts under standard conditions.

    • Harvest the cells, wash with phosphate-buffered saline, and resuspend in a suitable buffer.

    • Lyse the cells by sonication on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the total protein concentration.

  • Enzyme Assay:

    • The assay measures the reduction of a dye coupled to the oxidation of the substrate.

    • Reaction Mixture: Prepare a reaction buffer containing phosphate buffer, electron transfer flavoprotein (ETF), and an electron acceptor like 2,6-dichlorophenolindophenol (DCPIP).

    • Competitive Inhibition: To eliminate the contribution of Medium-Chain Acyl-CoA Dehydrogenase (MCAD), which can also act on butyryl-CoA, add an excess of hexanoyl-CoA (a specific MCAD substrate) to the assay medium.[12] This competitively inhibits MCAD's action on butyryl-CoA.

    • Initiation and Measurement: Add the cell homogenate to the reaction mixture and pre-incubate. Start the reaction by adding the substrate, butyryl-CoA.

    • Monitor the rate of DCPIP reduction by measuring the decrease in absorbance at 600 nm using a spectrophotometer.

  • Calculation:

    • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of DCPIP.

    • Express the specific activity as nmol/min/mg of protein. Compare the patient's activity to that of healthy controls.

Protocol: Measurement of ETHE1 (Sulfur Dioxygenase) Activity

This protocol details a polarographic method to measure the oxygen consumption catalyzed by ETHE1.

Objective: To determine the specific activity of the ETHE1 sulfur dioxygenase.

Methodology:

  • Substrate Preparation:

    • The substrate for ETHE1 is glutathione persulfide (GSSH). It can be generated non-enzymatically by reacting glutathione (GSH) with elemental sulfur in an acetonic solution.[22]

  • Polarographic Assay:

    • Use a Clark-type oxygen electrode in a sealed, temperature-controlled chamber (e.g., 22°C) to measure oxygen consumption.[6]

    • Reaction Mixture: The chamber should contain a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.4).[6]

    • Enzyme/Sample: Add the sample containing ETHE1 (e.g., purified recombinant protein, mitochondrial extract, or cell lysate) to the chamber.

    • Reaction Initiation: Start the reaction by injecting the freshly prepared GSSH substrate into the chamber.

    • Measurement: Record the rate of oxygen consumption over time.

  • Calculation:

    • Calculate the rate of oxygen consumption from the linear portion of the recorded trace.

    • Express the specific activity as µmol of O₂ consumed per minute per milligram of protein (µmol min⁻¹ mg⁻¹).[6]

Protocol: Acylcarnitine Profile Analysis by Tandem Mass Spectrometry (MS/MS)

This protocol provides an overview of the analysis of acylcarnitines, including butyrylcarnitine (C4), from dried blood spots or plasma.

Objective: To identify and quantify acylcarnitines as diagnostic markers.

Methodology:

  • Sample Preparation:

    • Dried Blood Spot: Punch a small disc (e.g., 3 mm) from the blood spot card.

    • Plasma: Use a small volume of plasma.

    • Extraction: Place the sample in a well of a microtiter plate. Add a methanol solution containing a mixture of stable isotope-labeled internal standards for each acylcarnitine species to be measured.[11] Agitate to extract the analytes.

  • Derivatization:

    • Evaporate the methanol extract to dryness.

    • Reconstitute in butanolic HCl and incubate to convert the acylcarnitines to their butyl esters.[11] This step improves ionization efficiency and chromatographic properties.

    • Evaporate the butanolic HCl and reconstitute the sample in a mobile phase suitable for injection.

  • MS/MS Analysis:

    • Inject the derivatized sample into the mass spectrometer, typically using a flow-injection or liquid chromatography (LC) inlet.[11][23] LC-MS/MS is required to separate isomers (e.g., butyrylcarnitine from isobutyrylcarnitine).[11]

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Detection: Operate the tandem mass spectrometer in Precursor Ion Scan mode or Neutral Loss Scan mode. For acylcarnitines, a common method is to scan for precursors of a specific fragment ion (m/z 85), which is characteristic of carnitine and its esters.[24]

  • Data Analysis:

    • Identify each acylcarnitine species by its mass-to-charge ratio (m/z).

    • Quantify the analyte by comparing the signal intensity of the native species to its corresponding stable isotope-labeled internal standard.

    • Report the concentration in µmol/L.

The following diagram provides a logical workflow for the differential diagnosis of ethylmalonic aciduria.

Diagnostic_Workflow cluster_SCAD SCAD Deficiency Pathway cluster_EE Ethylmalonic Encephalopathy Pathway Start Clinical Suspicion or Newborn Screen Flag (Elevated C4-Carnitine) Urine_OA Urine Organic Acid Analysis (GC-MS) Start->Urine_OA Plasma_AC Plasma Acylcarnitine Profile (LC-MS/MS) Start->Plasma_AC EMA_Check Elevated this compound (EMA)? Urine_OA->EMA_Check Clinical_Features Assess for EE Clinical Features: - Encephalopathy - Petechiae - Chronic Diarrhea - High Lactate & Thiosulfate EMA_Check->Clinical_Features Yes No_EMA Consider other metabolic disorders (e.g., Isobutyryl-CoA Dehydrogenase Deficiency) EMA_Check->No_EMA No SCAD_Enzyme SCAD Enzyme Assay (Fibroblasts/Muscle) SCAD_Dx Diagnosis: SCAD Deficiency SCAD_Enzyme->SCAD_Dx ACADS_Gene ACADS Gene Sequencing ACADS_Gene->SCAD_Enzyme Clinical_Features->ACADS_Gene EE Features Absent ETHE1_Gene ETHE1 Gene Sequencing Clinical_Features->ETHE1_Gene EE Features Present ETHE1_Enzyme ETHE1 Enzyme Assay (Optional/Research) ETHE1_Gene->ETHE1_Enzyme EE_Dx Diagnosis: Ethylmalonic Encephalopathy ETHE1_Enzyme->EE_Dx

Caption: Diagnostic workflow for ethylmalonic aciduria.

Conclusion

The formation of this compound is a significant indicator of underlying mitochondrial dysfunction. In SCAD deficiency, EMA arises directly from the accumulation of butyryl-CoA due to a block in the β-oxidation pathway. In the more severe condition of Ethylmalonic Encephalopathy, EMA formation is a secondary consequence of H₂S toxicity, which inhibits SCAD activity and profoundly disrupts cellular energy metabolism. A thorough understanding of these distinct biochemical cascades, supported by precise quantitative analysis and robust enzymatic and genetic testing, is fundamental for the scientific and medical communities dedicated to diagnosing these rare disorders and developing effective therapeutic interventions.

References

Ethylmalonic Acid: A Key Biomarker for Inborn Errors of Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ethylmalonic acid (EMA) is a dicarboxylic acid that serves as a crucial biomarker for several inborn errors of metabolism, primarily Ethylmalonic Encephalopathy (EE), Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency, and Multiple Acyl-CoA Dehydrogenase Deficiency (MADD). Its accumulation in biological fluids, such as urine and blood, signals a disruption in mitochondrial fatty acid oxidation and amino acid metabolism. This technical guide provides a comprehensive overview of the biochemical pathways leading to EMA accumulation, detailed experimental protocols for its quantification, and a summary of its clinical significance in the diagnosis and monitoring of these rare genetic disorders.

Introduction

In the landscape of rare metabolic diseases, the identification of sensitive and specific biomarkers is paramount for early diagnosis, patient stratification, and the development of targeted therapies. This compound, a metabolite not typically present in high concentrations in healthy individuals, has emerged as a significant indicator of underlying genetic defects affecting mitochondrial function. Elevated levels of EMA are a hallmark of a group of disorders characterized by a wide range of clinical presentations, from severe neonatal-onset encephalopathy to milder, later-onset myopathies. Understanding the metabolic origins of EMA and the analytical methods for its detection is, therefore, essential for researchers and clinicians in the field of inborn errors of metabolism.

Biochemical Origins of this compound

This compound is primarily derived from the carboxylation of butyryl-CoA, an intermediate in the catabolism of short-chain fatty acids and the amino acid lysine.[1] The accumulation of butyryl-CoA, and consequently EMA, is a direct or indirect consequence of enzymatic defects in specific mitochondrial pathways.

Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency

SCAD deficiency is an autosomal recessive disorder caused by mutations in the ACADS gene, which encodes the short-chain acyl-CoA dehydrogenase enzyme.[2] This enzyme catalyzes the first step in the beta-oxidation of short-chain fatty acids (C4 to C6).[3] A deficiency in SCAD leads to the accumulation of its substrate, butyryl-CoA. This excess butyryl-CoA is then carboxylated to form ethylmalonyl-CoA, which is subsequently hydrolyzed to this compound.[1]

Ethylmalonic Encephalopathy (EE)

Ethylmalonic encephalopathy is a severe, infantile autosomal recessive metabolic disorder resulting from mutations in the ETHE1 gene.[4] The ETHE1 gene encodes a mitochondrial sulfur dioxygenase responsible for detoxifying hydrogen sulfide (H₂S).[4][5] In the absence of functional ETHE1 enzyme, H₂S accumulates to toxic levels within the mitochondria. This accumulation has a secondary inhibitory effect on several enzymes, including SCAD and cytochrome c oxidase.[6] The inhibition of SCAD leads to the accumulation of butyryl-CoA and the subsequent formation of this compound.[3]

Multiple Acyl-CoA Dehydrogenase Deficiency (MADD)

Multiple Acyl-CoA Dehydrogenase Deficiency, also known as glutaric aciduria type II, is an autosomal recessive disorder of fatty acid, amino acid, and choline metabolism.[7] It is caused by defects in either the electron transfer flavoprotein (ETF) or ETF-ubiquinone oxidoreductase (ETF-QO), which are encoded by the ETFA, ETFB, and ETFDH genes, respectively.[8] These proteins are essential for transferring electrons from several acyl-CoA dehydrogenases, including SCAD, to the mitochondrial respiratory chain.[9] A defect in ETF or ETF-QO leads to the functional impairment of multiple dehydrogenases, resulting in the accumulation of various acyl-CoAs, including butyryl-CoA, and a subsequent increase in urinary EMA excretion.[8][10]

Quantitative Data on this compound and Related Biomarkers

The quantification of EMA and other related metabolites in urine and plasma is crucial for the diagnosis and differentiation of the associated inborn errors of metabolism. The following tables summarize the typical concentrations of these biomarkers in healthy individuals and in patients with EE, SCAD deficiency, and MADD.

Table 1: Urinary this compound Levels

ConditionUrinary this compound (mmol/mol creatinine)Reference(s)
Healthy Controls< 8.1[11]
SCAD Deficiency> 20.2 (variable)[12]
Ethylmalonic EncephalopathyMarkedly elevated[13]
MADDElevated[10]

Table 2: Plasma Acylcarnitine Profile

ConditionC4-Acylcarnitine (Butyrylcarnitine)C5-AcylcarnitineReference(s)
Healthy ControlsNormalNormal
SCAD DeficiencyElevatedNormal[13][14]
Ethylmalonic EncephalopathyElevatedElevated[13][15]
MADDElevated (C4, C5, and others)Elevated (C4, C5, and others)[10]

Signaling Pathways and Experimental Workflows

Metabolic Pathways Leading to this compound Accumulation

The following diagrams illustrate the core metabolic pathways and the points of enzymatic defects leading to the accumulation of this compound.

Metabolic Pathway of this compound Formation cluster_scad SCAD Deficiency cluster_ee Ethylmalonic Encephalopathy cluster_madd MADD Short-Chain Fatty Acids Short-Chain Fatty Acids Butyryl-CoA Butyryl-CoA Short-Chain Fatty Acids->Butyryl-CoA Ethylmalonyl-CoA Ethylmalonyl-CoA Butyryl-CoA->Ethylmalonyl-CoA Carboxylation Crotonyl-CoA Crotonyl-CoA Butyryl-CoA->Crotonyl-CoA β-oxidation This compound This compound Ethylmalonyl-CoA->this compound Hydrolysis SCAD SCAD SCAD->Crotonyl-CoA ETF ETF/ETF-QO SCAD->ETF e- transfer BCC Butyryl-CoA Carboxylase ECH Ethylmalonyl-CoA Hydrolase SCAD_Defect->SCAD ETHE1 ETHE1 ETHE1_Defect->ETHE1 Defect in ETHE1 gene H2S Hydrogen Sulfide H2S->SCAD Inhibition H2S->ETHE1 ETF_Defect->ETF Defect in ETFA/B/DH genes

Caption: Metabolic pathways leading to this compound accumulation.

Experimental Workflow for Urinary Organic Acid Analysis

The analysis of urinary organic acids, including EMA, typically involves sample preparation, derivatization, and analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Workflow for Urinary this compound Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Urine Urine Sample Collection Normalization Normalization to Creatinine Urine->Normalization Extraction Liquid-Liquid or Solid-Phase Extraction Normalization->Extraction Deriv Chemical Derivatization (e.g., Silylation for GC-MS) Extraction->Deriv LCMS LC-MS/MS Analysis Extraction->LCMS GCMS GC-MS Analysis Deriv->GCMS Quant Quantification of this compound GCMS->Quant LCMS->Quant Report Reporting of Results Quant->Report

Caption: General workflow for urinary this compound analysis.

Experimental Protocols

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general methodology for the quantitative analysis of urinary organic acids, including this compound.

5.1.1. Materials and Reagents

  • Urine samples

  • Internal standard solution (e.g., tropic acid)[16][17]

  • Hydroxylamine hydrochloride

  • Ethyl acetate

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Anhydrous sodium sulfate

  • GC-MS system with a capillary column (e.g., DB-5MS)

5.1.2. Sample Preparation and Derivatization

  • Thaw frozen urine samples and centrifuge to remove any precipitate.

  • Normalize the urine sample volume based on creatinine concentration.[18]

  • Add a known amount of internal standard to the normalized urine sample.

  • Acidify the sample with HCl.

  • Perform liquid-liquid extraction with ethyl acetate. Repeat the extraction twice.

  • Pool the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Add hydroxylamine hydrochloride to the dried extract to form oximes of keto-acids.

  • Evaporate to dryness again.

  • Add BSTFA with 1% TMCS to the residue and heat to form trimethylsilyl (TMS) derivatives of the organic acids.[18]

5.1.3. GC-MS Analysis

  • Inject the derivatized sample into the GC-MS system.

  • Use a temperature program to separate the organic acids on the capillary column.

  • Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode for quantification.[16][19]

  • Identify this compound based on its retention time and mass spectrum.

  • Quantify the concentration of this compound by comparing its peak area to that of the internal standard.

This compound Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of EMA and other organic acids.

5.2.1. Materials and Reagents

  • Plasma or urine samples

  • Stable isotope-labeled internal standard (e.g., ¹³C₂-EMA, EMA-D₃)[20]

  • Methanol

  • Acetonitrile

  • Formic acid

  • LC-MS/MS system with a C18 reversed-phase column

5.2.2. Sample Preparation

  • Thaw plasma or urine samples.

  • Add a known amount of the stable isotope-labeled internal standard to the sample.

  • Precipitate proteins by adding a mixture of methanol and acetonitrile.

  • Vortex and centrifuge the sample.

  • Transfer the supernatant to a clean vial for analysis.

5.2.3. LC-MS/MS Analysis

  • Inject the prepared sample into the LC-MS/MS system.

  • Separate this compound from other components using a C18 column with a mobile phase gradient of water and acetonitrile containing formic acid.

  • Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

  • Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both this compound and its internal standard for accurate quantification.[21]

Conclusion

This compound is a pivotal biomarker in the diagnostic workup of patients suspected of having certain inborn errors of metabolism. Its presence at elevated levels provides a strong indication of defects in mitochondrial fatty acid and amino acid metabolism, specifically related to the function of SCAD, ETHE1, and the ETF/ETF-QO complex. The accurate quantification of EMA, in conjunction with the analysis of other relevant biomarkers such as acylcarnitines, is essential for differential diagnosis and for monitoring disease progression and response to therapy. The detailed experimental protocols and metabolic pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals dedicated to advancing the understanding and treatment of these complex and often devastating disorders.

References

Chemical properties and synthesis of ethylmalonic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylmalonic acid, a dicarboxylic acid, is a key metabolite in human physiology and a compound of significant interest in the study of inborn errors of metabolism. This technical guide provides a detailed overview of the chemical properties, synthesis, and biological relevance of this compound. It includes a comprehensive summary of its physicochemical and spectral data, detailed experimental protocols for its synthesis via malonic ester synthesis, and a visualization of its role in metabolic pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, medicinal chemistry, and drug development.

Chemical Properties of this compound

This compound, systematically named 2-ethylpropanedioic acid, is a substituted malonic acid derivative. Its chemical structure and properties are fundamental to its biological role and reactivity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₅H₈O₄[1]
Molecular Weight 132.11 g/mol [1]
Melting Point 112-114 °C[1][2]
Boiling Point 200-203 °C[3]
Solubility in Water 712 mg/mL[1]
pKa₁ ~2.5-3.5[4]
pKa₂ ~5.5-6.5[4]
Appearance White solid[1]
CAS Number 601-75-2[1]
Spectral Data

The spectral data for this compound are crucial for its identification and characterization.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The typical chemical shifts (δ) in ppm are observed for the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons) and the methine proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments in the molecule, including the two carboxylic acid carbons, the methine carbon, and the two carbons of the ethyl group.

  • IR (Infrared) Spectroscopy: The IR spectrum of this compound is characterized by a broad absorption band for the O-H stretch of the carboxylic acid groups and a strong absorption for the C=O stretch of the carbonyl groups.

  • Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight.

Synthesis of this compound

The most common and well-established method for the synthesis of this compound is the malonic ester synthesis. This versatile method allows for the alkylation of diethyl malonate followed by hydrolysis and decarboxylation to yield the desired substituted carboxylic acid.

Synthesis Workflow

The overall workflow for the synthesis of this compound via the malonic ester synthesis is depicted below.

Synthesis_Workflow cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation Diethyl Malonate Diethyl Malonate Diethyl Malonate Enolate Diethyl Malonate Enolate Diethyl Malonate->Diethyl Malonate Enolate  NaOEt, EtOH   Diethyl Ethylmalonate Diethyl Ethylmalonate Diethyl Malonate Enolate->Diethyl Ethylmalonate  Ethyl Bromide   This compound This compound Diethyl Ethylmalonate->this compound  1. NaOH, H₂O, Δ  2. H₃O⁺, Δ  

Caption: Synthesis of this compound Workflow.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound.

Protocol 1: Synthesis of Diethyl Ethylmalonate

This protocol is adapted from established procedures for the alkylation of diethyl malonate.[5]

Materials:

  • Diethyl malonate

  • Absolute ethanol

  • Sodium metal

  • Ethyl bromide (or ethyl iodide)

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser and dropping funnel

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a solution of sodium ethoxide.

  • Formation of the Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise at room temperature with stirring. The formation of the sodium salt of diethyl malonate will be observed.

  • Alkylation: Add ethyl bromide (or ethyl iodide, 1.1 equivalents) dropwise to the reaction mixture. The reaction is typically exothermic. After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure the completion of the reaction.

  • Work-up: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure. To the residue, add water and extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude diethyl ethylmalonate. The crude product can be purified by vacuum distillation.

Protocol 2: Hydrolysis and Decarboxylation of Diethyl Ethylmalonate

This protocol outlines the final steps to obtain this compound.

Materials:

  • Diethyl ethylmalonate (from Protocol 1)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), concentrated

  • Water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Crystallization dish

Procedure:

  • Saponification (Basic Hydrolysis): In a round-bottom flask, dissolve diethyl ethylmalonate (1 equivalent) in a solution of sodium hydroxide (2.5 equivalents) in water. Heat the mixture to reflux for 2-4 hours. The completion of the hydrolysis can be monitored by the disappearance of the ester layer.

  • Acidification: After cooling the reaction mixture in an ice bath, carefully acidify the solution by the slow addition of concentrated hydrochloric acid until the pH is approximately 1-2. A white precipitate of this compound may form.

  • Isolation and Purification: If a precipitate forms, collect the solid by vacuum filtration and wash it with a small amount of cold water. If no precipitate forms, extract the aqueous solution with diethyl ether. Dry the combined ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound. The crude product can be purified by recrystallization from a suitable solvent, such as hot water or a mixture of ethyl acetate and hexanes.

  • Decarboxylation (if necessary): While this compound is relatively stable, prolonged heating at high temperatures can lead to decarboxylation to form butyric acid. The hydrolysis is typically performed under conditions that minimize this side reaction.

Biological Significance and Metabolic Pathways

This compound is an important intermediate in the metabolism of short-chain fatty acids. Elevated levels of this compound in urine and blood are indicative of several inherited metabolic disorders.

Ethylmalonic Encephalopathy

Ethylmalonic encephalopathy (EE) is a rare, severe, autosomal recessive metabolic disorder characterized by the accumulation of this compound and other metabolites.[6][7] The disease is caused by mutations in the ETHE1 gene, which encodes a mitochondrial sulfur dioxygenase.[7][8] This enzyme is crucial for the detoxification of hydrogen sulfide (H₂S).[8] A deficiency in ETHE1 leads to the accumulation of toxic levels of H₂S, which in turn inhibits key enzymes involved in energy metabolism, including short-chain acyl-CoA dehydrogenase (SCAD). The inhibition of SCAD leads to the accumulation of its substrate, butyryl-CoA, which is then alternatively metabolized to this compound.

Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency

SCAD deficiency is another inborn error of metabolism that can lead to elevated levels of this compound. In this disorder, the SCAD enzyme itself is deficient, leading to the impaired beta-oxidation of short-chain fatty acids and the subsequent accumulation of butyryl-CoA and its conversion to this compound.

Metabolic Pathway

The following diagram illustrates the metabolic pathway leading to the formation of this compound, particularly in the context of ETHE1 deficiency.

Metabolic_Pathway cluster_0 Mitochondrial Matrix Butyryl-CoA Butyryl-CoA Ethylmalonyl-CoA Ethylmalonyl-CoA Butyryl-CoA->Ethylmalonyl-CoA  Propionyl-CoA  Carboxylase   Crotonyl-CoA Crotonyl-CoA Butyryl-CoA->Crotonyl-CoA  SCAD   This compound This compound Ethylmalonyl-CoA->this compound  Hydrolysis   H₂S H₂S Sulfite Sulfite H₂S->Sulfite  ETHE1   SCAD SCAD H₂S->SCAD  Inhibition   ETHE1 Deficiency ETHE1 Deficiency ETHE1 Deficiency->H₂S  Accumulation  

Caption: Metabolic Pathway of this compound Formation.

Conclusion

This compound is a dicarboxylic acid with significant implications in human metabolism and disease. This technical guide has provided a detailed overview of its chemical properties, a comprehensive protocol for its synthesis, and an exploration of its role in metabolic pathways, particularly in the context of ethylmalonic encephalopathy. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in the study of metabolic disorders and the development of new therapeutic interventions. Further research into the precise molecular mechanisms underlying the pathophysiology of this compound accumulation will be crucial for the development of effective treatments for these debilitating diseases.

References

The Discovery and Pathophysiological Landscape of Ethylmalonic Encephalopathy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylmalonic Encephalopathy (EE) is a rare, autosomal recessive metabolic disorder characterized by a severe and progressive clinical course. First described in the early 1990s, our understanding of EE has evolved from initial clinical observations to the identification of its genetic basis and the elucidation of its complex pathophysiology. This guide provides a comprehensive overview of the discovery, genetic underpinnings, and molecular mechanisms of EE. It details the key experimental methodologies that have been instrumental in its characterization and presents critical quantitative data in a structured format to facilitate research and development efforts aimed at therapeutic interventions.

A Historical Perspective on the Discovery of Ethylmalonic Encephalopathy

Ethylmalonic encephalopathy was first recognized as a distinct clinical entity in 1991 by Burlina and colleagues, who described a novel syndrome in Italian families characterized by ethylmalonic aciduria without a defect in fatty acid oxidation.[1][2] The initial reports highlighted a constellation of severe symptoms, including neurodevelopmental delay and regression, prominent pyramidal and extrapyramidal signs, recurrent petechiae, orthostatic acrocyanosis, and chronic diarrhea, which typically led to death within the first decade of life.[1][3] These early clinical descriptions were crucial in distinguishing EE from other known organic acidurias.[1][3]

The genetic basis of EE remained elusive until 2004, when Tiranti and colleagues identified mutations in the ETHE1 gene as the causative factor.[3][4] This breakthrough was achieved through a combination of homozygosity mapping in consanguineous families, integration of physical and functional genomic datasets, and subsequent mutational screening.[3][4] The ETHE1 gene, located on chromosome 19q13, was found to encode a mitochondrial matrix protein.[3][5] Initially known as "HSCO" (hepatoma subtracted clone one), the gene was renamed ETHE1 to reflect its role in the disease.[3] The discovery of ETHE1 mutations was a pivotal moment, shifting the focus of research towards understanding the function of its protein product and the downstream metabolic consequences of its deficiency.

The Pathophysiology of ETHE1 Deficiency

The ETHE1 protein is a mitochondrial sulfur dioxygenase that plays a critical role in the detoxification of hydrogen sulfide (H₂S), a highly toxic compound.[6][7] H₂S is produced by anaerobic bacteria in the gut and in small amounts by host tissues, where it functions as a gasotransmitter.[6][8] In the mitochondria, H₂S is oxidized to harmless sulfate in a multi-step pathway.[7][9]

Mutations in the ETHE1 gene lead to a deficiency of the ETHE1 enzyme, resulting in the accumulation of H₂S to toxic levels.[6][10] This accumulation has several detrimental downstream effects that account for the clinical phenotype of EE:

  • Inhibition of Cytochrome c Oxidase (COX): H₂S is a potent inhibitor of COX (Complex IV) of the mitochondrial respiratory chain.[3][6] This inhibition impairs oxidative phosphorylation, leading to decreased ATP production and a state of cellular energy deficiency, which particularly affects high-energy-demand tissues like the brain.[3][6]

  • Inhibition of Short-Chain Acyl-CoA Dehydrogenase (SCAD): The accumulation of H₂S also inhibits SCAD, an enzyme involved in fatty acid β-oxidation.[10] This secondary inhibition is thought to contribute to the characteristic biochemical abnormalities seen in EE, including the excretion of ethylmalonic acid.

  • Vasotoxicity: H₂S accumulation damages vascular endothelial cells, leading to the characteristic vascular manifestations of EE, such as petechiae and orthostatic acrocyanosis.[11]

  • Gastrointestinal Dysfunction: The toxic effects of H₂S on the intestinal mucosa are believed to be the cause of the chronic diarrhea observed in patients with EE.[10]

The central role of H₂S toxicity in the pathogenesis of EE has been a key focus of research and has informed the development of potential therapeutic strategies.

Quantitative Biochemical Profile of Ethylmalonic Encephalopathy

The diagnosis of EE is supported by a characteristic pattern of biochemical abnormalities in blood and urine. The following table summarizes the key quantitative findings in patients with EE.

Biochemical Marker Matrix Typical Findings in EE Normal Range Reference(s)
This compound (EMA)UrineMarkedly elevated< 10 µmol/mmol creatinine[12]
45-730 mg/g creatinine[11]
46 mmol/mol creatinine (mild case)< 8.4 mmol/mol creatinine[5][13]
C4-Acylcarnitine (Butyrylcarnitine)Blood/PlasmaElevated< 0.9 µmol/L[12]
C5-AcylcarnitineBlood/PlasmaElevated< 0.3 µmol/L[12]
0.39 µmol/L (mild case)0.01-0.31 µmol/L[5][13]
LactateBloodPersistently elevated6-22 mg/dL[12]
ThiosulfatePlasmaIncreased< 4 µmol/L[12]
IsobutyrylglycineUrineElevated< 1.6 mmol/mol creatinine[5][13]
10 mmol/mol creatinine (mild case)[5][13]
IsovalerylglycineUrineElevated0[5][13]
19 mmol/mol creatinine (mild case)[5][13]
Methylsuccinic AcidUrineElevatedNot typically reported[14]

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments that have been instrumental in the discovery and characterization of EE.

Genetic Analysis: ETHE1 Gene Sequencing

Objective: To identify pathogenic mutations in the ETHE1 gene.

Methodology:

  • Genomic DNA Extraction: Genomic DNA is isolated from peripheral blood leukocytes or cultured fibroblasts using a standard commercial kit, following the manufacturer's instructions.

  • PCR Amplification: The seven exons and flanking intronic regions of the ETHE1 gene are amplified by polymerase chain reaction (PCR) using specific oligonucleotide primers.

  • Sequencing: The PCR products are purified and sequenced using the Sanger dideoxy chain-termination method. Both forward and reverse strands are sequenced to ensure accuracy.

  • Sequence Analysis: The obtained sequences are aligned to the ETHE1 reference sequence (e.g., from NCBI GenBank) to identify any variations. Pathogenicity of identified variants is assessed using in silico prediction tools and by checking for segregation within the family.[15]

  • Deletion/Duplication Analysis: If sequencing does not identify two pathogenic variants in a patient with a strong clinical suspicion of EE, gene-targeted deletion/duplication analysis using methods like multiplex ligation-dependent probe amplification (MLPA) or quantitative PCR (qPCR) is performed to detect larger genomic rearrangements.[12]

Protein Analysis: Western Blot for ETHE1

Objective: To assess the presence and quantity of the ETHE1 protein in patient-derived cells.

Methodology:

  • Protein Extraction: Total protein lysates are prepared from cultured fibroblasts or other patient tissues. Cells are washed with ice-cold PBS and then lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[16][17]

  • Protein Quantification: The protein concentration of the lysates is determined using a standard method, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Equal amounts of protein (typically 20-30 µg) are denatured, reduced, and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Electrotransfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • The membrane is then incubated with a primary antibody specific for the ETHE1 protein at an appropriate dilution overnight at 4°C.[3][18]

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and captured on X-ray film or with a digital imaging system. A loading control, such as β-actin or GAPDH, is used to ensure equal protein loading.[3][16]

Enzymatic Assay: Cytochrome c Oxidase (COX) Activity in Muscle Biopsy

Objective: To measure the activity of COX (Complex IV) in skeletal muscle tissue.

Methodology:

  • Sample Preparation: A fresh or snap-frozen skeletal muscle biopsy is required. The tissue is sectioned using a cryostat (10-12 µm thickness).[19]

  • Histochemical Staining:

    • Sections are incubated in a solution containing diaminobenzidine (DAB) and cytochrome c.[19]

    • COX activity results in the oxidation of DAB, producing a brown precipitate at the site of enzyme activity.

  • Spectrophotometric Assay:

    • Mitochondria are isolated from the muscle homogenate.

    • The assay measures the rate of oxidation of reduced cytochrome c by monitoring the decrease in absorbance at 550 nm.[20][21]

    • The reaction is initiated by adding the mitochondrial preparation to a reaction mixture containing reduced cytochrome c.[20][22]

    • The change in absorbance over time is used to calculate the enzyme activity, which is typically normalized to the total protein concentration.

Visualizing Key Pathways and Workflows

Signaling Pathway: Mitochondrial Hydrogen Sulfide (H₂S) Metabolism

The following diagram illustrates the mitochondrial pathway for H₂S detoxification and highlights the metabolic block in Ethylmalonic Encephalopathy.

H2S_Metabolism Fig 1. Mitochondrial H₂S Metabolism and Pathophysiology of EE cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrial Matrix cluster_inhibition Pathological Inhibition in EE Cysteine Cysteine H2S_cyt H₂S Cysteine->H2S_cyt CSE/CBS H2S_mito H₂S H2S_cyt->H2S_mito Diffusion CBS CBS CSE CSE SQR SQR (Sulfide:quinone oxidoreductase) H2S_mito->SQR COX Cytochrome c Oxidase (COX) H2S_mito->COX SCAD Short-Chain Acyl-CoA Dehydrogenase (SCAD) H2S_mito->SCAD Persulfide GSSH (Glutathione persulfide) SQR->Persulfide ETHE1 ETHE1 (Sulfur Dioxygenase) Persulfide->ETHE1 Sulfite Sulfite (SO₃²⁻) ETHE1->Sulfite SUOX SUOX (Sulfite Oxidase) Sulfite->SUOX Sulfate Sulfate (SO₄²⁻) SUOX->Sulfate Excretion Urinary Excretion Sulfate->Excretion

Caption: Mitochondrial H₂S detoxification pathway and its disruption in EE.

Experimental Workflow: Diagnosis of Ethylmalonic Encephalopathy

The following diagram outlines the typical workflow for diagnosing a patient suspected of having Ethylmalonic Encephalopathy.

EE_Diagnosis_Workflow Fig 2. Diagnostic Workflow for Ethylmalonic Encephalopathy Start Clinical Suspicion of EE (Neurodevelopmental delay, petechiae, acrocyanosis, chronic diarrhea) Biochem Initial Biochemical Screening (Blood and Urine) Start->Biochem Results Characteristic Findings? - ↑ Urinary EMA - ↑ Plasma C4/C5 Acylcarnitines - ↑ Lactate - ↑ Thiosulfate Biochem->Results Genetic Molecular Genetic Testing (ETHE1 Gene Sequencing) Results->Genetic Yes Other Consider Other Diagnoses (e.g., SCAD deficiency, MADD) Results->Other No Diagnosis Diagnosis Confirmed: Ethylmalonic Encephalopathy Genetic->Diagnosis Two pathogenic variants found DelDup ETHE1 Deletion/Duplication Analysis (MLPA/qPCR) Genetic->DelDup One or no pathogenic variants found DelDup->Diagnosis Pathogenic variant(s) found

Caption: A stepwise workflow for the diagnosis of Ethylmalonic Encephalopathy.

Conclusion

The journey from the initial clinical description of Ethylmalonic Encephalopathy to our current molecular understanding has been a testament to the power of integrated clinical, biochemical, and genetic research. The identification of ETHE1 and the central role of hydrogen sulfide toxicity have provided a clear pathogenic framework. This technical guide consolidates the key historical, biochemical, and methodological information to serve as a valuable resource for the scientific community. A thorough understanding of the data and experimental approaches outlined herein is essential for the development of novel therapeutic strategies, such as gene therapy and targeted metabolic interventions, that hold promise for treating this devastating disorder.

References

The Pathophysiology of Ethylmalonic Aciduria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylmalonic aciduria, also known as ethylmalonic encephalopathy (EE), is a rare and severe autosomal recessive metabolic disorder with a devastating clinical course.[1][2] Primarily affecting infants, it is characterized by progressive neurological damage, vascular dysfunction, and gastrointestinal disturbances.[3][4] This technical guide provides an in-depth exploration of the pathophysiology of ethylmalonic aciduria, focusing on the molecular basis of the disease, the intricate signaling pathways disrupted, and the experimental methodologies used to elucidate these mechanisms. The central role of the ETHE1 gene and the subsequent accumulation of toxic hydrogen sulfide (H₂S) are discussed in detail, providing a comprehensive resource for researchers and professionals in drug development.

Genetic and Enzymatic Basis of Ethylmalonic Aciduria

Ethylmalonic aciduria is caused by mutations in the ETHE1 (Ethylmalonic Encephalopathy 1) gene, located on chromosome 19q13.[5][6] This gene encodes a mitochondrial matrix protein, ETHE1 sulfur dioxygenase, which plays a critical role in the detoxification of hydrogen sulfide (H₂S).[7][8] The inheritance pattern is autosomal recessive, meaning that an affected individual must inherit two mutated copies of the ETHE1 gene, one from each parent.[1][9]

The ETHE1 enzyme is a key component of the mitochondrial sulfide oxidation pathway. This pathway is responsible for converting sulfide, a highly toxic compound at elevated concentrations, into harmless sulfate.[10][11] Mutations in the ETHE1 gene lead to a deficiency or complete absence of the ETHE1 sulfur dioxygenase, resulting in the systemic accumulation of H₂S.[4][9]

The Central Role of Hydrogen Sulfide Toxicity

Hydrogen sulfide is a pleiotropic signaling molecule, often referred to as a "gasotransmitter" alongside nitric oxide (NO) and carbon monoxide (CO).[10][12] At physiological concentrations, it is involved in various cellular processes. However, the accumulation of H₂S to toxic levels is the primary driver of the pathophysiology in ethylmalonic aciduria.[9][12] The main sources of H₂S in the body are the catabolism of sulfur-containing amino acids (cysteine and methionine) and the activity of anaerobic bacteria in the colon.[13]

The toxic effects of H₂S are multifaceted and impact several critical cellular functions:

  • Inhibition of Cytochrome c Oxidase (Complex IV): H₂S is a potent inhibitor of cytochrome c oxidase, the terminal enzyme of the mitochondrial electron transport chain.[10][12] This inhibition disrupts oxidative phosphorylation, leading to a severe energy deficit, particularly in tissues with high energy demands such as the brain and muscles.[14] The consequence is an increase in lactate levels in the blood.[15]

  • Inhibition of Short-Chain Acyl-CoA Dehydrogenase (SCAD): H₂S also inhibits SCAD, an enzyme involved in the beta-oxidation of fatty acids.[16] This enzymatic block is responsible for the accumulation of specific acyl-CoAs, which are then converted to ethylmalonic acid and other dicarboxylic acids, the biochemical hallmark of the disease.[17] This also leads to elevated levels of C4 and C5 acylcarnitines in the blood.[18][19]

  • Vascular Damage: H₂S has vasoactive properties and its accumulation leads to widespread damage to the microvasculature.[5][15] This manifests clinically as petechiae (small red or purple spots caused by bleeding into the skin), orthostatic acrocyanosis (bluish discoloration of the extremities upon standing), and chronic hemorrhagic diarrhea.[3][4][5] Histopathological studies in both human patients and animal models have revealed endothelial lesions in arterioles and capillaries of the brain and gastrointestinal tract.[15][20]

  • Oxidative Stress and Redox Imbalance: The disruption of mitochondrial function and other cellular processes by H₂S leads to the generation of reactive oxygen species (ROS) and a state of oxidative stress.[21] Studies in patient-derived fibroblasts have shown a disrupted redox state, with decreased levels of reduced glutathione (GSH).[22]

Key Biochemical Pathways and Signaling

The pathophysiology of ethylmalonic aciduria involves the disruption of several interconnected metabolic and signaling pathways.

Mitochondrial Sulfide Oxidation Pathway

The mitochondrial sulfide oxidation pathway is the primary route for H₂S detoxification. A defect in the ETHE1 sulfur dioxygenase, a crucial enzyme in this pathway, leads to the accumulation of H₂S.

cluster_Mitochondrion Mitochondrial Matrix H2S Hydrogen Sulfide (H₂S) (from amino acid catabolism & gut bacteria) SQOR Sulfide:Quinone Oxidoreductase (SQOR) H2S->SQOR Persulfide Glutathione Persulfide (GSSH) SQOR->Persulfide ETHE1 ETHE1 (Sulfur Dioxygenase) Persulfide->ETHE1 Sulfite Sulfite (SO₃²⁻) ETHE1->Sulfite Blocked in EE SO Sulfite Oxidase (SO) Sulfite->SO Rhodanese Rhodanese Sulfite->Rhodanese Sulfate Sulfate (SO₄²⁻) (excreted) SO->Sulfate Thiosulfate Thiosulfate (S₂O₃²⁻) Rhodanese->Thiosulfate caption Mitochondrial Sulfide Oxidation Pathway. cluster_Consequences Downstream Effects ETHE1_deficiency ETHE1 Deficiency H2S_accumulation ↑ Hydrogen Sulfide (H₂S) ETHE1_deficiency->H2S_accumulation COX_inhibition Cytochrome c Oxidase (Complex IV) Inhibition H2S_accumulation->COX_inhibition SCAD_inhibition Short-Chain Acyl-CoA Dehydrogenase (SCAD) Inhibition H2S_accumulation->SCAD_inhibition Vascular_damage Vascular Endothelial Damage H2S_accumulation->Vascular_damage Oxidative_stress ↑ Reactive Oxygen Species (ROS) H2S_accumulation->Oxidative_stress Energy_deficit ↓ ATP Production ↑ Lactate COX_inhibition->Energy_deficit FA_oxidation_defect ↓ Fatty Acid Oxidation ↑ this compound ↑ C4/C5 Acylcarnitines SCAD_inhibition->FA_oxidation_defect Clinical_vascular Petechiae, Acrocyanosis, Hemorrhagic Diarrhea Vascular_damage->Clinical_vascular Cellular_damage Cellular Damage Oxidative_stress->Cellular_damage caption Downstream consequences of H₂S accumulation. Patient_biopsy Patient Skin Biopsy Fibroblast_culture Establish Primary Fibroblast Culture Patient_biopsy->Fibroblast_culture Biochemical_assays Biochemical Assays (e.g., enzyme activity, metabolite levels) Fibroblast_culture->Biochemical_assays Molecular_analysis Molecular Analysis (e.g., Western blot, proteomics) Fibroblast_culture->Molecular_analysis Drug_screening Pharmacological Screening Fibroblast_culture->Drug_screening Cellular_phenotyping Cellular Phenotyping (e.g., mitochondrial function, oxidative stress) Fibroblast_culture->Cellular_phenotyping caption Workflow for patient-derived fibroblast studies.

References

The Genetic Nexus of Ethylmalonic Encephalopathy: A Technical Guide to ETHE1 Mutations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylmalonic encephalopathy (EE) is a rare, devastating autosomal recessive metabolic disorder with a grim prognosis, typically leading to death within the first decade of life.[1] The disease is characterized by a complex clinical presentation including early-onset encephalopathy, chronic diarrhea, petechiae, and orthostatic acrocyanosis.[2][3] Biochemically, EE is marked by elevated levels of ethylmalonic acid (EMA), methylsuccinic acid (MSA), and C4/C5-acylcarnitines in bodily fluids, alongside hyperlactic acidemia.[4][5] The genetic basis of EE lies in mutations within the ETHE1 gene, which encodes a mitochondrial matrix protein, ETHE1, a critical enzyme in the hydrogen sulfide (H₂S) detoxification pathway.[1][2][6] This guide provides an in-depth technical overview of the genetic and molecular underpinnings of EE, focusing on the spectrum of ETHE1 mutations and their functional consequences. It is designed to serve as a comprehensive resource for researchers and professionals involved in the study and therapeutic development for this severe pediatric condition.

The Molecular Pathophysiology of Ethylmalonic Encephalopathy

The ETHE1 gene, located on chromosome 19q13, provides the blueprint for the ethylmalonic encephalopathy 1 protein, a mitochondrial sulfur dioxygenase.[2][7] This enzyme plays an indispensable role in the mitochondrial sulfide oxidation pathway, a critical process for detoxifying hydrogen sulfide (H₂S), a molecule that is essential at low concentrations but highly toxic at elevated levels.[6][8] H₂S is endogenously produced in tissues and by gut microbiota.[8]

Mutations in ETHE1 lead to a deficiency or complete absence of a functional ETHE1 enzyme.[6][8] This enzymatic block results in the systemic accumulation of H₂S.[7] The subsequent H₂S toxicity is the primary driver of the pathophysiology of EE, precipitating a cascade of detrimental cellular events:

  • Inhibition of Cytochrome c Oxidase (COX): Excess H₂S directly inhibits COX (Complex IV) of the mitochondrial respiratory chain, impairing oxidative phosphorylation and leading to cellular energy deficiency.[6][7]

  • Vascular and Mucosal Damage: The accumulation of H₂S is particularly damaging to the vascular endothelium and the mucosal lining of the intestines, leading to the characteristic petechiae, acrocyanosis, and chronic hemorrhagic diarrhea seen in EE patients.[2][3]

  • Neurological Damage: The brain is highly vulnerable to the dual insults of energy deprivation and H₂S-mediated toxicity, resulting in the profound neurological manifestations of the disease.[2]

The Mitochondrial Sulfide Oxidation Pathway

The catabolism of H₂S in the mitochondria is a multi-step enzymatic process. A simplified representation of this pathway is illustrated below:

MitochondrialSulfideOxidation cluster_mitochondrion Mitochondrial Matrix H2S Hydrogen Sulfide (H₂S) SQR Sulfide:Quinone Oxidoreductase (SQR) H2S->SQR Persulfide Glutathione Persulfide (GSSH) SQR->Persulfide ETC Electron Transport Chain SQR->ETC 2e⁻ ETHE1 ETHE1 (Sulfur Dioxygenase) Persulfide->ETHE1 Sulfite Sulfite (SO₃²⁻) ETHE1->Sulfite + O₂ SO Sulfite Oxidase (SO) Sulfite->SO Sulfate Sulfate (SO₄²⁻) SO->Sulfate SO->ETC 2e⁻ Sulfate_sink Urinary Excretion Sulfate->Sulfate_sink H2S_source Cellular Metabolism & Gut Microbiota H2S_source->H2S ETHE1_Deficiency ETHE1 Deficiency (EE) ETHE1_Deficiency->ETHE1

Mitochondrial Sulfide Oxidation Pathway.

Spectrum of ETHE1 Mutations and Genotype-Phenotype Correlations

Over 30 pathogenic mutations have been identified in the ETHE1 gene, encompassing a range of mutation types including missense, nonsense, frameshift, splice-site mutations, and large deletions.[6][8] These mutations are distributed across the gene and often result in a non-functional or absent ETHE1 protein.[2] The inheritance pattern of ethylmalonic encephalopathy is autosomal recessive.[3]

Table 1: Summary of Selected Pathogenic ETHE1 Mutations and Associated Phenotypes
MutationTypeLocationConsequenceClinical PhenotypeReference
c.488G>A (p.Arg163Gln)MissenseExon 4Alters a highly conserved residueClassic EE[2]
c.487C>T (p.Arg163Trp)MissenseExon 4Affects a conserved arginine residueClassic EE[2]
c.554T>G (p.L185R)MissenseExon 5Substitution in a conserved regionClassic EE[9]
c.455C>T (p.T152I)MissenseExon 4Results in reduced enzyme activity and iron contentClassic EE[10][11]
c.586G>A (p.D196N)MissenseExon 5Increases Km for the substrateClassic EE[10][11]
Deletion of Exon 4DeletionExon 4Loss of a critical coding regionClassic EE[9]
c.505+1G>ASplice-siteIntron 4Aberrant splicingClassic EE[2]

Quantitative Data in Ethylmalonic Encephalopathy

The diagnosis and monitoring of EE rely on the quantitative analysis of specific biochemical markers in blood and urine.

Table 2: Key Biochemical Markers in Ethylmalonic Encephalopathy
MarkerSample TypeTypical FindingsQuantitative Range (if available)Reference
This compound (EMA)UrineMarkedly elevated-[4][5]
Methylsuccinic Acid (MSA)UrineElevated-[3]
C4-Acylcarnitine (Butyrylcarnitine)Plasma/Dried Blood SpotElevated-[5][12]
C5-AcylcarnitinePlasma/Dried Blood SpotElevated-[13]
Lactic AcidBloodElevated-[2]
ThiosulfateUrineElevated-[9]
Table 3: Kinetic Parameters of Wild-Type and Mutant ETHE1 Enzymes
ETHE1 VariantSpecific Activity (µmol O₂/min/mg)Km (GSSH, µM)Vmax (µmol O₂/min/mg)Iron Content (mol/mol protein)Reference
Wild-Type113 ± 10340 ± 50140 ± 100.9 ± 0.1[10][11]
T152I35 ± 5 (3-fold lower)360 ± 6045 ± 50.3 ± 0.05 (3-fold lower)[10][11]
D196N105 ± 12650 ± 80 (2-fold higher)135 ± 150.8 ± 0.1[10][11]

Experimental Protocols for ETHE1 Research

Diagnostic Workflow for Ethylmalonic Encephalopathy

The diagnosis of EE involves a multi-faceted approach combining clinical evaluation, biochemical analysis, and molecular genetic testing.

DiagnosticWorkflow ClinicalSuspicion Clinical Suspicion of EE (Encephalopathy, Diarrhea, Petechiae) BiochemicalTesting Biochemical Testing (Urine Organic Acids, Plasma Acylcarnitines) ClinicalSuspicion->BiochemicalTesting ElevatedMarkers Elevated EMA, MSA, C4/C5-Acylcarnitines BiochemicalTesting->ElevatedMarkers Results FurtherInvestigation Consider Other Metabolic Disorders BiochemicalTesting->FurtherInvestigation Normal/Atypical Results ETHE1Sequencing ETHE1 Gene Sequencing ElevatedMarkers->ETHE1Sequencing PathogenicVariants Identification of Biallelic Pathogenic Variants ETHE1Sequencing->PathogenicVariants Variants Found ETHE1Sequencing->FurtherInvestigation No Variants Found DiagnosisConfirmed Diagnosis of EE Confirmed PathogenicVariants->DiagnosisConfirmed

Diagnostic Workflow for Ethylmalonic Encephalopathy.
Detailed Methodology for Western Blot Analysis of ETHE1 Protein

Objective: To detect the presence and relative abundance of the ETHE1 protein in patient-derived cells (e.g., fibroblasts) or tissues.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against ETHE1

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Culture patient and control fibroblasts to confluency.

    • Wash cells with ice-cold PBS and lyse in lysis buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Load samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-ETHE1 antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze band intensities relative to a loading control (e.g., β-actin or GAPDH).

Detailed Methodology for 2D Blue-Native/SDS-PAGE of Mitochondrial Complexes

Objective: To analyze the assembly and stability of mitochondrial protein complexes, including the potential impact of ETHE1 deficiency on other complexes.

Materials:

  • Isolated mitochondria

  • Digitonin or other mild non-ionic detergents

  • Blue Native PAGE (BN-PAGE) gels (gradient or single percentage)

  • BN-PAGE running buffers

  • SDS-PAGE gels

  • Western blot reagents (as above)

Procedure:

  • Mitochondrial Isolation: Isolate mitochondria from cell or tissue samples by differential centrifugation.

  • Solubilization: Resuspend the mitochondrial pellet in a buffer containing a mild non-ionic detergent (e.g., digitonin) to solubilize mitochondrial protein complexes.

  • First Dimension: Blue-Native PAGE:

    • Add Coomassie Brilliant Blue G-250 to the solubilized sample.

    • Load the sample onto a BN-PAGE gel and perform electrophoresis at 4°C.

  • Second Dimension: SDS-PAGE:

    • Excise the lane from the BN-PAGE gel.

    • Incubate the gel strip in SDS-PAGE sample buffer to denature the proteins.

    • Place the gel strip horizontally on top of an SDS-PAGE gel and run the second dimension.

  • Analysis:

    • Stain the 2D gel with Coomassie blue or silver stain to visualize the separated protein subunits.

    • Alternatively, perform a Western blot to identify specific subunits of mitochondrial complexes.

Detailed Methodology for Mitochondrial Protease Protection Assay

Objective: To determine the sub-mitochondrial localization of a protein (e.g., to confirm the matrix localization of ETHE1).

Materials:

  • Isolated intact mitochondria

  • Proteinase K

  • Digitonin or Triton X-100

  • PMSF (protease inhibitor)

  • SDS-PAGE and Western blot reagents

Procedure:

  • Mitochondrial Isolation: Isolate intact mitochondria from cells.

  • Protease Treatment:

    • Aliquot the mitochondrial suspension.

    • Treat aliquots with increasing concentrations of Proteinase K in the presence or absence of a detergent (e.g., Triton X-100). The detergent disrupts the mitochondrial membranes, making all proteins accessible to the protease.

    • A control sample is left untreated.

  • Inactivation: Stop the protease reaction by adding PMSF.

  • Analysis:

    • Lyse the mitochondria and analyze the protein samples by SDS-PAGE and Western blotting.

    • Probe for the protein of interest (ETHE1) and for marker proteins of the different mitochondrial compartments (e.g., TOM20 for the outer membrane, TIM23 for the inner membrane, and a matrix protein like Hsp60).

    • A matrix-localized protein like ETHE1 should be protected from protease digestion in the absence of detergent but degraded in its presence.

Future Directions and Therapeutic Perspectives

The elucidation of the genetic and molecular basis of ethylmalonic encephalopathy has paved the way for the development of potential therapeutic strategies. Current research focuses on:

  • Reducing H₂S load: This includes the use of antibiotics like metronidazole to decrease H₂S production by the gut microbiome and N-acetylcysteine (NAC) as a precursor for glutathione to aid in H₂S detoxification.

  • Gene therapy: The development of viral vectors to deliver a functional copy of the ETHE1 gene to affected tissues is a promising avenue for future treatment.

  • Small molecule therapies: The identification of compounds that can enhance the activity of residual mutant ETHE1 protein or bypass the metabolic block is an active area of investigation.

A deeper understanding of the intricate mechanisms of H₂S toxicity and the downstream consequences of ETHE1 deficiency will be paramount in designing effective therapies for this devastating disease. This technical guide serves as a foundational resource to aid researchers in these endeavors.

References

Navigating the Landscape of Ethylmalonic Acid: A Technical Guide to Physiological Levels and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 7, 2025 – A comprehensive technical guide has been released today, offering researchers, scientists, and drug development professionals an in-depth resource on the normal physiological levels of ethylmalonic acid (EMA) in urine and plasma. This whitepaper provides a detailed overview of the metabolic origins of EMA, standardized methodologies for its quantification, and a foundational understanding of its role in cellular metabolism.

This compound, a dicarboxylic acid, serves as a crucial biomarker for several metabolic processes. Its accumulation can be indicative of underlying metabolic dysfunctions, including genetic disorders and nutritional deficiencies. This guide aims to provide the scientific community with a consolidated reference for baseline EMA levels and the analytical techniques required for its accurate measurement.

Physiological Concentrations of this compound

The concentration of this compound in biological fluids is a key indicator of metabolic health. Below are the typical physiological ranges observed in healthy individuals.

Urinary this compound

Urinary levels of this compound are often normalized to creatinine concentration to account for variations in urine dilution. The reference ranges can vary based on the analytical method used and the population studied.

AnalyteMatrixPopulationNormal RangeUnitsSource
This compoundUrineGeneral< 10μmol/mmol creatinine[1]
This compoundUrineGeneral0.47 - 2.74mmol/mol creatinine[2]
This compoundUrineGeneral9.9 - 65.6nmol/mg creatinine[1]
This compoundUrineGeneral0 - 2.83μg/mg creatinine[3]
Plasma this compound

While less commonly reported than urinary levels, plasma concentrations of this compound are also a valuable diagnostic marker. A recently validated method provides a quantitative range for this analyte in plasma.

AnalyteMatrixPopulationQuantitative RangeUnitsSource
This compoundPlasmaGeneral10 - 400ng/mL[4]

Metabolic Pathways of this compound

This compound is an intermediate metabolite derived from the catabolism of short-chain fatty acids and the amino acid isoleucine. Its formation is intricately linked with mitochondrial function, particularly fatty acid β-oxidation. The following diagram illustrates the primary metabolic pathways leading to the synthesis of this compound.

EthylmalonicAcidPathway Butyrate Butyrate (from gut microbiome) FattyAcidOxidation Short-Chain Fatty Acid β-Oxidation Butyrate->FattyAcidOxidation Activation Isoleucine Isoleucine (amino acid) AminoAcidCatabolism Isoleucine Catabolism Isoleucine->AminoAcidCatabolism Breakdown ButyrylCoA Butyryl-CoA EthylmalonylCoA Ethylmalonyl-CoA ButyrylCoA->EthylmalonylCoA Carboxylation (Propionyl-CoA Carboxylase) PropionylCoA Propionyl-CoA MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA Carboxylation SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA Isomerization (Methylmalonyl-CoA Mutase) TCA TCA Cycle SuccinylCoA->TCA EthylmalonicAcid This compound EthylmalonylCoA->EthylmalonicAcid Hydrolysis FattyAcidOxidation->ButyrylCoA AminoAcidCatabolism->ButyrylCoA AminoAcidCatabolism->PropionylCoA

Metabolic pathways leading to the formation of this compound.

Experimental Protocols for this compound Quantification

Accurate and reproducible quantification of this compound is paramount for clinical diagnostics and research. The following sections detail established methodologies for the analysis of EMA in urine and plasma.

Quantification of Urinary this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard procedure for the analysis of organic acids, including this compound, in urine using GC-MS.

1. Sample Preparation and Extraction:

  • To a 1 mL aliquot of urine, add an internal standard (e.g., a stable isotope-labeled analog of a related organic acid).

  • Acidify the sample to a pH of approximately 1-2 with hydrochloric acid.

  • Perform a liquid-liquid extraction with 2 mL of ethyl acetate. Vortex vigorously for 1 minute and centrifuge to separate the phases.

  • Repeat the extraction step and combine the organic layers.

  • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization:

  • To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Seal the vial and heat at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent).

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 200°C at 5°C/minute.

    • Ramp to 300°C at 10°C/minute, hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-600.

  • Data Analysis: Quantify this compound by comparing the peak area of its characteristic ions to that of the internal standard.

GCMS_Workflow start Urine Sample step1 Add Internal Standard & Acidify start->step1 step2 Liquid-Liquid Extraction (Ethyl Acetate) step1->step2 step3 Evaporate to Dryness step2->step3 step4 Derivatization (TMS) step3->step4 step5 GC-MS Analysis step4->step5 end Quantification step5->end

Workflow for urinary this compound analysis by GC-MS.
Quantification of Plasma this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on a validated method for the multiplexed analysis of dicarboxylic acids in plasma[4].

1. Sample Preparation:

  • To 50 µL of plasma, add 200 µL of a precipitation solution (e.g., acetonitrile) containing a suitable internal standard (e.g., ¹³C-labeled this compound).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean vial for analysis.

2. Derivatization (Butylation):

  • Evaporate the supernatant to dryness under nitrogen.

  • Add 100 µL of 3N HCl in n-butanol.

  • Heat at 65°C for 15 minutes to form butyl esters.

  • Evaporate the butanolic HCl and reconstitute the sample in the mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent).

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to resolve this compound from its isomers.

  • Mass Spectrometer: Agilent 6495C Triple Quadrupole LC/MS (or equivalent).

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound and its internal standard.

  • Data Analysis: Quantify by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

LCMSMS_Workflow start Plasma Sample step1 Protein Precipitation (with Internal Standard) start->step1 step2 Derivatization (Butylation) step1->step2 step3 LC-MS/MS Analysis step2->step3 end Quantification step3->end

Workflow for plasma this compound analysis by LC-MS/MS.

This technical guide provides a foundational resource for the study of this compound. The data and protocols presented herein are intended to support further research into the role of this important metabolite in health and disease.

References

Ethylmalonic acid's role in fatty acid oxidation disorders.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Ethylmalonic Acid in Fatty Acid Oxidation Disorders

Executive Summary

This compound (EMA) is a dicarboxylic acid that serves as a crucial biomarker for several inborn errors of metabolism, most notably those affecting mitochondrial fatty acid β-oxidation (FAO). Its accumulation in physiological fluids such as urine and blood is indicative of a metabolic block, prompting specific diagnostic investigations. While classically associated with Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency, elevated EMA is also a hallmark of Multiple Acyl-CoA Dehydrogenase Deficiency (MADD) and Ethylmalonic Encephalopathy (EE). In SCAD and MADD, EMA formation is a direct consequence of impaired butyryl-CoA metabolism. Conversely, in EE, the primary defect lies in sulfide detoxification due to mutations in the ETHE1 gene, which leads to secondary inhibition of FAO enzymes. Understanding the distinct pathophysiology behind EMA accumulation in these disorders is critical for accurate diagnosis, prognosis, and the development of targeted therapeutic strategies. This document provides a comprehensive technical overview of the biochemical pathways, pathophysiology, and diagnostic protocols related to the role of this compound in these complex metabolic diseases.

Biochemical Pathways of this compound Formation

Mitochondrial Fatty Acid β-Oxidation (FAO)

Mitochondrial FAO is a critical catabolic process that generates acetyl-CoA and reducing equivalents (FADH₂ and NADH) from fatty acids, providing a major energy source, particularly during fasting or physiological stress.[1][2][3] The pathway consists of a cyclical series of four enzymatic reactions: FAD-dependent dehydrogenation, hydration, NAD⁺-dependent dehydrogenation, and thiolytic cleavage.[3][4] For short-chain fatty acids like butyrate (C4), the first step is catalyzed by Short-Chain Acyl-CoA Dehydrogenase (SCAD).[4][5][6]

Pathological Formation of this compound

In disorders where the SCAD-catalyzed dehydrogenation of butyryl-CoA is inefficient, this substrate is shunted into an alternative metabolic route. Butyryl-CoA is carboxylated by a promiscuous carboxylase (likely propionyl-CoA carboxylase) to form ethylmalonyl-CoA. Subsequent hydrolysis of ethylmalonyl-CoA yields this compound, which is then excreted in the urine.[7] Therefore, ethylmalonic aciduria is a direct biochemical indicator of impaired short-chain fatty acid metabolism.[7][8]

cluster_Mitochondrion Mitochondrial Matrix butyryl_coa Butyryl-CoA crotonyl_coa Crotonyl-CoA butyryl_coa->crotonyl_coa SCAD (Normal Pathway) ethylmalonyl_coa Ethylmalonyl-CoA butyryl_coa->ethylmalonyl_coa Carboxylation (Alternative Pathway in FAO defect) beta_oxidation β-Oxidation Cycle (Energy Production) crotonyl_coa->beta_oxidation ema This compound (Excreted) ethylmalonyl_coa->ema Hydrolysis

Caption: Biochemical fate of Butyryl-CoA in health and disease.

Associated Fatty Acid Oxidation Disorders

Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency

SCAD deficiency (SCADD), caused by mutations in the ACADS gene, is an autosomal recessive disorder directly impairing the first step of short-chain fatty acid oxidation.[9] The primary biochemical findings are elevated urinary this compound and increased plasma C4-acylcarnitine (butyrylcarnitine).[1][10][11] However, the clinical relevance of SCADD is debated, with many individuals identified through newborn screening remaining asymptomatic, leading to the view that it may often be a benign biochemical phenotype rather than a clinical disease.[1][5][10][12]

Multiple Acyl-CoA Dehydrogenase Deficiency (MADD)

MADD, also known as glutaric aciduria type II, is a more complex disorder resulting from defects in either the electron transfer flavoprotein (ETF) or ETF dehydrogenase (ETFDH).[13][14] These proteins are crucial for transferring electrons from multiple acyl-CoA dehydrogenases (including SCAD, MCAD, VLCAD, and those in amino acid metabolism) to the mitochondrial respiratory chain.[1][13][14][15] The resulting widespread impairment of dehydrogenases leads to a complex pattern of urinary organic acids, including a prominent elevation of this compound, glutaric acid, and others.[1][15][16] Plasma acylcarnitine profiles show elevations across short, medium, and long-chain species.[13][16]

Ethylmalonic Encephalopathy (EE)

Ethylmalonic Encephalopathy is a severe, often fatal, infantile metabolic disorder caused by autosomal recessive mutations in the ETHE1 gene.[5][17][18] ETHE1 encodes a mitochondrial sulfur dioxygenase responsible for detoxifying hydrogen sulfide (H₂S).[17][19][20][21] In EE, loss of ETHE1 function leads to the accumulation of toxic levels of H₂S.[19][20] This has two major downstream consequences:

  • Inhibition of Cytochrome c Oxidase (COX): H₂S is a potent inhibitor of COX (Complex IV) in the mitochondrial respiratory chain, leading to impaired energy production and lactic acidosis.[18][20][22]

  • Secondary Inhibition of SCAD: High concentrations of H₂S also inhibit SCAD activity, leading to the accumulation of butyryl-CoA and its subsequent conversion to this compound.[22]

This secondary inhibition explains why EE, a primary disorder of sulfide metabolism, presents with biochemical markers (elevated EMA and C4-acylcarnitine) that mimic a primary FAO disorder.[22][23] The clinical phenotype includes developmental delay, petechiae, orthostatic acrocyanosis, and chronic diarrhea.[5][17][20][24]

ethe1 ETHE1 Gene Mutation ethe1_protein Deficient ETHE1 Sulfur Dioxygenase ethe1->ethe1_protein h2s ↑ Hydrogen Sulfide (H₂S) [Toxic Accumulation] ethe1_protein->h2s Fails to detoxify sulfide cox Cytochrome c Oxidase (Complex IV) h2s->cox INHIBITS scad Short-Chain Acyl-CoA Dehydrogenase (SCAD) h2s->scad INHIBITS vasculopathy Vascular Damage (Petechiae, Acrocyanosis) h2s->vasculopathy Damages Endothelium energy Impaired Energy Production (Lactic Acidosis) cox->energy ema Impaired FAO (↑ this compound) scad->ema

Caption: Pathophysiology of ETHE1 deficiency in Ethylmalonic Encephalopathy.

Quantitative Data Presentation

The following tables summarize typical biomarker concentrations observed in FAO disorders associated with this compound. Values can vary significantly based on the patient's clinical state (e.g., fasting vs. fed, illness).

Table 1: Urinary this compound (EMA) Concentrations

ConditionTypical EMA Level (mmol/mol creatinine)Reference
Normal< 10[25]
SCAD DeficiencyPersistently elevated (variable)[8][11]
MADDMarkedly elevated (can exceed 1000)[25]
Ethylmalonic EncephalopathyMarkedly elevated[18][22]

One reported case of MADD showed an initial EMA of 694 mmol/mol creatinine, which increased to 3321 mmol/mol creatinine during follow-up.[25]

Table 2: Plasma Acylcarnitine Profile

ConditionC4-Acylcarnitine (Butyrylcarnitine)Other AcylcarnitinesReference
Normal< 0.62 µmol/LNormal[13]
SCAD DeficiencyElevatedGenerally normal[1][12]
MADDMarkedly elevated (e.g., >10 µmol/L)Elevations in C5-C18 species[13][16]
Ethylmalonic EncephalopathyElevatedMay have elevated C5-acylcarnitine[22][23]

Table 3: Comparative Features of Disorders with Elevated EMA

FeatureSCAD DeficiencyMADDEthylmalonic Encephalopathy
Primary Defect ACADS gene; Butyryl-CoA dehydrogenationETFA, ETFB, ETFDH genes; Electron transferETHE1 gene; Sulfide detoxification
Clinical Severity Often asymptomatic/benignSpectrum from fatal neonatal to mild adult-onsetSevere, progressive, often fatal in infancy
Key Clinical Signs Variable; often noneHypoglycemia, acidosis, myopathy, hypotoniaPetechiae, acrocyanosis, diarrhea, neurodegeneration
Lactic Acidosis Typically absentCan be present during decompensationIntermittent but common
Other Organic Acids Methylsuccinic acid may be presentGlutaric, isovaleric, 2-hydroxyglutaric acidsNormal or non-specific elevations

Experimental Protocols

Accurate diagnosis requires a combination of metabolite analysis, enzymatic assays, and molecular genetic testing.

Urinary Organic Acid Analysis by GC-MS
  • Principle: This method quantifies non-volatile organic acids, including EMA, in urine. The acids are chemically derivatized to make them volatile for separation by gas chromatography (GC) and identification by mass spectrometry (MS).

  • Methodology:

    • Sample Preparation: An internal standard (e.g., heptadecanoic acid) is added to a urine aliquot normalized by creatinine concentration.

    • Extraction: Organic acids are extracted from the acidified urine using an organic solvent like ethyl acetate.

    • Derivatization: The dried extract is derivatized using a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the acidic protons to trimethylsilyl (TMS) esters, increasing volatility.

    • GC-MS Analysis: The derivatized sample is injected into a GC-MS system. The compounds are separated on a capillary column based on their boiling points and polarity. The mass spectrometer fragments the eluting compounds, generating a characteristic mass spectrum for identification and quantification.

  • Data Interpretation: The EMA peak is identified by its retention time and mass spectrum and quantified relative to the internal standard. A massive increase in EMA is a key diagnostic finding.[25]

Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)
  • Principle: MS/MS is used for the rapid, sensitive, and specific quantification of acylcarnitines in dried blood spots (for newborn screening) or plasma. This technique does not require prior chromatographic separation.

  • Methodology:

    • Sample Preparation: A small punch from a dried blood spot or a plasma aliquot is placed in a microtiter plate. A methanol solution containing stable isotope-labeled internal standards for various acylcarnitines is added to extract the analytes.

    • Flow Injection-MS/MS: The extract is directly infused into the mass spectrometer. The first mass spectrometer (Q1) selects the precursor ions of all acylcarnitines. These ions are fragmented in the collision cell (q2), and the second mass spectrometer (Q3) detects a common product ion (m/z 85), which is characteristic of the carnitine moiety.

    • Quantification: The concentration of each acylcarnitine (e.g., C4-carnitine) is determined by comparing its signal intensity to that of its corresponding labeled internal standard.

  • Data Interpretation: An elevated C4-acylcarnitine level is indicative of SCADD or EE. In MADD, a broader range of short-, medium-, and long-chain acylcarnitines will be elevated.[26]

Fibroblast Enzyme Assays
  • Principle: To confirm a specific enzyme deficiency, patient-derived skin fibroblasts are cultured and assayed for the activity of the suspected enzyme.

  • Methodology:

    • Cell Culture: Fibroblasts are obtained from a skin biopsy and grown in culture medium until sufficient cell numbers are achieved.

    • Enzyme Source: Mitochondria are isolated from the cultured fibroblasts via differential centrifugation.

    • Assay: The enzyme activity (e.g., SCAD) is measured by monitoring the reduction of a specific electron acceptor in the presence of the enzyme's substrate (e.g., butyryl-CoA). For example, the rate of reduction of ferricenium hexafluorophosphate can be followed spectrophotometrically.

    • Data Analysis: The patient's enzyme activity is compared to that of control fibroblast lines. A residual activity of <10-20% of control is typically considered diagnostic.[27]

Molecular Genetic Testing
  • Principle: DNA sequencing is the definitive method to confirm a diagnosis by identifying pathogenic variants in the associated genes (ACADS, ETFA, ETFB, ETFDH, ETHE1).

  • Methodology:

    • DNA Extraction: Genomic DNA is extracted from a patient's blood sample.

    • Sequencing: Next-generation sequencing (NGS) panels that include genes associated with inborn errors of metabolism are commonly used. Alternatively, Sanger sequencing of a specific gene can be performed if the biochemical data strongly points to a single disorder.

    • Variant Analysis: The identified genetic variants are analyzed using bioinformatics tools and databases to determine their pathogenicity (e.g., nonsense, frameshift, missense mutations affecting conserved residues). Family segregation studies can help confirm the significance of identified variants.[13]

cluster_results Biochemical Findings start Patient Presentation (e.g., Newborn Screen Flag, Myopathy, Encephalopathy) metabolite_testing Metabolite Analysis: - Urine Organic Acids (GC-MS) - Plasma Acylcarnitines (MS/MS) start->metabolite_testing result1 Isolated ↑ EMA and/or ↑ C4-Carnitine metabolite_testing->result1 result2 ↑ EMA + ↑ Glutaric Acid + ↑ C4-C18 Acylcarnitines metabolite_testing->result2 result3 ↑ EMA + ↑ C4-Carnitine + Lactic Acidosis + Severe Clinical Phenotype metabolite_testing->result3 diagnosis1 Suspect SCADD or EE result1->diagnosis1 diagnosis2 Suspect MADD result2->diagnosis2 result3->diagnosis1 confirm1 Molecular Testing: - ACADS Sequencing (SCADD) - ETHE1 Sequencing (EE) diagnosis1->confirm1 confirm2 Molecular Testing: - ETFA, ETFB, ETFDH Sequencing diagnosis2->confirm2

Caption: Diagnostic workflow for patients with suspected FAO disorders and ethylmalonic aciduria.

References

Methodological & Application

Application Note: Quantitative Analysis of Ethylmalonic Acid in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in metabolomics, clinical diagnostics, and the study of inborn errors of metabolism.

Introduction

Ethylmalonic acid (EMA) is a dicarboxylic acid that can accumulate in physiological fluids due to genetic defects in its metabolic pathway, leading to conditions such as Ethylmalonic Encephalopathy. Accurate and sensitive quantification of EMA is crucial for the diagnosis, monitoring, and treatment of these metabolic disorders. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique for the analysis of organic acids.[1][2] However, due to their low volatility, organic acids like EMA require a derivatization step to convert them into more volatile and thermally stable compounds suitable for GC-MS analysis.[3][4]

This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of this compound in human urine using a validated GC-MS method. The methodology ensures high sensitivity, specificity, and reproducibility for reliable biomarker quantification.

Experimental Protocols

Materials and Reagents
  • This compound (EMA) standard

  • This compound-d3 (EMA-d3) or other suitable stable isotope-labeled internal standard (IS)

  • Urease from Canavalia ensiformis (Jack bean)

  • Hydrochloric Acid (HCl), 5N

  • Sodium Chloride (NaCl)

  • Ethyl Acetate (HPLC grade)

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)[5][6]

  • Methoxyamine hydrochloride (MOX)[6][7]

  • Deionized water

  • Nitrogen gas, high purity

  • Glass centrifuge tubes (15 mL)

  • Autosampler vials with inserts (1.5 mL)

Sample Preparation and Extraction

This protocol is optimized for the analysis of this compound in urine samples. Urine samples should be stored at -70°C for long-term stability.[3]

  • Thawing and Normalization: Thaw frozen urine samples at room temperature. To account for variations in urine dilution, it is common practice to normalize the sample volume based on creatinine concentration.[3] Determine the creatinine concentration of each sample. The volume of urine to be extracted should be adjusted to a standard creatinine amount (e.g., equivalent to 1 mg of creatinine).

  • Enzymatic Treatment: In a 15 mL glass tube, add the calculated volume of urine. Add 80 μL of urease solution to break down urea, which can interfere with the analysis.[5] Incubate at room temperature for 15 minutes.

  • Internal Standard Spiking: Add a known amount of the internal standard (e.g., EMA-d3) to each sample and calibration standard. This is critical for accurate quantification and accounts for variability during sample preparation and injection.[3]

  • Acidification and Salting: Add deionized water to bring the total volume to 1.0 mL. Acidify the sample by adding 100 µL of 5N HCl. Add approximately 0.5 g of NaCl to facilitate the extraction of organic acids into the organic phase.

  • Liquid-Liquid Extraction (LLE): Add 6 mL of ethyl acetate to the tube.[6] Cap tightly and vortex for 2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the samples at 3000 x g for 5 minutes at 4°C.[6] This will result in a clear separation between the upper organic layer (containing the organic acids) and the lower aqueous layer.

  • Solvent Evaporation: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube. Dry the extract completely under a gentle stream of high-purity nitrogen gas at 37-40°C.[6] A completely dry residue is essential for the subsequent derivatization step.

Derivatization

Derivatization is a two-step process involving methoximation followed by silylation to increase the volatility of EMA.[6][7]

  • Methoximation: Add 50 µL of MOX reagent (20 mg/mL in pyridine) to the dried extract.[6] Cap the tube, vortex briefly, and incubate at 50°C for 90 minutes.[6] This step protects ketone and aldehyde groups.

  • Silylation: After cooling to room temperature, add 50 µL of BSTFA with 1% TMCS to the sample.[6] Cap the tube, vortex, and incubate at 60-70°C for 60 minutes.[5][6] This reaction replaces active hydrogens on the carboxyl groups with trimethylsilyl (TMS) groups.

  • Final Preparation: After cooling, transfer the derivatized sample to a 1.5 mL autosampler vial with an insert for GC-MS analysis.[1]

GC-MS Instrumentation and Conditions

The following table outlines typical GC-MS parameters for the analysis of derivatized this compound. Parameters should be optimized for the specific instrument used.

ParameterCondition
Gas Chromatograph TRACE GC or similar
Injector Split/Splitless, operated in splitless mode or with a 1:10 split ratio[6]
Injector Temp. 250°C[5][6]
Injection Volume 1.0 µL[5][8]
Carrier Gas Helium, constant flow rate of 1.0-1.4 mL/min[6]
Column TG-5MS, Restek Rxi-5MS, or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)[5][6]
Oven Program Initial: 70°C, hold for 2 min. Ramp 1: 4°C/min to 155°C, hold for 2 min. Ramp 2: 4°C/min to 170°C, hold for 2 min. Ramp 3: 10°C/min to 250°C, hold for 5 min.[5]
Mass Spectrometer Single Quadrupole or Tandem Quadrupole
Ion Source Temp. 200-230°C[6]
Transfer Line Temp. 225-280°C[6]
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-550) for method development. Selected Ion Monitoring (SIM) for quantification.
SIM Ions for EMA Target and qualifier ions for the di-TMS derivative of EMA should be determined empirically (e.g., m/z 261, 173).

Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis & Data Processing urine_sample 1. Urine Sample Collection (& Normalization by Creatinine) add_is 2. Add Internal Standard (e.g., EMA-d3) urine_sample->add_is acidify 3. Acidification & Salting (HCl + NaCl) add_is->acidify lle 4. Liquid-Liquid Extraction (Ethyl Acetate) acidify->lle dry_down 5. Evaporation to Dryness (Nitrogen Stream) lle->dry_down methoximation 6. Methoximation (MOX, 50°C, 90 min) dry_down->methoximation silylation 7. Silylation (BSTFA, 60°C, 60 min) methoximation->silylation gcms_analysis 8. GC-MS Injection & Analysis silylation->gcms_analysis data_processing 9. Peak Integration (Analyte vs. IS) gcms_analysis->data_processing quantification 10. Quantification (Using Calibration Curve) data_processing->quantification

Caption: Experimental workflow for EMA quantification.

Quantitative Data and Method Validation

A robust quantitative method requires thorough validation. Calibration curves are generated by plotting the peak area ratio of EMA to the internal standard against the concentration of prepared standards. A linear regression analysis is then applied. The following table summarizes the expected performance characteristics for a validated method.

ParameterExample ValueDescription
Linearity (r²) > 0.995The correlation coefficient of the calibration curve over the analytical range.[9]
Limit of Detection (LOD) 0.05 µMThe lowest concentration of analyte that can be reliably distinguished from background noise.[10][11]
Limit of Quantification (LOQ) 0.15 µMThe lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[11]
Intra-day Precision (%RSD) < 5%The relative standard deviation of results for the same sample analyzed multiple times in one day.[2][9]
Inter-day Precision (%RSD) < 10%The relative standard deviation of results for the same sample analyzed on different days.[9][10]
Accuracy (Recovery %) 90-110%The percentage of the true analyte concentration that is measured by the method.[2]

The described GC-MS method provides a reliable and sensitive protocol for the quantitative determination of this compound in urine. The procedure, involving liquid-liquid extraction and a two-step derivatization process, ensures that the analyte is suitable for chromatographic separation and mass spectrometric detection. Proper method validation, including the use of stable isotope-labeled internal standards and adherence to quality control procedures, is essential for obtaining accurate and clinically relevant results. This application note serves as a comprehensive guide for laboratories aiming to implement robust organic acid analysis.

References

Detecting Ethylmalonic Acid in Biological Fluids Using LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylmalonic acid (EMA) is a dicarboxylic acid that can accumulate in various biological fluids due to inborn errors of metabolism, such as ethylmalonic encephalopathy and short-chain acyl-CoA dehydrogenase (SCAD) deficiency. Accurate and sensitive quantification of EMA is crucial for the diagnosis, monitoring, and understanding of these metabolic disorders. This document provides a detailed application note and protocol for the detection of this compound in biological fluids, specifically plasma and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method, which includes a derivatization step, is designed to overcome the challenges associated with the analysis of small, polar molecules like EMA, such as poor retention on reverse-phase chromatography columns and inefficient ionization.[1][2]

Principle

The analysis of this compound by LC-MS/MS presents challenges due to its high polarity and poor ionization efficiency.[1][2] To address these issues, this protocol utilizes a derivatization step with n-butanol. This process enhances the signal intensity and improves the separation of EMA from its isomers by increasing its hydrophobicity and promoting a positive charge during ionization.[1][2] Following derivatization, the sample is subjected to reverse-phase liquid chromatography for separation, followed by detection using tandem mass spectrometry.

Experimental Protocols

Sample Preparation and Derivatization

This protocol is adapted for both plasma and urine samples.

Materials:

  • Plasma or Urine Sample

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled EMA)

  • Acetonitrile (ACN)

  • n-Butanol

  • Acetyl Chloride

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

  • Heating block or oven

Procedure:

  • Sample Aliquoting: Pipette a specific volume of the biological fluid (e.g., 100 µL of plasma or urine) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution to each sample, calibrator, and quality control sample. The IS helps to correct for variations in sample preparation and instrument response.

  • Protein Precipitation (for plasma/serum): For plasma or serum samples, add a volume of cold acetonitrile (e.g., 200 µL) to precipitate proteins.[3] Vortex the mixture thoroughly.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g for 5 minutes) to pellet the precipitated proteins.[4]

  • Supernatant Transfer: Carefully transfer the supernatant to a new clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).[3]

  • Derivatization:

    • Add the derivatization reagent, such as 200 µL of 10% acetyl chloride in n-butanol, to the dried residue.[3]

    • Incubate the mixture at an elevated temperature (e.g., 65°C) for a specified time (e.g., 15 minutes) to allow for the formation of butyl esters.[3]

  • Final Evaporation: Evaporate the derivatization reagent to dryness under a stream of nitrogen.[3]

  • Reconstitution: Reconstitute the dried residue in a suitable solvent, such as 100 µL of 50% methanol in water, for injection into the LC-MS/MS system.[3]

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 150 x 2.1 mm, 3 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.35 mL/min
Gradient Optimized for separation of EMA from isomers
Injection Volume 10 µL
Column Temperature 40°C

Note: The gradient should be optimized to ensure baseline separation of this compound from other isomers and matrix components. A typical gradient might start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.[5]

Mass Spectrometry (MS) Conditions:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) Specific m/z for derivatized EMA
Product Ion (Q3) Specific m/z for a characteristic fragment of EMA
Collision Energy Optimized for the specific precursor-product transition

Note: The specific MRM transitions (precursor and product ions) and collision energies must be determined by infusing a standard solution of derivatized this compound into the mass spectrometer.

Quantitative Data Summary

The following table summarizes the quantitative performance of a multiplexed LC-MS/MS method for the analysis of this compound in plasma and urine.[1][2]

MatrixAnalyteQuantitative Range (ng/mL)
PlasmaThis compound10 - 400
UrineThis compound200 - 10000

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the LC-MS/MS method for this compound detection.

experimental_workflow node_style node_style arrow_style arrow_style sample Biological Sample (Plasma or Urine) prep Sample Preparation (Protein Precipitation) sample->prep deriv Derivatization (n-Butanol) prep->deriv lc LC Separation (Reverse Phase) deriv->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Analysis (Quantification) ms->data

Caption: Overview of the analytical workflow for EMA detection.

Logical Relationship of Method Components

This diagram outlines the logical dependencies and critical considerations at each stage of the analysis.

logical_relationship cluster_sample Sample Handling cluster_prep Analytical Preparation cluster_analysis Instrumental Analysis cluster_result Result Generation critical_step critical_step process_step process_step output_step output_step input_node input_node A Accurate Sample Collection & Storage B Efficient Protein Removal A->B C Complete Derivatization B->C D Chromatographic Resolution of Isomers C->D E Specific MS/MS Transition D->E F Reliable Quantitative Results E->F

References

Application Notes and Protocols for Urinary Organic Acid Profiling of Ethylmalonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the detection and quantification of ethylmalonic acid in urine, a key biomarker for certain inborn errors of metabolism, most notably Ethylmalonic Encephalopathy (EE). The following sections detail the necessary procedures from sample collection to data analysis, along with reference data and a diagram of the relevant metabolic pathway.

Introduction

This compound is a dicarboxylic acid that is normally present in urine at low levels. However, elevated excretion of this compound is a hallmark of several metabolic disorders, including Ethylmalonic Encephalopathy and Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency.[1][2] Urinary organic acid profiling by gas chromatography-mass spectrometry (GC-MS) is the gold standard for the quantitative analysis of this compound and other related metabolites. Accurate and reliable measurement of this compound is crucial for the diagnosis, monitoring, and development of therapeutic interventions for these rare and severe conditions.

Quantitative Data Summary

The following table summarizes the typical urinary concentrations of this compound in healthy individuals and patients with Ethylmalonic Encephalopathy. It is important to note that reference ranges can vary slightly between laboratories.

Population/ConditionUrinary this compound Concentration (mmol/mol creatinine)Reference
Healthy Infants (0-1 year) 3.3 (Range: 0.1-11.0)[3]
Healthy Turkish Pediatric Population Age-related reference values established[3]
Healthy Individuals (General Reference) < 10[2]
Healthy Individuals (Optimal Range) 0.47 - 2.74[4]
Ethylmalonic Encephalopathy (EE) Patients 29 - 72 (moderately to markedly elevated)[5]
Nonspecific CNS Impairment Levels > 8.1 may indicate impairment[6]

Experimental Protocol: Urinary this compound Analysis by GC-MS

This protocol outlines the key steps for the analysis of this compound in urine samples.

Sample Collection and Storage
  • Collect a random urine sample in a sterile, preservative-free container.

  • For long-term storage, samples should be frozen at -20°C or ideally at -70°C to ensure the stability of the organic acids. Minimize freeze-thaw cycles.

Materials and Reagents
  • Urine sample

  • Internal Standard (IS) solution (e.g., heptadecanoic acid)

  • Hydrochloric acid (HCl), 5M

  • Sodium chloride (NaCl), solid

  • Ethyl acetate, chromatography grade

  • Diethyl ether, chromatography grade

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Nitrogen gas, high purity

Sample Preparation: Extraction and Derivatization

This procedure is a common method for the extraction and derivatization of organic acids from urine for GC-MS analysis.

  • Normalization: The volume of the urine sample is typically normalized based on the creatinine concentration to account for variations in urine dilution.

  • Acidification: Transfer a defined volume of urine to a glass tube and acidify to a pH of less than 2 with 5M HCl.

  • Internal Standard Addition: Add a known amount of the internal standard solution to the acidified urine.

  • Salting Out: Add solid sodium chloride to the sample until saturation to enhance the extraction of organic acids into the organic solvent.

  • Liquid-Liquid Extraction:

    • Add a volume of ethyl acetate to the tube, vortex vigorously for 1-2 minutes, and then centrifuge to separate the layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction process with a second volume of ethyl acetate or diethyl ether and combine the organic extracts.

  • Evaporation: Evaporate the combined organic extracts to complete dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 40°C). It is crucial to avoid excessive heat, which can degrade certain organic acids.[7]

  • Derivatization:

    • To the dried residue, add pyridine and BSTFA with 1% TMCS.

    • Cap the tube tightly and heat at a specific temperature (e.g., 75°C) for a defined period (e.g., 30 minutes) to convert the non-volatile organic acids into their volatile trimethylsilyl (TMS) derivatives.

  • Sample Transfer: After cooling, transfer the derivatized sample to a GC-MS autosampler vial for analysis.

GC-MS Analysis

The following are general GC-MS parameters that can be adapted for the analysis of urinary organic acids, including this compound.

  • Gas Chromatograph (GC):

    • Injection Mode: Split or splitless, depending on the expected concentration of analytes.

    • Injector Temperature: Typically 250-280°C.

    • Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms), is commonly used.

    • Oven Temperature Program: A temperature gradient is used to separate the various organic acids. A typical program might start at a lower temperature (e.g., 70-80°C), hold for a few minutes, and then ramp up to a final temperature of around 280-300°C.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan mode is used for qualitative analysis to identify all detectable compounds. Selected Ion Monitoring (SIM) mode can be used for quantitative analysis of specific target compounds like this compound to enhance sensitivity and specificity.

    • Mass Range: Typically scanning from m/z 50 to 600.

Data Analysis and Quantification
  • Identification: this compound and other organic acids are identified by comparing their retention times and mass spectra to those of authentic standards or to established mass spectral libraries.

  • Quantification: The concentration of this compound is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is generated using known concentrations of this compound to ensure accurate quantification. Results are typically reported as a ratio to the urinary creatinine concentration (e.g., mmol/mol creatinine).

Metabolic Pathway of this compound Accumulation

The accumulation of this compound is primarily linked to a deficiency in the mitochondrial enzyme ETHE1, a sulfur dioxygenase.[1] This deficiency leads to an accumulation of hydrogen sulfide (H₂S), which in turn inhibits the activity of short-chain acyl-CoA dehydrogenase (SCAD).[5] The inhibition of SCAD disrupts the normal metabolism of butyryl-CoA, leading to its carboxylation to form ethylmalonyl-CoA, which is then hydrolyzed to this compound.

Ethylmalonic_Acid_Pathway Butyryl_CoA Butyryl-CoA Crotonyl_CoA Crotonyl-CoA Butyryl_CoA->Crotonyl_CoA Normal Metabolism Ethylmalonyl_CoA Ethylmalonyl-CoA Butyryl_CoA->Ethylmalonyl_CoA Alternative Pathway Crotonyl_CoA->Butyryl_CoA Ethylmalonic_Acid This compound (Elevated in Urine) Ethylmalonyl_CoA->Ethylmalonic_Acid SCAD SCAD (Short-chain acyl-CoA dehydrogenase) SCAD->Butyryl_CoA ETHE1 ETHE1 (Sulfur Dioxygenase) H2S_accumulation Hydrogen Sulfide (H₂S) Accumulation ETHE1->H2S_accumulation Deficiency leads to H2S_accumulation->SCAD Inhibits Butyryl_CoA_Carboxylase Butyryl-CoA Carboxylase Butyryl_CoA_Carboxylase->Ethylmalonyl_CoA Hydrolysis Hydrolysis Hydrolysis->Ethylmalonyl_CoA

References

Application Notes and Protocols for Enhanced Detection of Ethylmalonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of ethylmalonic acid (EMA) to enhance its detection by chromatographic and mass spectrometric methods. The following sections offer a comparative overview of common derivatization techniques, quantitative performance data, and step-by-step protocols for immediate laboratory application.

Introduction

This compound is a dicarboxylic acid that serves as a crucial biomarker for several inborn errors of metabolism, including ethylmalonic encephalopathy and short-chain acyl-CoA dehydrogenase (SCAD) deficiency.[1] Accurate and sensitive quantification of EMA in biological matrices such as plasma and urine is essential for the diagnosis and monitoring of these metabolic disorders. However, the inherent polarity and low volatility of EMA pose analytical challenges, often leading to poor chromatographic retention and ionization efficiency.[2]

Derivatization, the chemical modification of an analyte to improve its analytical properties, is a widely employed strategy to overcome these challenges. This process can enhance the volatility of EMA for gas chromatography (GC) analysis or improve its ionization and chromatographic behavior in liquid chromatography-mass spectrometry (LC-MS). This document details three primary derivatization techniques: esterification (specifically butylation), silylation, and hydrazone formation.

Derivatization Techniques: A Comparative Overview

The choice of derivatization method depends on the analytical platform (GC-MS or LC-MS), the sample matrix, and the desired sensitivity. The following table summarizes the quantitative performance of different derivatization approaches for dicarboxylic acids, including this compound and the structurally similar mthis compound.

Derivatization ReagentAnalyte(s)MatrixAnalytical MethodLimit of Quantification (LOQ) / Detection (LOD)RecoveryReference
n-Butanol This compoundPlasmaLC-MS/MSQuantitative Range: 10 - 400 ng/mLNot Reported[2]
n-Butanol This compoundUrineLC-MS/MSQuantitative Range: 200 - 10000 ng/mLNot Reported[2]
n-Butanol Mthis compoundPlasmaLC-MS/MSLOQ: 25 nM97.9 % - 100.1 %[3][4]
3-Nitrophenylhydrazine (3-NPH) This compoundMouse PlasmaLC-MSLOD: Nanomolar concentrationsHigh Accuracy[5][6]
BSTFA + 1% TMCS Mthis compoundSerum/PlasmaGC-MSLOQ: 0.1 µmol/L; LOD: 0.025 µmol/LNot Reported[7]
Pentafluorobenzyl Bromide (PFB-Br) Mthis compoundUrineGC-MSLLOQ: 40 µM90.3%[8]
Pentafluorobenzyl Bromide (PFB-Br) Mthis compoundPlasmaGC-MSNot Reported82.3%[9]

Experimental Protocols

Detailed methodologies for the key derivatization techniques are provided below.

Protocol 1: Esterification with n-Butanol for LC-MS/MS Analysis

This protocol describes the conversion of this compound to its di-butyl ester, which enhances its retention on reverse-phase columns and improves its ionization efficiency in positive ion mode mass spectrometry.[2][3]

Materials:

  • n-Butanol

  • Acetyl chloride or HCl gas

  • Internal Standard (e.g., deuterated this compound)

  • Sample (plasma, urine, or calibrators)

  • Acetonitrile

  • Methanol

  • Nitrogen gas stream

  • Heating block or oven (65°C)

  • Centrifuge

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma or urine sample, add an appropriate amount of internal standard.

    • Precipitate proteins by adding 200 µL of a cold acetonitrile:methanol (9:1, v/v) mixture.

    • Vortex the mixture thoroughly and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

  • Solvent Evaporation:

    • Dry the supernatant under a gentle stream of nitrogen gas at approximately 45°C.

  • Derivatization Reaction:

    • Prepare the derivatization reagent by cautiously adding acetyl chloride to n-butanol (e.g., 10 µL acetyl chloride to 90 µL n-butanol). This creates butanolic-HCl.

    • Add 50 µL of the freshly prepared derivatization solution to the dried sample residue.

    • Vortex the mixture to ensure complete dissolution.

    • Incubate the reaction mixture at 65°C for 15-30 minutes.

  • Final Preparation for LC-MS/MS:

    • After incubation, dry the sample again under a nitrogen stream at 45°C.

    • Reconstitute the dried derivative in a suitable mobile phase (e.g., 100 µL of acetonitrile/water).

    • The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Silylation with BSTFA for GC-MS Analysis

This protocol details the formation of trimethylsilyl (TMS) derivatives of this compound, which increases its volatility for gas chromatographic analysis.[2][7]

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (optional, as a catalyst)

  • Solvent (e.g., acetonitrile, dichloromethane)

  • Internal Standard (e.g., deuterated this compound)

  • Sample (dried extract from plasma or urine)

  • Heating block or oven (60°C)

  • GC-MS vials with inserts

Procedure:

  • Sample Preparation:

    • Ensure the sample extract containing this compound and the internal standard is completely dry. Aqueous samples should be evaporated to dryness. Silylation reagents are highly sensitive to moisture.[7]

  • Derivatization Reaction:

    • Add 50-100 µL of BSTFA + 1% TMCS to the dried sample residue in a GC vial.

    • If needed, a small amount of pyridine can be added to catalyze the reaction.

    • Cap the vial tightly and vortex for 10-20 seconds.

    • Incubate the vial at 60°C for 60 minutes. The time and temperature can be optimized for specific applications.[2]

  • Final Preparation for GC-MS:

    • After cooling to room temperature, the sample can be directly injected into the GC-MS.

    • Alternatively, a suitable solvent like dichloromethane can be added to bring the volume to a desired level before injection.

Protocol 3: Hydrazone Formation with 3-Nitrophenylhydrazine (3-NPH) for LC-MS/MS Analysis

This protocol describes the derivatization of the carboxylic acid groups of this compound with 3-NPH to form stable hydrazones, which significantly improves detection sensitivity in LC-MS analysis.[5][6][10]

Materials:

  • 3-Nitrophenylhydrazine hydrochloride (3-NPH) solution (e.g., 200 mM in 50% acetonitrile)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) solution (e.g., 120 mM with 6% pyridine in a suitable solvent)

  • Internal Standard (e.g., deuterated this compound)

  • Sample (plasma, urine, or calibrators)

  • Formic acid solution (e.g., 0.1% in water)

  • Heating block or oven (40°C)

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Pipette 10-50 µL of the sample into a microcentrifuge tube.

    • Add the internal standard.

  • Derivatization Reaction:

    • Add 20 µL of the 3-NPH solution to the sample.

    • Add 20 µL of the EDC solution to initiate the reaction.

    • Vortex the mixture thoroughly.

    • Incubate at 40°C for 30 minutes.

  • Reaction Quenching and Final Preparation:

    • Quench the reaction by adding a larger volume of 0.1% formic acid solution (e.g., 200 µL).

    • Centrifuge the sample to pellet any precipitates.

    • Transfer the supernatant to an LC-MS vial for analysis.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described derivatization techniques.

Esterification_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_final Final Steps Sample Plasma/Urine Sample Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile/Methanol) Add_IS->Protein_Precipitation Centrifuge_Collect Centrifuge & Collect Supernatant Protein_Precipitation->Centrifuge_Collect Dry_Down1 Evaporate Solvent (Nitrogen Stream) Centrifuge_Collect->Dry_Down1 Add_Reagent Add n-Butanol/HCl Dry_Down1->Add_Reagent Incubate Incubate at 65°C Add_Reagent->Incubate Dry_Down2 Evaporate Reagent (Nitrogen Stream) Incubate->Dry_Down2 Reconstitute Reconstitute in Mobile Phase Dry_Down2->Reconstitute LCMS_Analysis LC-MS/MS Analysis Reconstitute->LCMS_Analysis

Caption: Workflow for n-Butanol Esterification of this compound.

Silylation_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_final Analysis Sample_Extract Dried Sample Extract (with Internal Standard) Add_Reagent Add BSTFA + 1% TMCS Sample_Extract->Add_Reagent Vortex Vortex Add_Reagent->Vortex Incubate Incubate at 60°C Vortex->Incubate Cool Cool to Room Temp Incubate->Cool GCMS_Analysis GC-MS Analysis Cool->GCMS_Analysis

Caption: Workflow for BSTFA Silylation of this compound.

NPH_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_final Final Steps Sample Plasma/Urine Sample Add_IS Add Internal Standard Sample->Add_IS Add_3NPH Add 3-NPH Solution Add_IS->Add_3NPH Add_EDC Add EDC Solution Add_3NPH->Add_EDC Vortex Vortex Add_EDC->Vortex Incubate Incubate at 40°C Vortex->Incubate Quench Quench with Formic Acid Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze_Supernatant Analyze Supernatant Centrifuge->Analyze_Supernatant

Caption: Workflow for 3-NPH Derivatization of this compound.

References

Application Notes and Protocols for High-Throughput Screening of Elevated Ethylmalonic Acid in Newborns

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylmalonic aciduria is a key biomarker for several inborn errors of metabolism, most notably Ethylmalonic Encephalopathy (EE). EE is a severe, autosomal recessive metabolic disorder caused by mutations in the ETHE1 gene, leading to the accumulation of toxic metabolites, including ethylmalonic acid (EMA) and hydrogen sulfide (H2S). Early detection through high-throughput newborn screening is critical for timely intervention and management to mitigate the severe neurological and systemic symptoms associated with this condition.

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening of elevated this compound in newborns using tandem mass spectrometry (MS/MS) for primary screening and gas chromatography-mass spectrometry (GC/MS) for confirmatory testing.

Pathophysiology and Clinical Significance

The ETHE1 gene encodes a mitochondrial sulfur dioxygenase essential for the detoxification of hydrogen sulfide. A deficiency in ETHE1 activity leads to the accumulation of H2S, which in turn inhibits multiple metabolic pathways, including the electron transport chain and the oxidation of short-chain fatty acids. This inhibition results in a characteristic biochemical profile, including elevated levels of C4-acylcarnitine (butyrylcarnitine) and this compound in blood and urine.

Clinical manifestations of Ethylmalonic Encephalopathy typically appear in early infancy and include severe hypotonia, psychomotor retardation, seizures, chronic diarrhea, and characteristic petechial rash and acrocyanosis. Without early diagnosis and management, the prognosis is often poor.

High-Throughput Screening Workflow

The screening process for elevated this compound involves a two-tiered approach:

  • Primary Screening: Analysis of acylcarnitines, specifically C4-acylcarnitine, in dried blood spots (DBS) using flow-injection tandem mass spectrometry (FIA-MS/MS). This method allows for high-throughput analysis of hundreds of samples per day.

  • Confirmatory (Second-Tier) Testing: For newborns with elevated C4-acylcarnitine levels, a more specific and sensitive analysis of urinary organic acids, including this compound, is performed using gas chromatography-mass spectrometry (GC/MS). This step is crucial to reduce false-positive results and confirm the diagnosis.

G cluster_0 Tier 1: High-Throughput Primary Screening cluster_1 Tier 2: Confirmatory Testing cluster_2 Reporting and Follow-up DBS Newborn Dried Blood Spot (DBS) SamplePrep Sample Preparation (Punching, Extraction, Derivatization) DBS->SamplePrep MSMS FIA-Tandem Mass Spectrometry (Acylcarnitine Profile) SamplePrep->MSMS DataAnalysis1 Data Analysis (C4-Acylcarnitine Quantification) MSMS->DataAnalysis1 Cutoff Compare to Cut-off Values DataAnalysis1->Cutoff Decision1 C4 > Cut-off? Cutoff->Decision1 UrineSample Urine Sample Collection OrganicAcidExtraction Organic Acid Extraction UrineSample->OrganicAcidExtraction GCMS Gas Chromatography-Mass Spectrometry (Urinary Organic Acid Profile) OrganicAcidExtraction->GCMS DataAnalysis2 Data Analysis (this compound Quantification) GCMS->DataAnalysis2 Confirmation Confirmation of Elevated EMA DataAnalysis2->Confirmation Report Report Positive Result Confirmation->Report FollowUp Clinical Follow-up & Genetic Testing Report->FollowUp Decision1->UrineSample Yes ReportNegative Normal Result Decision1->ReportNegative No

Caption: High-throughput screening workflow for elevated this compound.

Data Presentation

Quantitative data from the screening process is crucial for accurate interpretation. The following tables summarize typical analyte concentrations and cut-off values. Note that specific cut-offs may vary between newborn screening programs.

Table 1: Primary Screening Data - Acylcarnitine Profile in Dried Blood Spots

AnalyteAbbreviationNormal Range (µmol/L)Abnormal (Presumptive Positive) Cut-off (µmol/L)
ButyrylcarnitineC4< 0.9≥ 1.0
Isovalerylcarnitine/2-MethylbutyrylcarnitineC5< 0.6Variable

Note: Elevated C4-acylcarnitine is the primary marker for conditions associated with elevated this compound. Other acylcarnitines may also be monitored.

Table 2: Confirmatory Testing Data - Urinary Organic Acid Profile

AnalyteAbbreviationNormal Range (mmol/mol creatinine)Abnormal (Diagnostic) Range (mmol/mol creatinine)
This compoundEMA0.44 - 2.8> 15 (significantly elevated)
Methylsuccinic AcidMSA< 5Often elevated with EMA

Note: The presence of significantly elevated this compound in urine is a strong indicator of a metabolic disorder requiring further investigation.

Experimental Protocols

Protocol 1: High-Throughput Analysis of Acylcarnitines from Dried Blood Spots by FIA-MS/MS

1.1. Materials and Reagents

  • Dried blood spot (DBS) cards from newborns

  • Methanol (HPLC grade) containing internal standards (e.g., deuterated acylcarnitines)

  • 96-well microtiter plates

  • Plate shaker

  • Flow-injection analysis tandem mass spectrometer (FIA-MS/MS)

1.2. Sample Preparation

  • From each DBS card, punch a 3.2 mm disc into a designated well of a 96-well plate.

  • To each well containing a DBS disc, add 100 µL of the methanol solution with internal standards.

  • Seal the plate and agitate on a plate shaker for 30 minutes at room temperature to extract the acylcarnitines.

  • Centrifuge the plate to pellet the DBS paper.

  • Transfer the supernatant to a new 96-well plate for analysis.

1.3. Instrumental Analysis

  • Instrumentation: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source and a flow-injection analysis system.

  • Ionization Mode: Positive ion mode.

  • Scan Type: Precursor ion scan or multiple reaction monitoring (MRM) to detect specific acylcarnitines. For C4-acylcarnitine, monitor the transition of the precursor ion to a common product ion.

  • Data Acquisition: Acquire data for each sample, typically for 1-2 minutes per sample.

1.4. Data Analysis and Quality Control

  • Quantify the concentration of C4-acylcarnitine by comparing the ion intensity of the analyte to its corresponding deuterated internal standard.

  • Include quality control samples with known low, medium, and high concentrations of acylcarnitines in each analytical run to ensure accuracy and precision.

  • Compare the measured C4-acylcarnitine concentration for each newborn sample to the established cut-off value.

Protocol 2: Confirmatory Analysis of Urinary this compound by GC/MS

2.1. Materials and Reagents

  • Urine sample from a newborn with a presumptive positive screen.

  • Internal standard (e.g., deuterated this compound).

  • Ethyl acetate.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization.

  • Gas chromatograph coupled to a mass spectrometer (GC/MS).

2.2. Sample Preparation

  • To 1 mL of urine, add the internal standard.

  • Acidify the urine sample with hydrochloric acid.

  • Perform a liquid-liquid extraction of the organic acids using ethyl acetate. Repeat the extraction twice.

  • Combine the organic phases and evaporate to dryness under a stream of nitrogen.

  • Derivatize the dried residue by adding BSTFA with 1% TMCS and heating at 70°C for 30 minutes. This step creates volatile trimethylsilyl (TMS) derivatives of the organic acids.

2.3. Instrumental Analysis

  • Instrumentation: A gas chromatograph with a capillary column coupled to a mass selective detector.

  • Injection: Inject the derivatized sample into the GC.

  • Chromatography: Use a temperature gradient program to separate the different organic acids based on their boiling points and interactions with the column.

  • Mass Spectrometry: Operate the mass spectrometer in either full scan mode to identify all organic acids present or in selected ion monitoring (SIM) mode for targeted quantification of this compound and the internal standard.

2.4. Data Analysis

  • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.

  • Quantify the concentration of this compound by comparing the peak area of the analyte to the peak area of the internal standard.

  • Normalize the result to the urinary creatinine concentration to account for variations in urine dilution.

Metabolic Pathway and Point of Defect

The accumulation of this compound in Ethylmalonic Encephalopathy is a downstream consequence of the primary defect in hydrogen sulfide metabolism due to ETHE1 deficiency.

G cluster_pathway Mitochondrial Metabolism cluster_inhibition Inhibition by Excess H2S cluster_defect Genetic Defect Sulfide Sulfide (H2S) (from Cysteine catabolism) ETHE1 ETHE1 (Sulfur Dioxygenase) Sulfide->ETHE1 Detoxification inhibition_point Sulfide->inhibition_point Inhibition Thiosulfate Thiosulfate Sulfite Sulfite Thiosulfate->Sulfite Sulfate Sulfate (Excreted) Sulfite->Sulfate ETHE1->Thiosulfate SCAD Short-Chain Acyl-CoA Dehydrogenase (SCAD) CrotonylCoA Crotonyl-CoA ButyrylCoA Butyryl-CoA (from Fatty Acid Oxidation) ButyrylCoA->CrotonylCoA EMA This compound (Elevated) ButyrylCoA->EMA Alternative Pathway C4_Carnitine C4-Acylcarnitine (Elevated) ButyrylCoA->C4_Carnitine Alternative Pathway HydroxybutyrylCoA 3-Hydroxybutyryl-CoA CrotonylCoA->HydroxybutyrylCoA AcetoacetylCoA Acetoacetyl-CoA HydroxybutyrylCoA->AcetoacetylCoA inhibition_text X ETHE1_mutation ETHE1 Gene Mutation ETHE1_deficiency ETHE1 Deficiency ETHE1_mutation->ETHE1_deficiency ETHE1_deficiency->ETHE1 Loss of Function

Application Notes and Protocols for Studying Ethylmalonic Encephalopathy Using Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethylmalonic encephalopathy (EE) is a rare, autosomal recessive metabolic disorder with severe and progressive neurological symptoms, typically leading to early childhood fatality. The disease is caused by mutations in the ETHE1 gene, which encodes the mitochondrial sulfur dioxygenase ETHE1. This enzyme is crucial for detoxifying hydrogen sulfide (H₂S), a highly toxic metabolite. A deficiency in ETHE1 leads to the accumulation of H₂S, which in turn inhibits key mitochondrial enzymes, including cytochrome c oxidase (complex IV) and short-chain acyl-CoA dehydrogenase (SCAD). This manual provides detailed application notes and protocols for utilizing cell culture models to study the pathophysiology of EE and to screen for potential therapeutic interventions.

Cell Culture Models for Ethylmalonic Encephalopathy

Two primary types of cell culture models are particularly valuable for studying EE:

  • Patient-Derived Fibroblasts: These cells are readily obtained from skin biopsies of EE patients and represent a direct model of the disease at a cellular level. They are instrumental for studying the fundamental biochemical defects, such as reduced ETHE1 protein expression, decreased mitochondrial respiratory chain activity, and elevated levels of H₂S. Furthermore, they serve as a valuable platform for high-throughput screening of compounds aimed at restoring mitochondrial function or reducing H₂S toxicity.[1][2]

  • Induced Pluripotent Stem Cell (iPSC)-Derived Neurons: Given the profound neurological involvement in EE, iPSC-derived neurons from patients offer a more physiologically relevant model to investigate the specific effects of ETHE1 deficiency on neuronal function and viability. These models are particularly useful for studying neurodegenerative processes, synaptic dysfunction, and for testing the efficacy of neuroprotective compounds.

I. Patient-Derived Fibroblast Models

Application Note:

Patient-derived fibroblasts are a cornerstone for EE research. These cells recapitulate the core molecular defects of the disease, including the absence or significant reduction of functional ETHE1 protein.[3][4] Consequently, these fibroblasts exhibit key downstream pathological features, such as impaired mitochondrial respiration and increased oxidative stress.[5] They are an excellent tool for initial drug screening and for elucidating the fundamental cellular mechanisms of H₂S toxicity.

Data Presentation: Summary of Expected Quantitative Data
ParameterControl Fibroblasts (Wild-Type ETHE1)EE Patient Fibroblasts (Mutant ETHE1)Citation(s)
ETHE1 Protein Expression Detectable band at ~27 kDaOften undetectable or significantly reduced[1][3][4]
Mitochondrial Complex IV Activity 100% (normalized)30-60% of control[1][6]
Intracellular H₂S Concentration Low (basal levels)Several-fold higher than control[7][8][9]
Mitochondrial Superoxide Levels Basal levelsSignificantly elevated[5]
Experimental Protocols:
  • Thawing Cryopreserved Fibroblasts:

    • Rapidly thaw the vial of fibroblasts in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed Fibroblast Growth Medium (DMEM supplemented with 10-15% FBS, 1% Penicillin-Streptomycin, and 1% L-glutamine).

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh growth medium.

    • Transfer the cell suspension to a T75 cell culture flask.

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Maintenance and Passaging:

    • Change the medium every 2-3 days.

    • When cells reach 80-90% confluency, aspirate the medium and wash once with sterile PBS.

    • Add 3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin with 7 mL of growth medium and transfer the cell suspension to a 15 mL conical tube.

    • Centrifuge at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh growth medium and split the cells at a ratio of 1:3 to 1:6 into new flasks.

  • Mitochondrial Isolation (optional, but recommended for cleaner results):

    • Harvest approximately 5-10 million fibroblasts.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the pellet in mitochondrial isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4 with protease inhibitors).

    • Homogenize the cells using a Dounce homogenizer on ice.

    • Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.

    • Wash the mitochondrial pellet with isolation buffer.

  • Protein Extraction and Quantification:

    • Lyse the whole cells or the isolated mitochondrial pellet in RIPA buffer with protease inhibitors.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Electrotransfer:

    • Load 20-40 µg of protein per lane on a 12% SDS-polyacrylamide gel.

    • Run the gel and then transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against ETHE1 (or other mitochondrial proteins like COX4) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

This protocol is based on spectrophotometric measurement of the oxidation of reduced cytochrome c.

  • Sample Preparation:

    • Harvest fibroblasts and prepare a whole-cell lysate or isolated mitochondria as described for Western blotting.

    • Determine the protein concentration.

  • Assay Procedure:

    • Prepare a reaction buffer (e.g., 10 mM potassium phosphate buffer, pH 7.0).

    • Reduce cytochrome c by adding a molar excess of sodium dithionite, and then remove the excess dithionite by gel filtration.

    • In a cuvette, add the reaction buffer and 50 µM of reduced cytochrome c.

    • Add 10-20 µg of cell lysate or mitochondrial protein to initiate the reaction.

    • Measure the decrease in absorbance at 550 nm over time at 30°C. The rate of oxidation of cytochrome c is proportional to the complex IV activity.

    • Normalize the activity to the total protein concentration.

This protocol utilizes a fluorescent probe to detect H₂S levels.

  • Cell Plating:

    • Plate fibroblasts in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Probe Loading:

    • Remove the growth medium and wash the cells with PBS.

    • Load the cells with an H₂S-specific fluorescent probe (e.g., WSP-1) at a final concentration of 5-10 µM in PBS for 30 minutes at 37°C.

  • Fluorescence Measurement:

    • Wash the cells with PBS to remove the excess probe.

    • Add fresh PBS or a suitable buffer to the wells.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe (e.g., Ex/Em = 465/515 nm for WSP-1).

    • Normalize the fluorescence intensity to the cell number or protein concentration.

II. iPSC-Derived Neuron Models

Application Note:

For a disease with such a severe neurological phenotype as EE, iPSC-derived neurons are an invaluable tool. These models allow for the investigation of neuronal-specific vulnerabilities to ETHE1 deficiency and H₂S toxicity. They can be used to study effects on neuronal development, synaptic function, and to screen for neuroprotective compounds. The differentiation protocols can be adapted to generate specific neuronal subtypes that are affected in EE.

Experimental Protocols:

This is a generalized protocol; specific growth factors and timing may need to be optimized depending on the desired neuronal subtype.

  • Generation of Neural Progenitor Cells (NPCs):

    • Culture patient-derived iPSCs on a suitable matrix (e.g., Matrigel) in mTeSR1 medium.

    • Induce neural differentiation using a dual SMAD inhibition protocol (e.g., using Noggin and SB431542) in a neural induction medium.

    • After 7-10 days, neural rosettes will form. Select and expand these rosettes to generate a pure population of NPCs.

  • Neuronal Differentiation:

    • Plate the NPCs on a poly-L-ornithine and laminin-coated surface.

    • Differentiate the NPCs into neurons using a neuronal differentiation medium containing neurotrophic factors such as BDNF, GDNF, and NT-3.

    • The differentiation process can take several weeks, during which the cells will mature and form synaptic connections.

  • Characterization of Differentiated Neurons:

    • Confirm neuronal identity using immunocytochemistry for neuronal markers such as β-III-tubulin (Tuj1), MAP2, and NeuN.

    • Assess the functionality of the neurons using techniques like patch-clamp electrophysiology to measure action potentials and synaptic activity.

Visualizations: Signaling Pathways and Workflows

ETHE1_Deficiency_Pathway cluster_consequence Consequences of ETHE1 Deficiency ETHE1 ETHE1 Gene ETHE1Protein Functional ETHE1 (Sulfur Dioxygenase) ETHE1->ETHE1Protein Transcription & Translation MutatedETHE1 Mutated ETHE1 Gene NoETHE1Protein Non-functional or Absent ETHE1 Protein MutatedETHE1->NoETHE1Protein Transcription & Translation SulfideDetox Sulfide Detoxification ETHE1Protein->SulfideDetox Catalyzes NoETHE1Protein->SulfideDetox Fails to Catalyze H2S Hydrogen Sulfide (H₂S) H2S->SulfideDetox H2S_Accumulation H₂S Accumulation Inhibition Inhibition H2S_Accumulation->Inhibition OxidativeStress Oxidative Stress H2S_Accumulation->OxidativeStress ComplexIV Cytochrome c Oxidase (Complex IV) EnergyDeficit Energy Deficit (↓ ATP) ComplexIV->EnergyDeficit Impaired Function SCAD Short-Chain Acyl-CoA Dehydrogenase (SCAD) SCAD->EnergyDeficit Impaired Function Inhibition->ComplexIV Inhibition->SCAD MitoDysfunction Mitochondrial Dysfunction CellularPathology Cellular Pathology (e.g., Neuronal Damage) MitoDysfunction->CellularPathology OxidativeStress->MitoDysfunction EnergyDeficit->MitoDysfunction

Caption: Pathophysiological cascade in Ethylmalonic Encephalopathy.

Experimental_Workflow cluster_assays Cell-Based Assays Patient EE Patient SkinBiopsy Skin Biopsy Patient->SkinBiopsy FibroblastCulture Establish Patient-Derived Fibroblast Culture SkinBiopsy->FibroblastCulture iPSCreprogramming iPSC Reprogramming FibroblastCulture->iPSCreprogramming WesternBlot Western Blot (ETHE1, Complex IV) FibroblastCulture->WesternBlot ActivityAssay Complex IV Activity Assay FibroblastCulture->ActivityAssay H2SAssay H₂S Measurement FibroblastCulture->H2SAssay DrugScreening Drug Screening FibroblastCulture->DrugScreening iPSCCulture iPSC Culture and Expansion iPSCreprogramming->iPSCCulture NeuronalDiff Neuronal Differentiation iPSCCulture->NeuronalDiff NeuronModel iPSC-Derived Neuron Model NeuronalDiff->NeuronModel NeuronModel->DrugScreening Neuroprotection/ Neurotoxicity

Caption: Workflow for EE cell model generation and analysis.

References

Animal Models of Short-Chain Acyl-CoA Dehydrogenase Deficiency: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the most widely used animal model for short-chain acyl-CoA dehydrogenase deficiency (SCADD), the BALB/cByJ mouse strain. This document includes key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to facilitate research and therapeutic development for SCADD and related fatty acid oxidation disorders.

Introduction to SCADD and the BALB/cByJ Mouse Model

Short-chain acyl-CoA dehydrogenase deficiency (SCADD) is an autosomal recessive inborn error of mitochondrial fatty acid β-oxidation.[1] The deficiency is in the ACADS gene, which encodes the short-chain acyl-CoA dehydrogenase enzyme responsible for the initial dehydrogenation step of short-chain fatty acids (C4-C6).[2][3] While the clinical phenotype in humans is heterogeneous, ranging from asymptomatic to severe neurological and muscular symptoms, the biochemical hallmarks are consistent and include elevated levels of butyrylcarnitine (C4) in plasma and ethylmalonic acid (EMA) in urine.[1][4]

A murine model for SCADD was identified in the BALB/cByJ inbred mouse strain, which has a spontaneous deletion in the Acads gene, leading to undetectable SCAD activity.[5][6][7] This model faithfully recapitulates the key biochemical features of human SCADD, including severe organic aciduria with excretion of this compound, methylsuccinic acid, and N-butyrylglycine.[5] Under metabolic stress, such as fasting or a high-fat diet, these mice develop hypoglycemia and a fatty liver, making them an invaluable tool for investigating the pathophysiology of SCADD and for testing potential therapeutic interventions.[5]

Quantitative Data from SCADD Animal Models

The following tables summarize key quantitative data obtained from studies using the BALB/cByJ SCAD-deficient mouse model.

Table 1: Key Biochemical Markers in SCAD-Deficient Mice

AnalyteSample TypeConditionGenotypeValueReference
Butyrylcarnitine (C4)Plasma / Blood-SCAD-deficientMarkedly elevated[8][9]
This compound (EMA)Urine-SCAD-deficientMarkedly elevated[5][8]
Methylsuccinic AcidUrine-SCAD-deficientElevated[5]
N-ButyrylglycineUrine-SCAD-deficientElevated[5]
GlucoseSerum18-hour fastSCAD-deficientDecreased[5]
Free Fatty AcidsSerum24-hour fastMCAD-deficient*Elevated[10]

*Data from a medium-chain acyl-CoA dehydrogenase (MCAD) deficient model is included for comparison as it reflects a related fatty acid oxidation disorder.

Table 2: Physiological Responses to Metabolic Stress in SCAD-Deficient Mice

StressorParameterGenotypeObservationReference
Fasting (18 hours)LiverSCAD-deficientFatty liver development[5]
High-Fat DietLiverSCAD-deficientFatty liver development[5]
Cold Exposure (4°C)Body TemperatureMCAD-deficient*Profound cold intolerance[10][11]

*Data from a medium-chain acyl-CoA dehydrogenase (MCAD) deficient model is included for comparison as it reflects a related fatty acid oxidation disorder. The SCAD-deficient model also exhibits some degree of cold intolerance.[12]

Experimental Protocols

Generation of Acads Knockout Mouse Model

While the BALB/cByJ strain is a naturally occurring model, targeted knockout of the Acads gene can be achieved using CRISPR/Cas9 technology for studies requiring a different genetic background.

Protocol: CRISPR/Cas9-Mediated Generation of Acads Knockout Mice

  • Guide RNA (gRNA) Design and Synthesis:

    • Design two gRNAs targeting an early exon of the murine Acads gene to create a large deletion.

    • Synthesize the gRNAs and Cas9 mRNA.

  • Microinjection of Zygotes:

    • Harvest zygotes from superovulated female mice (e.g., C57BL/6J strain).

    • Prepare a microinjection mix containing Cas9 mRNA and the two gRNAs.

    • Microinject the mix into the cytoplasm of the fertilized oocytes.

  • Embryo Transfer:

    • Culture the injected embryos to the two-cell stage.

    • Transfer the viable embryos into the oviducts of pseudopregnant recipient female mice.

  • Genotyping of Founder Mice:

    • Extract genomic DNA from tail biopsies of the resulting pups.

    • Perform PCR using primers flanking the targeted deletion site.

    • Sequence the PCR products to confirm the presence of the desired deletion.

  • Breeding and Colony Establishment:

    • Breed founder mice with wild-type mice to establish heterozygous F1 generation.

    • Intercross heterozygous mice to generate homozygous knockout, heterozygous, and wild-type littermates for experimental use.

Metabolic Profiling: Acylcarnitine Analysis in Plasma

Protocol: LC-MS/MS Analysis of Plasma Acylcarnitines

  • Sample Collection and Preparation:

    • Collect whole blood from mice via retro-orbital puncture into EDTA-coated tubes.

    • Centrifuge at 1,200 x g for 10 minutes at 4°C to separate plasma.

    • Store plasma at -80°C until analysis.

    • For analysis, thaw plasma on ice. To 10 µL of plasma, add 100 µL of ice-cold methanol containing a mixture of stable isotope-labeled internal standards.

    • Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant to a new tube and dry under a stream of nitrogen or in a vacuum concentrator.

  • Derivatization (Butylation):

    • To the dried residue, add 100 µL of 3N n-butanolic HCl.

    • Incubate at 60°C for 20 minutes.

    • Evaporate the reagent to dryness under nitrogen.

    • Reconstitute the sample in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Use a reverse-phase C18 column for chromatographic separation.

    • Employ a gradient elution with mobile phases consisting of water and acetonitrile, both containing 0.1% formic acid.

    • Perform mass spectrometric detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

    • Monitor for specific precursor-to-product ion transitions for each acylcarnitine species.

Metabolic Profiling: Organic Acid Analysis in Urine

Protocol: GC-MS Analysis of Urinary Organic Acids

  • Sample Collection and Preparation:

    • Collect urine samples from mice and store at -80°C.

    • Thaw urine samples and centrifuge to remove any precipitate.

    • Normalize urine samples based on creatinine concentration. A typical protocol uses a volume of urine containing 1 µmol of creatinine.

  • Extraction and Derivatization:

    • To the normalized urine sample, add an internal standard (e.g., a stable isotope-labeled organic acid).

    • Perform a liquid-liquid extraction with ethyl acetate to extract the organic acids.

    • Evaporate the organic phase to dryness.

    • Perform a two-step derivatization:

      • Oximation: Add methoxyamine hydrochloride in pyridine and incubate to convert keto-acids to their methoxime derivatives.

      • Silylation: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and incubate to form trimethylsilyl (TMS) esters of the carboxyl groups and TMS ethers of hydroxyl groups.

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph equipped with a capillary column (e.g., HP-5MS).

    • Use a temperature gradient to separate the organic acid derivatives.

    • Detect the eluting compounds using a mass spectrometer in full scan mode.

    • Identify organic acids by comparing their retention times and mass spectra to a reference library.

Metabolic Challenge Protocols

Protocol: Fasting Challenge

  • House mice individually in cages with free access to water but no food.

  • A standard fasting period for adult mice is 16-18 hours.[5][13]

  • Monitor mice for signs of hypoglycemia (e.g., lethargy, seizures).

  • At the end of the fasting period, collect blood and tissues for analysis of glucose, free fatty acids, and other metabolites.

Protocol: Cold Challenge

  • Individually house mice.

  • Transfer the cages to a cold environment, typically 4-8°C.[14]

  • Monitor rectal temperature and body weight at regular intervals.

  • Provide ad libitum access to food and water unless combined with a fasting protocol.

  • The duration of the cold exposure can vary from a few hours to several days depending on the experimental question.

Signaling Pathways and Experimental Workflows

Signaling Pathways in SCADD

SCAD deficiency leads to an accumulation of butyryl-CoA, which can have downstream effects on cellular signaling pathways, particularly those involved in energy sensing and metabolism.

SCADD_Signaling_Pathway SCADD SCAD Deficiency ButyrylCoA Increased Butyryl-CoA SCADD->ButyrylCoA ReducedFAO Reduced Fatty Acid β-Oxidation SCADD->ReducedFAO LowATP Decreased ATP/AMP Ratio ReducedFAO->LowATP DAG Reduced Diacylglycerol ReducedFAO->DAG AMPK AMPK Activation LowATP->AMPK ACC ACC Inhibition AMPK->ACC phosphorylates Lipogenesis Decreased Lipogenesis AMPK->Lipogenesis MalonylCoA Decreased Malonyl-CoA ACC->MalonylCoA produces CPT1 CPT1 De-repression MalonylCoA->CPT1 inhibits IncreasedFAO Increased Long-Chain Fatty Acid Oxidation CPT1->IncreasedFAO facilitates PKCe Reduced PKC-ε Activity DAG->PKCe AKT Increased AKT Activation PKCe->AKT inhibits Insulin Improved Insulin Sensitivity AKT->Insulin

Signaling cascade in SCAD deficiency.
Experimental Workflow for Characterizing a SCADD Mouse Model

The following diagram illustrates a typical experimental workflow for the characterization of a SCADD mouse model.

SCADD_Workflow start Generate/Obtain SCAD-deficient Mouse Model genotyping Genotyping (PCR, Sequencing) start->genotyping baseline Baseline Phenotyping (Weight, Food Intake, etc.) start->baseline metabolic_profiling Metabolic Profiling baseline->metabolic_profiling stress_testing Metabolic Stress Testing baseline->stress_testing acylcarnitines Plasma Acylcarnitines (LC-MS/MS) metabolic_profiling->acylcarnitines organic_acids Urine Organic Acids (GC-MS) metabolic_profiling->organic_acids end Data Interpretation & Conclusion acylcarnitines->end organic_acids->end fasting Fasting Challenge stress_testing->fasting cold Cold Exposure stress_testing->cold high_fat High-Fat Diet stress_testing->high_fat analysis Biochemical & Histological Analysis (Glucose, Liver Triglycerides, etc.) stress_testing->analysis signaling Molecular Analysis (Western Blot, qPCR) analysis->signaling signaling->end

Workflow for SCADD mouse model characterization.

References

Application Note: Identification and Quantification of Ethylmalonic Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Ethylmalonic acid (EMA) is a dicarboxylic acid that serves as a critical biomarker for several inborn errors of metabolism.[1] Its accumulation in biological fluids like urine, blood, and cerebrospinal fluid is indicative of underlying metabolic dysfunction, most notably Ethylmalonic Encephalopathy (EE) and Short-chain acyl-CoA dehydrogenase (SCAD) deficiency.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed structural and quantitative information, making it an ideal tool for the unambiguous identification and concentration measurement of metabolites such as this compound in complex biological samples.[4] This application note provides a comprehensive overview and detailed protocols for the use of NMR spectroscopy in the analysis of this compound.

Metabolic Significance of this compound

This compound accumulation is primarily linked to disruptions in the mitochondrial fatty acid β-oxidation pathway. In a healthy state, the enzyme short-chain acyl-CoA dehydrogenase (SCAD) is involved in the breakdown of short-chain fatty acids.[3] A deficiency in SCAD activity leads to the accumulation of its substrate, butyryl-CoA, which is then alternatively metabolized to this compound.[5]

Furthermore, mutations in the ETHE1 gene, which encodes a mitochondrial sulfur dioxygenase, cause Ethylmalonic Encephalopathy.[3] This leads to a toxic accumulation of hydrogen sulfide (H₂S) and secondary inhibition of enzymes like SCAD, resulting in elevated levels of this compound.[2] Therefore, monitoring EMA levels is crucial for the diagnosis and study of these severe metabolic disorders.

Simplified metabolic pathway leading to EMA accumulation.

NMR Spectroscopic Data for this compound

The identification of this compound by NMR is based on its unique pattern of chemical shifts and spin-spin couplings. The following tables summarize the ¹H and ¹³C NMR data acquired in a common biological solvent system.

Table 1: ¹H NMR Spectroscopic Data for this compound (Data acquired in D₂O at pH 7.4, referenced to DSS)[6]

Proton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
CH (H-2)3.16Triplet of Doublets (td)7.5, 7.0
CH₂ (H-3)1.85Multiplet (m)-
CH₃ (H-4)0.94Triplet (t)7.4

Table 2: ¹³C NMR Spectroscopic Data for this compound (Data acquired in D₂O at pH 7.4, referenced to DSS)[6]

Carbon AssignmentChemical Shift (δ) ppm
COOH (C-1, C-1')179.3
CH (C-2)54.2
CH₂ (C-3)24.5
CH₃ (C-4)12.3

Experimental Protocols

A standardized workflow is essential for reproducible and accurate NMR analysis. This involves careful sample preparation followed by optimized data acquisition.

General Workflow for NMR-based EMA Identification Sample Biological Sample (e.g., Urine, Plasma) Prep Sample Preparation (Buffer, D₂O, Standard) Sample->Prep NMR NMR Data Acquisition Prep->NMR OneD 1. 1D ¹H Spectrum NMR->OneD TwoD 2. 2D Spectra (COSY, HSQC) (If needed for confirmation) NMR->TwoD for complex mixtures Analysis Data Processing & Analysis OneD->Analysis TwoD->Analysis for complex mixtures Compare Compare to Reference Data (Tables 1 & 2) Analysis->Compare Result Identification and/or Quantification of EMA Compare->Result

Workflow for this compound identification via NMR.
Protocol 1: Sample Preparation for NMR Analysis

This protocol is designed for the analysis of this compound in a biological fluid like urine.

  • Thaw Sample: If frozen, thaw the biological sample completely at room temperature or on ice.

  • Remove Particulates: Centrifuge the sample (e.g., 500 µL of urine) at 14,000 x g for 10 minutes to pellet any solid debris or cells.[7]

  • Prepare Buffer: Prepare an NMR buffer stock solution (e.g., 1.5 M phosphate buffer, pH 7.4) in 100% D₂O. This buffer will control the sample pH and provide the deuterium lock signal.[8] The buffer should also contain a known concentration of an internal standard for quantification, such as DSS or TSP.

  • Mix Sample and Buffer: In a clean microcentrifuge tube, combine 450 µL of the supernatant from step 2 with 50 µL of the NMR buffer stock.

  • Vortex: Vortex the mixture thoroughly for 30 seconds to ensure homogeneity.

  • Transfer to NMR Tube: Carefully transfer the final mixture into a standard 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer (typically 4-5 cm, corresponding to ~500-600 µL).[7][9]

  • Equilibrate: Allow the sample to equilibrate to the spectrometer's temperature before starting data acquisition.

Protocol 2: NMR Data Acquisition

The following are typical parameters for acquiring high-quality spectra on a 500 or 600 MHz spectrometer.

1. 1D ¹H NMR Spectrum:

  • Purpose: Rapidly screen for the presence of EMA and quantify it.

  • Experiment: Standard 1D pulse sequence with water suppression (e.g., zgesgp on Bruker).

  • Spectral Width: 12-16 ppm.

  • Number of Scans: 64-256 (depending on sample concentration).

  • Acquisition Time: ~2-3 seconds.

  • Relaxation Delay (d1): 5 seconds (for quantification).

  • Temperature: 298 K (25 °C).

2. 1D ¹³C NMR Spectrum:

  • Purpose: Confirm the carbon backbone.

  • Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30).

  • Spectral Width: 200-240 ppm.

  • Number of Scans: 1024-4096 (requires higher concentration or longer acquisition time).[10]

  • Relaxation Delay (d1): 2 seconds.

3. 2D COSY (Correlation Spectroscopy):

  • Purpose: To establish ¹H-¹H spin coupling networks and confirm connectivity between the CH, CH₂, and CH₃ protons of EMA.[11]

  • Experiment: Standard COSY sequence (e.g., cosygpqf).

  • Data Points: 2048 (F2) x 256 (F1).

  • Number of Scans: 4-8 per increment.

4. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To directly correlate each proton with its attached carbon, confirming the assignments in Tables 1 and 2.[11]

  • Experiment: Standard HSQC sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).

  • Spectral Widths: ~12 ppm (¹H) x ~180 ppm (¹³C).

  • Number of Scans: 8-16 per increment.

Data Analysis and Interpretation

  • Processing: Apply standard processing to the raw FID data, including Fourier transformation, phase correction, and baseline correction. For quantification, the integral of the EMA signals (e.g., the CH₃ triplet at 0.94 ppm) is compared to the integral of the known concentration internal standard.

  • Identification: The presence of this compound is confirmed by matching the chemical shifts, multiplicities, and coupling constants of the observed signals with the reference data in Tables 1 and 2.

  • Structural Confirmation: In complex mixtures where signals may overlap, 2D NMR is invaluable. A COSY spectrum should show a cross-peak between the signals at 0.94 ppm (CH₃) and 1.85 ppm (CH₂), and another between 1.85 ppm (CH₂) and 3.16 ppm (CH). An HSQC spectrum will show direct correlations between the proton signals and their corresponding carbon signals (e.g., 0.94 ppm ¹H with 12.3 ppm ¹³C).

NMR spectroscopy is a robust and highly specific method for the identification and quantification of this compound in various samples. Its ability to provide detailed structural information in a single analysis makes it an indispensable tool for researchers studying metabolic disorders and for professionals in drug development monitoring metabolic side effects. The protocols and data provided in this note offer a solid foundation for the successful application of NMR in the analysis of this critical biomarker.

References

Application Note: High-Accuracy Quantification of Ethylmalonic Acid in Biological Matrices via Stable Isotope Dilution Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the accurate quantification of ethylmalonic acid (EMA) in biological samples, such as plasma and urine, utilizing a stable isotope dilution assay coupled with mass spectrometry. This compound is a key biomarker for several inborn errors of metabolism, including Ethylmalonic Encephalopathy and Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency. Accurate measurement of EMA is crucial for the diagnosis, monitoring, and development of therapeutic interventions for these disorders. The methodologies described herein leverage the precision of stable isotope-labeled internal standards to correct for matrix effects and variations in sample processing, ensuring high accuracy and reproducibility. Protocols for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are presented.

Introduction

This compound (C₅H₈O₄) is a dicarboxylic acid that typically appears at low levels in biological fluids. Elevated concentrations of EMA are indicative of metabolic dysregulation, particularly in the catabolism of fatty acids and the amino acid isoleucine.[1] In conditions such as SCAD deficiency, the impaired breakdown of short-chain fatty acids leads to the accumulation of butyryl-CoA, a precursor to EMA.[2] Similarly, defects in isoleucine metabolism can also contribute to elevated EMA levels. Ethylmalonic Encephalopathy, a severe pediatric neurodegenerative disorder, is characterized by a significant accumulation of EMA. Therefore, robust and precise quantification of EMA is of high clinical and research importance.

Stable isotope dilution analysis is the gold standard for quantitative mass spectrometry.[3] This technique involves spiking a known amount of a stable isotope-labeled version of the analyte (in this case, deuterated this compound, e.g., EMA-d3) into the sample at the earliest stage of preparation. Since the internal standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization and fragmentation, effectively normalizing for any sample loss or matrix-induced signal suppression or enhancement. This results in a highly accurate and precise measurement of the endogenous analyte concentration.

Metabolic Pathway of this compound

This compound is not a primary metabolite but rather a byproduct of metabolic pathways that becomes significant when specific enzymatic steps are impaired. The primary route to EMA formation involves the carboxylation of butyryl-CoA to form ethylmalonyl-CoA. This reaction can occur as a side activity of propionyl-CoA carboxylase. The accumulated ethylmalonyl-CoA is then hydrolyzed to this compound. Butyryl-CoA itself is an intermediate in both fatty acid β-oxidation and the catabolism of the amino acid L-isoleucine.

EMA_Metabolic_Pathway FattyAcids Short-Chain Fatty Acids (e.g., Butyrate) ButyrylCoA Butyryl-CoA FattyAcids->ButyrylCoA Isoleucine L-Isoleucine Catabolism Isoleucine->ButyrylCoA SCAD Short-Chain Acyl-CoA Dehydrogenase (SCAD) ButyrylCoA->SCAD Impaired in SCAD Deficiency PCC Propionyl-CoA Carboxylase (side activity) ButyrylCoA->PCC CrotonylCoA Crotonyl-CoA SCAD->CrotonylCoA BetaOxidation β-Oxidation CrotonylCoA->BetaOxidation EthylmalonylCoA Ethylmalonyl-CoA PCC->EthylmalonylCoA Hydrolysis Thioesterase EthylmalonylCoA->Hydrolysis EMA This compound (EMA) Hydrolysis->EMA

Caption: Metabolic origin of this compound (EMA).

Experimental Protocols

Two primary mass spectrometry-based methods are detailed below: LC-MS/MS and GC-MS. The choice of method may depend on available instrumentation, desired throughput, and the specific matrix being analyzed.

General Workflow for Stable Isotope Dilution Assay

The overall process for EMA quantification follows a consistent workflow, ensuring accuracy and reproducibility.

Experimental_Workflow Sample Biological Sample (Plasma, Urine) Spike Spike with EMA-d3 Internal Standard Sample->Spike Prepare Sample Preparation (e.g., Protein Precipitation) Spike->Prepare Derivatize Derivatization (Butylation or Silylation) Prepare->Derivatize Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Derivatize->Analysis Quantify Data Processing & Quantification Analysis->Quantify Result Final EMA Concentration Quantify->Result

Caption: General experimental workflow for EMA quantification.
Protocol 1: LC-MS/MS Method (Butylation Derivatization)

This method is adapted from established protocols for short-chain dicarboxylic acids and offers high throughput and sensitivity.

1. Materials and Reagents

  • This compound (EMA) standard

  • This compound-d3 (EMA-d3) internal standard

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • n-Butanol

  • Acetyl Chloride or 3N HCl in n-butanol

  • Water (LC-MS grade)

  • Biological matrix (plasma, serum, or urine)

2. Sample Preparation

  • To 100 µL of sample (plasma, urine, calibrator, or QC), add 10 µL of EMA-d3 internal standard working solution (concentration to be optimized, e.g., 10 µg/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

3. Derivatization

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40-50°C.

  • To the dried residue, add 200 µL of 3 M HCl in n-butanol (or a freshly prepared solution of 10% acetyl chloride in n-butanol).

  • Cap the tube tightly and heat at 65°C for 20 minutes.

  • After cooling to room temperature, evaporate the derivatization reagent to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Transfer to an autosampler vial for analysis.

4. LC-MS/MS Parameters

  • LC System: UPLC or HPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3-0.5 mL/min

  • Gradient: Optimize for separation from isomers (e.g., succinic acid). A typical gradient starts at 5-10% B, ramps to 95% B, holds, and then re-equilibrates.

  • Injection Volume: 5-10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

Table 1: Postulated MRM Transitions for Dibutyl Ethylmalonate (Note: These transitions are inferred from the known fragmentation of similar molecules like dibutyl methylmalonate and should be optimized empirically.)

AnalytePrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)Collision Energy (eV)
Dibutyl EMA245.2133.1 (loss of butene + butanol)Optimize (e.g., 10-20)
Dibutyl EMA245.2189.1 (loss of butene)Optimize (e.g., 5-15)
Dibutyl EMA-d3248.2136.1 (loss of butene + butanol)Optimize (e.g., 10-20)
Dibutyl EMA-d3248.2192.1 (loss of butene)Optimize (e.g., 5-15)
Protocol 2: GC-MS Method (Silylation Derivatization)

This protocol is suitable for laboratories equipped with GC-MS and provides excellent chromatographic resolution.

1. Materials and Reagents

  • This compound (EMA) standard

  • This compound-d3 (EMA-d3) internal standard

  • Ethyl Acetate (GC grade)

  • Pyridine (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Biological matrix (plasma, serum, or urine)

2. Sample Preparation & Extraction

  • Acidify 200 µL of sample (urine or deproteinized plasma) with 1 M HCl to pH 1-2.

  • Add 10 µL of EMA-d3 internal standard working solution.

  • Extract the organic acids by adding 1 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging.

  • Transfer the upper organic layer to a clean tube. Repeat the extraction.

  • Combine the organic extracts and evaporate to dryness under a stream of nitrogen.

3. Derivatization

  • To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • After cooling, the sample is ready for injection.

4. GC-MS Parameters

  • GC System: Gas chromatograph with a split/splitless injector

  • Column: Capillary column suitable for organic acid analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Carrier Gas: Helium

  • Injector Temperature: 250°C

  • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Mass Spectrometer: Single or triple quadrupole mass spectrometer

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Monitoring Mode: Selected Ion Monitoring (SIM)

Table 2: Characteristic Ions for SIM of Di-TMS-Ethylmalonate (Note: Based on known fragmentation of silylated dicarboxylic acids. Ions should be confirmed by analyzing the full scan spectrum of the derivatized standard.)

AnalyteTarget Ions (m/z)Ion Function
Di-TMS-EMA261 ([M-15]⁺)Quantifier
Di-TMS-EMA147Qualifier
Di-TMS-EMA117Qualifier
Di-TMS-EMA-d3264 ([M-15]⁺)Quantifier
Di-TMS-EMA-d3147Qualifier
Di-TMS-EMA-d3120Qualifier

Data Presentation and Method Validation

A rigorous validation should be performed to ensure the reliability of the assay.[3] Key validation parameters are summarized below. Data presented are representative values based on similar published assays for organic acids.[3]

Table 3: Method Validation Parameters

ParameterLC-MS/MS (Dibutyl Ester)GC-MS (TMS Ester)
Linearity Range 0.1 - 50 µM0.2 - 100 µM
Correlation Coefficient (r²) > 0.995> 0.995
Limit of Detection (LOD) ~0.03 µM~0.05 µM
Limit of Quantification (LOQ) ~0.1 µM~0.2 µM

Table 4: Precision and Accuracy

ParameterLevelLC-MS/MSGC-MS
Intra-day Precision (%CV) Low QC (0.5 µM)< 10%< 10%
Mid QC (5 µM)< 8%< 8%
High QC (40 µM)< 5%< 5%
Inter-day Precision (%CV) Low QC (0.5 µM)< 15%< 15%
Mid QC (5 µM)< 10%< 10%
High QC (40 µM)< 8%< 8%
Accuracy (Recovery %) Low QC (0.5 µM)90 - 110%90 - 110%
Mid QC (5 µM)95 - 105%95 - 105%
High QC (40 µM)95 - 105%95 - 105%

Conclusion

The stable isotope dilution mass spectrometry methods detailed in this application note provide a robust, accurate, and precise framework for the quantification of this compound in biological matrices. Both LC-MS/MS and GC-MS approaches, when properly validated, are suitable for clinical diagnostics and research applications. The use of a deuterated internal standard is critical for mitigating analytical variability and ensuring the reliability of results, which is paramount for understanding and managing metabolic disorders associated with elevated EMA.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Ethylmalonic Encephalopathy (EE) is a severe, autosomal recessive metabolic disorder with an early onset in infancy.[1] It is characterized by progressive neurological degeneration, psychomotor retardation, microvascular injury (petechiae and orthostatic acrocyanosis), and chronic diarrhea.[2][3] The biochemical hallmarks include elevated levels of ethylmalonic acid (EMA), lactic acid, C4-C5 acylcarnitines, and specific acylglycines in urine and blood.[1][4] EE is caused by mutations in the ETHE1 gene, which encodes the mitochondrial matrix protein ETHE1, a sulfur dioxygenase essential for the hydrogen sulfide (H₂S) detoxification pathway.[4][5] A deficiency in ETHE1 leads to the accumulation of toxic H₂S, which subsequently inhibits crucial enzymes like cytochrome c oxidase (Complex IV) and short-chain acyl-CoA dehydrogenase, explaining many of the disease's clinical and biochemical features.[6][7]

Patient-derived fibroblasts are an invaluable cellular model for diagnosing and studying EE.[8] They allow for direct confirmation of the enzymatic and protein defect, characterization of the cellular pathophysiology, and provide a platform for screening potential therapeutic compounds.[7][8] These application notes provide a comprehensive overview and detailed protocols for utilizing fibroblast studies in the context of this compound-related disorders.

Diagnostic and Experimental Workflow

The diagnostic process for Ethylmalonic Encephalopathy involves a multi-tiered approach, starting from clinical suspicion and initial biochemical screening of blood and urine, and culminating in specific molecular and biochemical tests on patient-derived fibroblasts.

G cluster_0 Clinical & Screening Phase cluster_1 Fibroblast Analysis Phase cluster_2 Confirmatory Tests cluster_3 Diagnosis A Clinical Suspicion (Neurodegeneration, Petechiae, Diarrhea, Acrocyanosis) B Biochemical Screening (Urine & Blood) A->B Initiates C Elevated Markers: - this compound - C4/C5-Acylcarnitines - Lactic Acid B->C Identifies D Skin Biopsy & Fibroblast Culture C->D Warrants Further Investigation E Molecular Analysis D->E Provides Material For F Biochemical & Cellular Analysis D->F Provides Material For G ETHE1 Gene Sequencing E->G DNA H Western Blot for ETHE1 Protein F->H Cell Lysates / Live Cells I Enzyme Activity Assays (e.g., Complex IV) F->I Cell Lysates / Live Cells J Metabolic & Functional Studies (Respiration, ROS) F->J Cell Lysates / Live Cells K Confirmed Diagnosis of Ethylmalonic Encephalopathy G->K H->K I->K J->K

Caption: Diagnostic workflow for Ethylmalonic Encephalopathy.

Biochemical Hallmarks in ETHE1-Deficient Fibroblasts

Fibroblasts from patients with EE exhibit a distinct set of biochemical and cellular abnormalities that can be quantified to confirm the diagnosis and investigate disease mechanisms.

Table 1: Key Diagnostic Markers in ETHE1-Deficient Fibroblasts

Parameter Expected Result in Patient Fibroblasts Method of Analysis Reference
ETHE1 Protein Absent or severely reduced Western Blot [1][4]
ETHE1 Gene Biallelic pathogenic mutations DNA Sequencing [4][9]
Mitochondrial Superoxide Significantly elevated Fluorescent Probes (e.g., MitoSOX Red) [2]
Intracellular ATP Depleted Luminescence-based Assays [2][10]

| Cytochrome c Oxidase (Complex IV) Activity | Variable; can be partially reduced | Spectrophotometric Enzyme Assay |[4][11] |

Table 2: Mitochondrial Function Parameters in ETHE1-Deficient Fibroblasts

Parameter Expected Result in Patient Fibroblasts Method of Analysis Reference
Mitochondrial Respiration Decreased Extracellular Flux Analysis [2][10]
Mitochondrial Mass Increased Mitochondrial-specific Dyes (e.g., MitoTracker) [2]
ER-Mitochondria Crosstalk Proteins (VDAC1, IP3R) Decreased Western Blot [2]

| ER Stress Marker (DDIT3) | Increased | Western Blot |[2] |

Pathophysiological Pathway

The core defect in EE is the failure of the mitochondrial sulfide oxidation pathway due to deficient ETHE1 sulfur dioxygenase. This leads to the accumulation of H₂S, a highly toxic molecule that inhibits multiple cellular processes, most notably mitochondrial respiration.

G Met_Cys Methionine / Cysteine Catabolism H2S Hydrogen Sulfide (H₂S) (Accumulates) Met_Cys->H2S Produces ETHE1 ETHE1 (Sulfur Dioxygenase) H2S->ETHE1 Metabolized by COX Cytochrome c Oxidase (Complex IV) H2S->COX Inhibits ROS Mitochondrial ROS Production H2S->ROS Increases Sulfite Sulfite (SO₃²⁻) ETHE1->Sulfite Oxidizes to SUOX SUOX (Sulfite Oxidase) Sulfite->SUOX Metabolized by Sulfate Sulfate (SO₄²⁻) (Detoxified) SUOX->Sulfate Oxidizes to Energy Cellular Energy (ATP) Production COX->Energy Drives Vasculature Microvasculature Damage Brain Neurological Damage

Caption: Pathophysiology of ETHE1 deficiency.

Experimental Protocols

Protocol 1: Culture of Human Dermal Fibroblasts

This protocol outlines the standard procedure for culturing and maintaining human primary fibroblasts from a skin biopsy.

Materials:

  • Fibroblast Growth Medium: DMEM (high glucose) supplemented with 10-15% Fetal Bovine Serum (FBS), 1X Penicillin-Streptomycin, 1X MEM Non-Essential Amino Acids, and 2 mM L-glutamine.[12][13]

  • Cryopreserved patient-derived fibroblasts

  • T-25 or T-75 cell culture flasks

  • 0.05% Trypsin-EDTA[13]

  • Phosphate-Buffered Saline (PBS), sterile

  • Sterile cell culture hood, 37°C/5% CO₂ incubator

Procedure:

  • Thawing Cells: Rapidly thaw the cryovial of frozen fibroblasts in a 37°C water bath.[14]

  • Immediately transfer the cell suspension to a 15 mL conical tube containing 5-10 mL of pre-warmed Fibroblast Growth Medium.[14]

  • Centrifuge at 200 x g for 5 minutes to pellet the cells.[14]

  • Aspirate the supernatant containing cryoprotectant and gently resuspend the cell pellet in 5 mL (for a T-25 flask) or 15 mL (for a T-75 flask) of fresh medium.

  • Transfer the cell suspension to the appropriate culture flask and place it in a 37°C, 5% CO₂ incubator. Loosen the cap to permit gas exchange.

  • Maintenance: Change the medium every 2-3 days.[13]

  • Subculturing: When cells reach 70-80% confluency, aspirate the medium, wash once with PBS, and add 1-2 mL of 0.05% Trypsin-EDTA to the flask.[13]

  • Incubate for 2-5 minutes at 37°C until cells detach. Neutralize the trypsin by adding 5-10 mL of growth medium.

  • Centrifuge the cell suspension, resuspend the pellet, and re-plate at a 1:3 to 1:5 split ratio into new flasks.[13]

Protocol 2: Preparation of Fibroblast Lysates for Analysis

This protocol describes how to harvest fibroblasts and prepare lysates for downstream applications like Western blotting or enzyme activity assays.

Materials:

  • Confluent fibroblasts in culture dishes/flasks

  • Ice-cold PBS

  • Cell scraper

  • Lysis Buffer:

    • For Western Blot: RIPA buffer with protease inhibitors.

    • For Enzyme Assays: A specific buffer preserving enzyme activity (e.g., potassium phosphate buffer with EDTA).

  • Microcentrifuge tubes

  • Refrigerated centrifuge (4°C)

Procedure:

  • Place the culture dish on ice and aspirate the growth medium.

  • Wash the cell monolayer twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold lysis buffer to the dish (e.g., 200-500 µL for a 10 cm dish).

  • Using a cell scraper, scrape the cells into the lysis buffer and transfer the suspension to a pre-chilled microcentrifuge tube.[12]

  • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[15]

  • Transfer the supernatant (total cell lysate) to a new tube.

  • Determine the protein concentration using a standard method (e.g., BCA assay).

  • The lysate can be used immediately or stored in aliquots at -80°C.

Protocol 3: Western Blot Analysis for ETHE1 Protein

This protocol is used to qualitatively or quantitatively assess the presence of ETHE1 protein in fibroblast lysates.

Materials:

  • Fibroblast lysate (see Protocol 2)

  • SDS-PAGE gels and running buffer

  • Transfer system (membranes, buffers)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary Antibody: Anti-ETHE1

  • Secondary Antibody: HRP-conjugated anti-rabbit/mouse IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Normalize protein samples to the same concentration (e.g., 20-40 µg per lane).

  • Separate proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Incubate the membrane with the primary anti-ETHE1 antibody overnight at 4°C, following the manufacturer's recommended dilution.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 6.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Interpretation: In fibroblasts from patients with most types of EE mutations, no ETHE1 protein band will be detected.[1][4] A loading control (e.g., β-actin or GAPDH) must be used to ensure equal protein loading.

Protocol 4: Measurement of Mitochondrial Superoxide Production

This protocol uses the fluorescent dye MitoSOX™ Red to measure mitochondrial superoxide levels in live fibroblasts.

Materials:

  • Live fibroblasts cultured in plates (e.g., 96-well black, clear-bottom)

  • Control (healthy) and patient fibroblast cell lines

  • MitoSOX™ Red Mitochondrial Superoxide Indicator

  • Hank's Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microscope or plate reader

Procedure:

  • Plate control and patient fibroblasts and allow them to adhere overnight.

  • Prepare a 5 µM working solution of MitoSOX Red in HBSS.

  • Remove the culture medium from the cells and wash once with warm HBSS.

  • Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

  • Wash the cells three times with warm HBSS.

  • Measure the fluorescence using a fluorescence plate reader (excitation ~510 nm, emission ~580 nm) or visualize using a fluorescence microscope.

  • Interpretation: ETHE1-deficient fibroblasts are expected to show significantly higher red fluorescence compared to control cells, indicating elevated mitochondrial superoxide levels.[2] Normalize fluorescence intensity to cell number if necessary.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Ethylmalonic Acid Plasma Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantitative analysis of ethylmalonic acid (EMA) in plasma samples. Our resources are designed to help you mitigate matrix effects, ensuring the accuracy and reliability of your experimental data.

Troubleshooting Guides

This section offers solutions to common problems encountered during the analysis of this compound in plasma, focusing on issues related to matrix effects.

Problem: Poor sensitivity or low signal intensity for this compound.

Possible Cause: Ion suppression is a primary cause of reduced signal intensity. This phenomenon occurs when co-eluting endogenous components from the plasma matrix, such as phospholipids, compete with this compound for ionization in the mass spectrometer's source, leading to a decreased signal for the analyte of interest.

Solutions:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.

    • Solid-Phase Extraction (SPE): SPE can selectively isolate this compound from the plasma matrix, effectively removing phospholipids and other interfering substances. Mixed-mode or anion exchange SPE cartridges are often effective for acidic analytes like EMA.

    • Liquid-Liquid Extraction (LLE): LLE can also be employed to separate EMA from the bulk of the plasma matrix.

    • Protein Precipitation (PPT): While a simpler method, PPT is generally less effective at removing phospholipids compared to SPE or LLE and may result in more significant matrix effects.

  • Employ Derivatization: Derivatizing this compound, for instance, by converting it to its butyl ester form using butanolic HCl, can enhance its chromatographic retention and ionization efficiency, moving its elution time away from the region where many matrix components elute and improving its signal response.

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as Ethyl-d5-malonic Acid, is the gold standard for compensating for matrix effects. Since it has nearly identical physicochemical properties to this compound, it will experience a similar degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved.[1][2]

  • Chromatographic Optimization: Adjusting the liquid chromatography (LC) method can help separate this compound from co-eluting matrix components. This can involve modifying the mobile phase composition, gradient profile, or using a different type of chromatography column.

Problem: High variability and poor reproducibility in replicate injections or between different plasma samples.

Possible Cause: Inconsistent matrix effects across different samples can lead to high variability. The composition of plasma can differ between individuals and even in samples from the same individual at different times, leading to varying degrees of ion suppression or enhancement.

Solutions:

  • Implement a Robust Sample Preparation Method: A consistent and efficient sample preparation method, such as a well-optimized SPE protocol, will minimize sample-to-sample variation in matrix composition.

  • Mandatory Use of a Stable Isotope-Labeled Internal Standard: As mentioned previously, a SIL-IS is crucial for correcting for variability in matrix effects between samples.

  • Matrix-Matched Calibrators and Quality Controls: Preparing calibration standards and quality control samples in a representative blank plasma matrix can help to compensate for consistent matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound plasma analysis?

A1: Matrix effects refer to the alteration of the ionization efficiency of this compound by co-eluting components present in the plasma sample. These effects can manifest as ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal), leading to inaccurate quantification.

Q2: What are the primary sources of matrix effects in plasma?

A2: The primary sources of matrix effects in plasma are endogenous components such as phospholipids, salts, and proteins. Phospholipids are particularly problematic as they are abundant in plasma and can co-elute with small polar molecules like this compound, causing significant ion suppression.

Q3: How can I assess the presence and extent of matrix effects in my assay?

A3: Two common methods for evaluating matrix effects are:

  • Post-Column Infusion: A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted plasma sample is injected into the LC system. Any dip or rise in the baseline signal indicates regions of ion suppression or enhancement.

  • Post-Extraction Spike: The response of this compound in a neat solution is compared to its response when spiked into an extracted blank plasma sample. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect.[3] A matrix factor less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement.

Q4: Is derivatization necessary for this compound analysis?

A4: While not strictly necessary, derivatization is highly recommended for the analysis of small, polar dicarboxylic acids like this compound.[4][5] Derivatization to form esters (e.g., butyl esters) increases the hydrophobicity of the molecule, which improves its retention on reversed-phase chromatography columns and enhances its ionization efficiency in the mass spectrometer, leading to better sensitivity and separation from matrix interferences.[4][5]

Q5: Where can I obtain a stable isotope-labeled internal standard for this compound?

A5: A deuterated internal standard for this compound, Ethyl-d5-malonic Acid (CAS No. 66311-22-6), is commercially available from suppliers of stable isotope-labeled compounds.[1][2]

Data Presentation

The following tables summarize quantitative data from studies on the analysis of short-chain dicarboxylic acids, providing a comparison of different sample preparation methods.

Table 1: Comparison of Sample Preparation Methods for Short-Chain Dicarboxylic Acid Analysis in Plasma

Sample Preparation MethodAnalyte RecoveryMatrix Effect (Ion Suppression)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) Variable (often lower for polar analytes)HighSimple, fast, and inexpensive.Inefficient removal of phospholipids, leading to significant matrix effects.
Liquid-Liquid Extraction (LLE) Good for moderately polar analytesModerateGood removal of proteins and some phospholipids.Can be labor-intensive and may have lower recovery for highly polar analytes.
Solid-Phase Extraction (SPE) High and reproducibleLowExcellent removal of interfering matrix components, leading to cleaner extracts and reduced matrix effects.More complex and costly than PPT.

Note: The data presented are generalized from multiple studies on short-chain dicarboxylic acids. Specific recovery and matrix effect values can vary depending on the detailed protocol and the specific analyte.

Table 2: Performance Characteristics of an LC-MS/MS Method for this compound in Plasma (with Butanol Derivatization and SIL-IS)

ParameterTypical Value
Linear Range 10 - 400 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%

Note: These values are representative of a well-optimized method and may vary between laboratories and instrument platforms.

Experimental Protocols

Detailed Methodology: LC-MS/MS Analysis of this compound in Plasma using Butanol Derivatization and a Stable Isotope-Labeled Internal Standard

This protocol is a representative method for the quantitative analysis of this compound in human plasma.

1. Materials and Reagents:

  • This compound standard

  • Ethyl-d5-malonic Acid (internal standard)

  • Human plasma (K2-EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • n-Butanol

  • Acetyl chloride

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode anion exchange)

2. Sample Preparation (Solid-Phase Extraction):

  • Spiking: To 100 µL of plasma sample, add 10 µL of the internal standard working solution (Ethyl-d5-malonic Acid in methanol).

  • Protein Precipitation (optional but recommended): Add 300 µL of acetonitrile, vortex, and centrifuge to pellet the precipitated proteins. Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the previous step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute the this compound and internal standard with 1 mL of 5% formic acid in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

3. Derivatization:

  • Reagent Preparation: Prepare the derivatization reagent by cautiously adding acetyl chloride to n-butanol (e.g., 1:10 v/v). Caution: This reaction is exothermic and should be performed in a fume hood.

  • Reaction: Add 100 µL of the freshly prepared butanolic HCl to the dried sample extract. Cap the vial and heat at 65°C for 20 minutes.

  • Evaporation: Evaporate the derivatization reagent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

4. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the derivatized this compound from other components (e.g., start at 5% B, ramp to 95% B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for the butyl esters of both this compound and Ethyl-d5-malonic Acid.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis plasma Plasma Sample spike Spike with Ethyl-d5-malonic Acid plasma->spike ppt Protein Precipitation (Acetonitrile) spike->ppt spe Solid-Phase Extraction ppt->spe elute Elution spe->elute dry1 Evaporation elute->dry1 add_reagent Add Butanolic HCl dry1->add_reagent heat Incubate at 65°C add_reagent->heat dry2 Evaporation heat->dry2 reconstitute Reconstitution dry2->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing lcms->data

Caption: Experimental workflow for this compound plasma analysis.

troubleshooting_guide start Start Troubleshooting problem Problem Identified: Poor Sensitivity / High Variability start->problem check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? problem->check_is implement_is Implement SIL-IS (e.g., Ethyl-d5-malonic Acid) check_is->implement_is No assess_matrix Assess Matrix Effects (Post-column infusion / Post-extraction spike) check_is->assess_matrix Yes implement_is->assess_matrix matrix_present Significant Matrix Effects? assess_matrix->matrix_present optimize_prep Optimize Sample Preparation (e.g., Switch to SPE) matrix_present->optimize_prep Yes optimize_chrom Optimize Chromatography (Gradient, Column) matrix_present->optimize_chrom No revalidate Re-validate Method optimize_prep->revalidate optimize_chrom->revalidate end Problem Resolved revalidate->end

Caption: Logical troubleshooting flow for EMA plasma analysis issues.

References

Technical Support Center: Enhancing Low-Level Ethylmalonic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions to improve the sensitivity and reliability of low-level ethylmalonic acid (EMA) detection.

Troubleshooting Guide

This section addresses specific issues that may arise during the analytical process for EMA quantification.

Question: Why am I observing a low signal-to-noise (S/N) ratio for my this compound peak?

Answer: A low signal-to-noise ratio can stem from several factors related to sample preparation, chromatography, and mass spectrometry settings.

  • Inefficient Ionization: EMA, as a small dicarboxylic acid, can exhibit poor ionization efficiency, especially in complex biological matrices.[1]

    • Solution: Derivatization is a key strategy to enhance signal intensity. Converting EMA to a less polar ester derivative (e.g., a butyl ester using n-butanol) can significantly improve its ionization and chromatographic retention.[1][2]

  • Matrix Effects: Co-eluting substances from the sample matrix (e.g., phospholipids, salts from plasma or urine) can suppress the ionization of EMA in the mass spectrometer source.[3][4]

    • Solution: Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[5][6] The use of a stable isotope-labeled internal standard (SIL-IS), such as EMA-D3, is highly recommended to compensate for signal suppression or enhancement.[7]

  • Suboptimal Instrument Parameters: Incorrect mass spectrometer settings, such as collision energy or desolvation temperature, can lead to poor fragmentation and low signal.

    • Solution: Optimize all mass spectrometry parameters by infusing a pure standard of derivatized EMA to find the settings that yield the highest signal intensity for your specific instrument.

Question: How can I resolve poor chromatographic peak shape or co-elution with isomers like succinic acid?

Answer: Achieving good chromatographic separation is critical, as EMA has isomers like succinic acid that are often present at much higher concentrations and can interfere with accurate quantification.[2]

  • Inadequate Chromatography: Standard reverse-phase columns may not provide sufficient retention for polar compounds like EMA.[1]

    • Solution 1 (LC-MS/MS): Employ a suitable column, such as a C8 or C18, and optimize the mobile phase gradient.[2][8] Derivatization to form butyl esters will increase retention on reverse-phase columns and improve separation from isomers.[2]

    • Solution 2 (GC-MS): Derivatization is mandatory for GC-MS analysis. Trimethylsilyl (TMS) derivatization is a common and effective method to improve volatility and chromatographic behavior.[5][9]

  • Improper Mobile Phase: The pH and composition of the mobile phase can significantly impact peak shape for acidic analytes.

    • Solution: For LC-MS/MS, using a mobile phase with a low concentration of formic acid (e.g., 0.1%) helps to maintain EMA in its protonated form, leading to better peak shape and retention on reverse-phase columns.[8]

Question: My results show high variability between replicate injections. What is the likely cause?

Answer: High variability is often linked to inconsistencies in sample preparation or instability of the analyte.

  • Inconsistent Sample Preparation: Manual sample preparation steps, especially derivatization and extraction, can introduce variability.

    • Solution: Automate sample preparation where possible.[10] Ensure precise and consistent execution of each step, including vortexing times, centrifugation speeds, and evaporation steps. The use of a stable isotope-labeled internal standard added at the very beginning of the sample preparation process is crucial for correcting variability.[7][11]

  • Derivative Instability: Some derivatives may be susceptible to degradation over time or exposure to moisture.

    • Solution: Analyze samples promptly after derivatization. If storage is necessary, investigate the stability of the derivatized samples under different conditions (e.g., temperature, light exposure) to establish a maximum storage time.

Frequently Asked Questions (FAQs)

Question: What is the most sensitive method for detecting low-level this compound?

Answer: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are highly sensitive methods. LC-MS/MS is often preferred in clinical and high-throughput settings due to its typically simpler sample preparation, shorter run times, and high specificity.[8] GC-MS can also achieve excellent sensitivity, often with limits of detection in the nanomolar range, but requires derivatization to make the analyte volatile.[5][12]

Question: Is derivatization essential for analyzing this compound?

Answer:

  • For GC-MS: Yes, derivatization is mandatory. EMA is not volatile enough to pass through a GC system in its native form. Common derivatization techniques include silylation (e.g., using BSTFA or MSTFA) or esterification.[5][9][13]

  • For LC-MS/MS: While not strictly mandatory, derivatization is highly recommended for improving sensitivity and chromatographic performance.[1] Derivatizing EMA with reagents like n-butanol (butylation) enhances its retention on reverse-phase columns, improves ionization efficiency, and aids in separating it from interfering isomers.[1][2][14]

Question: What are the best practices for sample preparation from biological matrices like plasma or urine?

Answer: The goal of sample preparation is to remove proteins and other interfering components while efficiently extracting EMA.

  • Protein Precipitation (PPT): This is a simple first step for plasma or serum samples, typically done by adding a solvent like acetonitrile or methanol.[2][8]

  • Extraction: Following PPT, more specific extraction methods are used:

    • Solid-Phase Extraction (SPE): Anion exchange SPE is effective for isolating acidic compounds like EMA and provides a cleaner extract than PPT alone.[5]

    • Liquid-Liquid Extraction (LLE): This can also be used to purify the sample.

  • Use of Internal Standard: A stable isotope-labeled internal standard (e.g., trideuterated EMA) should be added to all samples, calibrators, and quality controls before any preparation steps to account for matrix effects and procedural losses.[7][11][15]

Question: What is the significance of measuring this compound?

Answer: Elevated levels of EMA in blood and urine are key biomarkers for certain inborn errors of metabolism.[7] Specifically, it is a hallmark indicator of Ethylmalonic Encephalopathy (EE), a severe genetic disorder caused by mutations in the ETHE1 gene.[16][17][18] Measuring EMA is also relevant in diagnosing other conditions like short-chain acyl-CoA dehydrogenase (SCAD) deficiency.[16][18]

Data Presentation: Method Performance Comparison

The following tables summarize quantitative data for analytical methods used to detect short-chain dicarboxylic acids like ethylmalonic and mthis compound.

Table 1: Performance of LC-MS/MS Methods

Analyte Matrix Derivatization Quantitative Range Method Reference
This compound (EMA) Plasma n-butanol 10 - 400 ng/mL LC-MS/MS [1]
This compound (EMA) Urine n-butanol 200 - 10,000 ng/mL LC-MS/MS [1]
Mthis compound (MMA) Serum None 33 - 4227 nmol/L LC-MS/MS [8][19]

| Mthis compound (MMA) | Dried Blood Spot | n-butanol | N/A (LOD reported) | LC-MS/MS |[14][20] |

Table 2: Performance of GC-MS Methods

Analyte Matrix Derivatization Limit of Detection (LOD) Limit of Quantification (LOQ) Reference
Mthis compound (MMA) Serum/Plasma Trimethylsilyl 0.025 µmol/L 0.1 µmol/L [5]
Mthis compound (MMA) Urine Pentafluorobenzyl Bromide (PFB-Br) N/A N/A (validated for 10 µL urine) [21][22]

| Mthis compound (MMA) | Urine (Filter Paper) | N/A | 2.37 µmol/L | N/A |[23] |

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of EMA in Plasma with Butylation Derivatization

This protocol is adapted from methodologies designed to enhance sensitivity for short-chain dicarboxylic acids.[1][2][6]

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of a stable isotope-labeled internal standard (e.g., EMA-D3).

    • Add 200 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at >10,000 rpm for 5 minutes.

  • Derivatization:

    • Transfer 100 µL of the supernatant to a clean glass tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40-50°C.

    • Add 200 µL of butylation reagent (e.g., 3 M HCl in n-butanol).

    • Seal the tube and heat at 65°C for 15-20 minutes.

    • Evaporate the reagent to dryness under nitrogen at 40-50°C.

  • Analysis:

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50% methanol in water).

    • Inject 10-20 µL onto an LC-MS/MS system.

    • Chromatography: Use a C8 or C18 column (e.g., 2.1 x 50 mm, <3 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detection: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize transitions for both native EMA and the internal standard.

Visualizations

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Plasma/Urine Sample Spike 2. Add SIL Internal Standard (e.g., EMA-D3) Sample->Spike PPT 3. Protein Precipitation (Acetonitrile) Spike->PPT Centrifuge 4. Centrifuge PPT->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant Dry1 6. Evaporate to Dryness Supernatant->Dry1 Reagent 7. Add Butylation Reagent (HCl in n-Butanol) Dry1->Reagent Heat 8. Heat at 65°C Reagent->Heat Dry2 9. Evaporate to Dryness Heat->Dry2 Reconstitute 10. Reconstitute in Mobile Phase Dry2->Reconstitute Inject 11. Inject into LC-MS/MS Reconstitute->Inject Data 12. Data Acquisition (MRM) Inject->Data Process 13. Data Processing & Quantification Data->Process

Caption: Workflow for sensitive EMA detection by LC-MS/MS.

G Start Low EMA Signal or Poor Reproducibility Check_IS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->Check_IS Implement_IS Action: Implement SIL-IS (e.g., EMA-D3) at the start of sample prep. Check_IS->Implement_IS No Check_Deriv Is Derivatization Performed? Check_IS->Check_Deriv Yes Implement_IS->Check_Deriv Implement_Deriv Action: Implement derivatization (e.g., butylation) to improve ionization and chromatography. Check_Deriv->Implement_Deriv No Check_Cleanup Is Sample Cleanup Sufficient? Check_Deriv->Check_Cleanup Yes Implement_Deriv->Check_Cleanup Improve_Cleanup Action: Use Solid-Phase Extraction (SPE) instead of protein precipitation alone. Check_Cleanup->Improve_Cleanup No Optimize_MS Action: Optimize MS parameters (collision energy, source temp) using a pure standard. Check_Cleanup->Optimize_MS Yes Improve_Cleanup->Optimize_MS

Caption: Troubleshooting logic for low-level EMA analysis.

G FattyAcids Fatty Acid β-Oxidation ButyrylCoA Butyryl-CoA FattyAcids->ButyrylCoA SCAD SCAD Enzyme ButyrylCoA->SCAD Carboxylation Carboxylation ButyrylCoA->Carboxylation SCAD->Carboxylation Deficiency can increase substrate EMA This compound (EMA) Carboxylation->EMA ETHE1 ETHE1 Enzyme (Sulfur Dioxygenase) EMA->ETHE1 Accumulates when ETHE1 is deficient EE Ethylmalonic Encephalopathy (Disease State) ETHE1->EE Deficiency Causes

Caption: Simplified metabolic context of this compound.

References

Resolving isomeric interferences in ethylmalonic acid measurement.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate measurement of ethylmalonic acid (EMA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to isomeric interference in EMA quantification.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers that interfere with this compound (EMA) measurement?

A1: The most common interfering isomer in the analysis of this compound is methylsuccinic acid (MSA).[1][2] Both EMA and MSA are dicarboxylic acids and constitutional isomers, meaning they have the same molecular formula (C5H8O4) and molecular weight, making them challenging to distinguish using mass spectrometry alone.[1][3][4] Another potential, though less commonly cited, isomer is glutaric acid (GA).[1][3]

Q2: Why is derivatization necessary for the analysis of this compound and its isomers?

A2: Derivatization is a critical step in the analysis of short-chain organic acids like this compound for several reasons:[5]

  • Increased Volatility for Gas Chromatography (GC): Organic acids are typically non-volatile. Derivatization converts them into more volatile forms suitable for GC analysis.[5][6]

  • Improved Chromatographic Separation: Derivatization can enhance the differences in physicochemical properties between isomers, leading to better separation on a chromatographic column.[1][5]

  • Enhanced Detection Sensitivity: The process can improve the ionization efficiency of the analytes, leading to stronger signals in both GC and Liquid Chromatography (LC) mass spectrometry.[1][5][7]

Common derivatization techniques include esterification (e.g., with n-butanol) and silylation.[1][6]

Q3: Which analytical techniques are most suitable for resolving EMA and its isomers?

A3: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely used for the analysis of this compound and its isomers.[1][8][9]

  • GC-MS: This technique often requires derivatization to make the analytes volatile.[5][6] With the right derivatization and chromatographic conditions, it can provide good separation of isomers.

  • LC-MS/MS: This method has become increasingly popular due to its high sensitivity and specificity.[8][9] It can sometimes be used with underivatized samples, although derivatization is often employed to improve retention on reversed-phase columns and enhance signal intensity.[1][10]

The choice between GC-MS and LC-MS/MS often depends on the available instrumentation, sample matrix, and the specific requirements of the assay.

Troubleshooting Guide

Problem 1: Poor chromatographic separation between this compound (EMA) and methylsuccinic acid (MSA).

  • Question: My chromatogram shows overlapping or co-eluting peaks for EMA and MSA. How can I improve their separation?

  • Answer:

    • Optimize Chromatographic Conditions:

      • For LC-MS/MS: Experiment with different mobile phase compositions and gradients.[11] Consider using a column with a different chemistry, such as aqueous normal phase (ANP) or hydrophilic interaction liquid chromatography (HILIC), which can provide better retention and selectivity for polar compounds like organic acids.[11]

      • For GC-MS: Adjust the temperature program of the GC oven. A slower temperature ramp can often improve the resolution of closely eluting compounds.[12]

    • Change Derivatization Reagent: The choice of derivatization agent can significantly impact the chromatographic behavior of isomers. If you are using one method (e.g., silylation), consider switching to another (e.g., esterification with n-butanol) to alter the volatility and polarity of the derivatives, which may improve separation.[1][6]

    • Use a Longer Column (GC): In gas chromatography, a longer column provides more theoretical plates, which can lead to better resolution of closely related compounds.

Problem 2: Low signal intensity or poor sensitivity for EMA.

  • Question: The peak for this compound is very small or not detectable in my samples. How can I increase the signal intensity?

  • Answer:

    • Optimize Sample Preparation: Ensure that your sample extraction method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is efficient.[5] The goal is to remove interfering substances from the sample matrix and concentrate the analytes.[5]

    • Enhance Derivatization Efficiency: The derivatization reaction should be optimized for temperature, time, and reagent concentration to ensure complete conversion of the analyte to its derivative.[7] Incomplete derivatization will result in a lower signal.

    • Improve Ionization (MS):

      • For LC-MS/MS, derivatization can be used to add a positive charge to the molecule, which can enhance signal intensity in positive ion mode.[1]

      • Adjust the mass spectrometer source parameters, such as spray voltage and gas flows, to optimize the ionization of the derivatized analyte.

Problem 3: Inaccurate quantification of EMA due to matrix effects.

  • Question: I am observing inconsistent and inaccurate results for EMA in different biological matrices (e.g., plasma vs. urine). What could be the cause?

  • Answer:

    • Use a Stable Isotope-Labeled Internal Standard: The most effective way to correct for matrix effects and variations in sample preparation and instrument response is to use a stable isotope-labeled internal standard, such as this compound-d3 or -d5.[8][13][14] This internal standard will behave almost identically to the analyte during extraction, derivatization, and analysis, providing a reliable reference for quantification.

    • Improve Sample Cleanup: If matrix effects are severe, consider a more rigorous sample cleanup procedure. This could involve a multi-step extraction or the use of a more selective SPE sorbent.[5]

    • Matrix-Matched Calibrators: Prepare your calibration standards in a matrix that is as similar as possible to your samples (e.g., use analyte-free plasma to prepare calibrators for plasma samples). This helps to compensate for any suppression or enhancement of the signal caused by the matrix.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound with n-Butanol Derivatization

This protocol is based on methods for enhancing signal intensity and chromatographic separation of EMA and its isomers in biological matrices.[1][3]

  • Sample Preparation (Plasma or Urine):

    • To 100 µL of sample (plasma or urine), add an appropriate amount of a stable isotope-labeled internal standard (e.g., this compound-d3).

    • Perform a protein precipitation by adding 300 µL of cold acetonitrile. Vortex and centrifuge.

    • Transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried residue, add 50 µL of 3 M HCl in n-butanol.

    • Cap the tube tightly and heat at 65°C for 45 minutes.

    • Evaporate the solvent to dryness under nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the butyl esters of EMA and MSA.

    • Mass Spectrometry: Operate in positive ion mode with multiple reaction monitoring (MRM) for the specific transitions of the derivatized analytes and internal standard.

Protocol 2: GC-MS Analysis of this compound with Silylation

This protocol is a general approach for the analysis of organic acids by GC-MS.[5][6]

  • Sample Preparation (Urine):

    • To 500 µL of urine, add an internal standard.

    • Perform a liquid-liquid extraction (LLE) with ethyl acetate after acidifying the sample.

    • Evaporate the organic layer to dryness.

  • Derivatization:

    • To the dried residue, add 50 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[5]

    • Cap the vial and heat at 70°C for 30 minutes.

  • GC-MS Analysis:

    • Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium.

    • Oven Program: Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 300°C) to separate the silylated derivatives.

    • Mass Spectrometry: Operate in electron ionization (EI) mode and scan for the characteristic fragment ions of the derivatized EMA and its isomers.

Quantitative Data Summary

The following tables summarize the performance of different validated methods for the analysis of this compound and related compounds.

Table 1: LC-MS/MS Method Performance for EMA, MSA, and GA in Plasma and Urine [1]

AnalyteMatrixLinearity Range (ng/mL)
This compound (EMA) Plasma10 - 400
Urine200 - 10000
Methylsuccinic Acid (MSA) Plasma5 - 400
Urine100 - 5000
Glutaric Acid (GA) Plasma20 - 400
Urine100 - 5000

Table 2: Performance of an LC-MS/MS Method for Multiple Organic Acids in Dried Blood Spots [8]

AnalyteLinearity (R²)Accuracy (Recovery %)Precision (CV %)
This compound > 0.993594.57 - 109.60< 10.0
Mthis compound > 0.993594.57 - 109.60< 10.0
Malonic Acid > 0.993594.57 - 109.60< 10.0
Methylcitric Acid > 0.993594.57 - 109.60< 10.0
Total Homocysteine > 0.993594.57 - 109.60< 10.0

Visualizations

Experimental_Workflow_LC_MS_MS cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Biological Sample (Plasma/Urine) add_is Add Internal Standard start->add_is extract Extraction (LLE or SPE) add_is->extract evap1 Evaporate to Dryness extract->evap1 add_reagent Add Derivatization Reagent (e.g., n-butanol/HCl) evap1->add_reagent heat Heat add_reagent->heat evap2 Evaporate to Dryness heat->evap2 reconstitute Reconstitute in Mobile Phase evap2->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms data Data Processing & Quantification lc_ms->data

Caption: Workflow for LC-MS/MS analysis of this compound with derivatization.

Troubleshooting_Logic cluster_lc LC-MS/MS cluster_gc GC-MS start Problem: Poor EMA/MSA Separation opt_lc Optimize Mobile Phase & Gradient start->opt_lc opt_gc Optimize Oven Temperature Program start->opt_gc change_deriv Change Derivatization Reagent start->change_deriv change_col Change Column Chemistry (e.g., ANP, HILIC) opt_lc->change_col solution Improved Separation change_col->solution longer_col Use Longer Column opt_gc->longer_col longer_col->solution change_deriv->solution

Caption: Troubleshooting logic for poor separation of EMA and MSA.

References

Technical Support Center: Best Practices for Ethylmalonic Acid Sample Collection and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for sample collection and storage to ensure the stability of ethylmalonic acid (EMA). The following troubleshooting guides and FAQs address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended sample types for this compound analysis?

A1: The most common biological samples for this compound (EMA) analysis are urine and plasma.[1][2][3] Urine is often preferred for analyzing organic acids as they are concentrated by the kidneys, and the sample matrix contains less protein, which simplifies preparation.[4]

Q2: What is the proper procedure for collecting urine samples for EMA analysis?

A2: Collect a random or first-morning urine sample in a sterile, preservative-free screw-cap container. A minimum volume of 5-10 mL is generally recommended. For accurate interpretation, especially in clinical contexts, it is crucial to collect samples during an acute illness or symptomatic period, as EMA levels may be normal when the individual is well.

Q3: How should plasma samples be collected for EMA analysis?

A3: Whole blood should be collected in a tube containing an anticoagulant such as lithium heparin (green-top tube). It is critical to separate the plasma from the blood cells by centrifugation immediately after collection to prevent ongoing cellular metabolism from altering analyte concentrations.

Q4: What are the immediate post-collection processing steps for urine and plasma samples?

A4: For urine samples, no immediate processing is required other than ensuring the container is securely sealed. For plasma samples, centrifuge the whole blood immediately after collection to separate the plasma. Transfer the resulting plasma to a clean, labeled tube.

Q5: How critical is the timing of sample processing?

A5: Timing is highly critical, particularly for plasma samples. Delays in separating plasma from blood cells can lead to inaccurate results due to continued metabolic activity of the cells. For urine, while less critical than plasma, prompt freezing is recommended to prevent degradation of analytes.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpectedly low or undetectable EMA levels Sample degradation due to improper storage.Ensure samples were frozen immediately after collection and have not undergone multiple freeze-thaw cycles. Review storage temperature logs.
Sample collected during an asymptomatic period.For diagnostic purposes, collect samples when the patient is symptomatic.
Variable or inconsistent results between sample aliquots Incomplete mixing of the sample before aliquoting.Thoroughly but gently mix the sample before dividing it into aliquots.
Freeze-thaw cycles.Aliquot samples into smaller volumes after the initial processing to avoid repeated freezing and thawing of the entire sample.
Presence of interfering peaks in chromatogram Dietary factors.Inquire about the patient's diet. High intake of foods containing medium-chain triglycerides (like coconut oil) or adipic acid (like Jell-O) can sometimes elevate related organic acids.[5]
Drug metabolites.Obtain a complete list of medications the patient is taking. Some drugs or their metabolites can interfere with the analysis.
Contamination during sample collection or processing.Use sterile collection containers and ensure all labware is clean. Review sample handling procedures to identify potential sources of contamination.

Data on Sample Stability

While specific quantitative stability data for this compound is limited in publicly available literature, general guidelines for organic acids provide a strong basis for best practices. The stability of organic acids is highly dependent on storage temperature.

Table 1: Urine Sample Stability for Organic Acid Analysis

Storage ConditionTemperatureDurationStability
Room Temperature20-25°C> 2 hoursUnacceptable, significant degradation may occur.
Refrigerated2-8°CUp to 24 hoursShort-term storage only; freezing is highly recommended.
Frozen-20°CUp to 1-2 yearsGenerally considered stable.
Ultra-low Freezer-80°C> 2 yearsPreferred for long-term storage to ensure maximum stability.

Table 2: Plasma Sample Stability for Organic Acid Analysis

Storage ConditionTemperatureDurationStability
Room Temperature20-25°C> 1 hour post-collectionUnacceptable; immediate centrifugation and freezing are critical.
Refrigerated2-8°CUp to 24 hours (post-centrifugation)Not ideal; freezing is strongly recommended.
Frozen-20°CSeveral monthsAcceptable for short to mid-term storage.
Ultra-low Freezer-80°CSeveral yearsOptimal for long-term storage.

Note on Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to the degradation of organic acids. It is best practice to aliquot samples into smaller volumes for individual experiments. While specific data on EMA is scarce, studies on other organic acids have shown significant degradation after multiple freeze-thaw cycles.[6][7][8]

Experimental Protocols

Protocol 1: Urine Sample Collection and Processing for GC-MS Analysis
  • Collection: Collect at least 10 mL of a random or first-morning urine sample in a sterile screw-cap container with no preservatives.

  • Internal Standard Addition: Add a known amount of a stable isotope-labeled internal standard (e.g., d3-mthis compound, as a proxy if a specific EMA standard is unavailable) to a measured volume of urine. This is crucial for accurate quantification and to account for analyte loss during sample preparation.

  • Acidification: Acidify the urine sample to a pH of 1-2 by adding hydrochloric acid (HCl).

  • Extraction: Perform a liquid-liquid extraction to isolate the organic acids. This is typically done by adding a solvent like ethyl acetate, vortexing the mixture, and then separating the organic layer. This step is often repeated to maximize recovery.

  • Evaporation: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

  • Derivatization: Reconstitute the dried residue in a suitable solvent and add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA). This step converts the non-volatile organic acids into volatile derivatives suitable for GC-MS analysis. Heat the sample to ensure complete derivatization.[9][10][11]

  • Analysis: Inject the derivatized sample into the GC-MS system for analysis.

Protocol 2: Plasma Sample Collection and Processing for LC-MS/MS Analysis
  • Collection: Collect whole blood in a lithium heparin tube.

  • Centrifugation: Immediately centrifuge the blood sample to separate the plasma from the red blood cells.

  • Internal Standard Addition: Add a stable isotope-labeled internal standard to a measured volume of plasma.

  • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile or a methanol/acetonitrile mixture) to the plasma to precipitate proteins.[12][13]

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant containing the organic acids to a new tube.

  • Evaporation/Concentration (if necessary): Depending on the concentration of EMA and the sensitivity of the instrument, the supernatant may be evaporated and reconstituted in a smaller volume of a suitable solvent.

  • Analysis: Inject the prepared sample into the LC-MS/MS system. Derivatization may be required to improve chromatographic separation and detection sensitivity.[1][14][15]

Visualizations

Sample_Collection_and_Processing_Workflow Figure 1: General Sample Processing Workflow for this compound Analysis cluster_urine Urine Sample cluster_plasma Plasma Sample cluster_analysis Sample Analysis Urine_Collect 1. Collect Urine (Sterile Container) Urine_Freeze 2. Immediate Freezing (-20°C or -80°C) Urine_Collect->Urine_Freeze Urine_Store 3. Long-term Storage (-80°C) Urine_Freeze->Urine_Store Thaw Thaw Sample Urine_Store->Thaw For Analysis Blood_Collect 1. Collect Whole Blood (Heparin Tube) Centrifuge 2. Immediate Centrifugation Blood_Collect->Centrifuge Plasma_Separate 3. Separate Plasma Centrifuge->Plasma_Separate Plasma_Freeze 4. Immediate Freezing (-80°C) Plasma_Separate->Plasma_Freeze Plasma_Freeze->Thaw For Analysis Prep Sample Preparation (Extraction/Derivatization) Thaw->Prep Analysis GC-MS or LC-MS/MS Analysis Prep->Analysis

Caption: General sample processing workflow for this compound analysis.

Troubleshooting_Logic Figure 2: Troubleshooting Inaccurate this compound Results Start Inaccurate EMA Results Check_Storage Were samples frozen immediately and stored at ≤ -20°C? Start->Check_Storage Check_FT Were multiple freeze-thaw cycles avoided? Check_Storage->Check_FT Yes Degradation High probability of sample degradation. Check_Storage->Degradation No Check_Collection Was the sample collected during a symptomatic period? Check_FT->Check_Collection Yes FT_Degradation Analyte degradation due to freeze-thaw is likely. Check_FT->FT_Degradation No Check_Interference Any known dietary or drug interferences? Check_Collection->Check_Interference Yes Low_Excretion Low physiological excretion is a possible cause. Check_Collection->Low_Excretion No Interference Interfering substances may be affecting the results. Check_Interference->Interference Yes Method_Issue Review analytical method (e.g., derivatization, chromatography). Check_Interference->Method_Issue No

Caption: Troubleshooting logic for inaccurate this compound results.

References

Technical Support Center: Optimization of Chromatographic Separation for Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of dicarboxylic acids.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of dicarboxylic acids, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I observing poor peak shape (tailing or fronting) for my dicarboxylic acid peaks?

A1: Poor peak shape is a common issue in dicarboxylic acid analysis.

  • Peak Tailing: This is often caused by strong interactions between the acidic carboxyl groups and the stationary phase.[1] On silica-based columns, residual silanol groups can interact with the analytes, leading to tailing.[2] Another cause can be chelation with metal ions present in the stationary phase.[2] Insufficient buffering of the mobile phase can also lead to peak tailing by not maintaining a constant ionization state for the analytes.[2]

    • Solution:

      • Mobile Phase pH Adjustment: Lowering the mobile phase pH with an acidic modifier like formic acid, phosphoric acid, or trifluoroacetic acid (TFA) can suppress the ionization of both the dicarboxylic acids and the silanol groups, minimizing unwanted interactions.[1][3]

      • Use of High-Purity Silica Columns: Modern, high-purity silica columns have a lower concentration of active silanol groups, which reduces peak tailing.[2]

      • Derivatization: Converting the carboxylic acid groups to esters or other derivatives can reduce their polarity and interaction with the stationary phase, resulting in improved peak shape.[4]

  • Peak Fronting: This can occur due to column overload.

    • Solution:

      • Reduce the amount of sample injected onto the column.[2]

      • Use a column with a larger internal diameter to increase sample loading capacity.[2]

      • Ensure the sample is dissolved in a solvent weaker than the mobile phase.[5]

Q2: My dicarboxylic acid peaks are showing variable or drifting retention times. What could be the cause?

A2: Fluctuations in retention times can compromise the reliability of your analytical method.

  • Potential Causes & Solutions:

    • Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. Insufficient equilibration can lead to drifting retention times, especially with gradient elution.[6]

    • Mobile Phase Composition Changes: Inconsistent mobile phase preparation or issues with the HPLC pump's mixing performance can cause retention time variability.[5] Preparing the mobile phase manually and comparing results can help diagnose this issue.[7]

    • Temperature Fluctuations: Column temperature can significantly impact retention times. Using a column oven to maintain a constant temperature is crucial for reproducible results.[6]

    • Column Contamination: Accumulation of matrix components on the column can alter its chemistry and lead to shifting retention times. Using a guard column and appropriate sample preparation techniques can mitigate this.[7]

    • pH Instability: If the mobile phase pH is not stable, the ionization state of the dicarboxylic acids can change, affecting their retention. Ensure your buffer has adequate capacity for the analysis.[8]

Q3: I am having difficulty separating dicarboxylic acids with similar structures. How can I improve the resolution?

A3: Improving the separation of closely eluting compounds often requires optimizing the selectivity of the chromatographic system.

  • Strategies for Improving Resolution:

    • Mobile Phase Optimization:

      • pH Adjustment: Fine-tuning the mobile phase pH can alter the selectivity between dicarboxylic acids with different pKa values.[3]

      • Solvent Strength and Type: Changing the organic solvent (e.g., from acetonitrile to methanol) or adjusting the gradient profile in reversed-phase HPLC can significantly impact selectivity.[9]

      • Ion-Pairing Reagents: Adding an ion-pairing reagent to the mobile phase can enhance the retention and separation of ionic analytes like dicarboxylic acids.[8]

    • Stationary Phase Selection:

      • Column Chemistry: If resolution cannot be achieved by modifying the mobile phase, switching to a column with a different stationary phase chemistry (e.g., C18, C8, Phenyl, or a polar-embedded phase) can provide the necessary selectivity.[10] Ion-exchange chromatography (IEX) is another powerful technique for separating ionic compounds like dicarboxylic acids.[10][11]

      • Particle Size: Using columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) can increase column efficiency and improve resolution.[12]

    • Temperature: Optimizing the column temperature can also influence selectivity.

Q4: My dicarboxylic acids are not being detected or the sensitivity is very low. What can I do?

A4: Many dicarboxylic acids lack a strong chromophore, which can lead to poor sensitivity with UV detection.[13]

  • Enhancing Detection:

    • Derivatization: This is a common strategy to improve the detectability of dicarboxylic acids.[14] By reacting the carboxylic acid groups with a labeling reagent, a chromophore or fluorophore can be introduced, significantly enhancing UV or fluorescence detection.[13][15]

    • Alternative Detection Methods:

      • Mass Spectrometry (MS): LC-MS is a highly sensitive and selective technique for the analysis of dicarboxylic acids.

      • Evaporative Light Scattering Detector (ELSD): ELSD can be used for the detection of non-volatile analytes that do not have a UV chromophore.

      • Charged Aerosol Detector (CAD): CAD is another universal detector that can provide sensitive detection for a wide range of compounds.

    • Preconcentration: For samples with very low concentrations of dicarboxylic acids, a preconcentration step using techniques like solid-phase extraction (SPE) can be employed to increase the analyte concentration before analysis.[16][17]

Frequently Asked Questions (FAQs)

Q: What is the best type of chromatography for separating dicarboxylic acids?

A: The choice of chromatography depends on the specific dicarboxylic acids and the sample matrix.

  • Reversed-Phase HPLC (RP-HPLC): This is the most common technique, often requiring an acidic mobile phase to ensure the dicarboxylic acids are in their protonated form.[18]

  • Ion-Exchange Chromatography (IEX): This method is well-suited for separating ionic compounds and can provide excellent resolution for dicarboxylic acids.[11]

  • Hydrophilic Interaction Chromatography (HILIC): HILIC can be a good alternative for separating highly polar dicarboxylic acids that are not well-retained in reversed-phase chromatography.[10]

  • Gas Chromatography (GC): GC analysis of dicarboxylic acids typically requires derivatization to convert them into more volatile and thermally stable esters.[19]

Q: Why is derivatization often necessary for dicarboxylic acid analysis?

A: Derivatization is employed for several reasons:

  • Improved Detectability: To introduce a UV-absorbing or fluorescent tag for enhanced sensitivity.[13]

  • Increased Volatility for GC Analysis: To make the non-volatile dicarboxylic acids suitable for GC.[19]

  • Improved Peak Shape and Resolution in LC: By reducing the polarity of the analytes and their interaction with the stationary phase.

Q: What are some common derivatizing agents for dicarboxylic acids?

A:

  • For HPLC with UV or Fluorescence Detection:

    • Phenacyl bromides (e.g., p-bromophenacyl bromide) for UV detection.[20]

    • Coumarin-based reagents (e.g., 4-bromomethyl-7-methoxycoumarin) for fluorescence detection.[13]

    • Naphthalene-based reagents (e.g., 2-bromoacetyl-6-methoxynaphthalene) for fluorescence detection.[15]

  • For GC Analysis:

    • Silylation reagents (e.g., BSTFA, TMCS) to form trimethylsilyl esters.

    • Alkylation reagents to form methyl or ethyl esters.[4]

Q: How do I choose the right mobile phase for my dicarboxylic acid separation?

A:

  • For Reversed-Phase HPLC: A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol. An acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is usually added to control the ionization of the analytes.[12] The optimal ratio of organic solvent to water and the choice of acid depend on the specific dicarboxylic acids being separated.[8]

  • For Ion-Exchange Chromatography: The mobile phase is typically an aqueous buffer, and the separation is controlled by adjusting the pH and ionic strength.[11]

Data Presentation

Table 1: Common Mobile Phase Modifiers for Dicarboxylic Acid Analysis in RP-HPLC

ModifierTypical ConcentrationPurposeCompatibility
Formic Acid0.05 - 0.1%pH control, good for MS detectionGood with MS
Phosphoric Acid0.05 - 0.1%pH control, strong acidNot suitable for MS
Trifluoroacetic Acid (TFA)0.05 - 0.1%Ion-pairing agent, pH controlCan cause ion suppression in MS

Table 2: Example HPLC Conditions for Dicarboxylic Acid Separation

ParameterCondition 1: Short-chain Dicarboxylic AcidsCondition 2: Aromatic Dicarboxylic Acids
Column C18 (e.g., 150 x 4.6 mm, 5 µm)Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Phosphoric Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient 5% to 40% B in 20 min20% to 70% B in 25 min
Flow Rate 1.0 mL/min0.8 mL/min
Column Temperature 30 °C35 °C
Detection UV at 210 nmUV at 245 nm

Experimental Protocols

Protocol 1: General Method for Dicarboxylic Acid Analysis by RP-HPLC with UV Detection

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of water and organic solvent similar to the initial mobile phase).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic System:

    • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient appropriate for the specific dicarboxylic acids being analyzed (e.g., start with a low percentage of B and increase over time).

    • Flow Rate: 1.0 mL/min.[13]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

  • Analysis:

    • Inject a known volume of the prepared sample.

    • Identify and quantify the dicarboxylic acids by comparing their retention times and peak areas to those of known standards.

Protocol 2: Pre-column Derivatization with 4-bromomethyl-7-methoxycoumarin (Br-Mmc) for Fluorescence Detection

This protocol is suitable for enhancing the sensitivity of fatty acid and other carboxylic acid analysis.[13]

  • Derivatization Procedure:

    • In a reaction vial, dissolve the carboxylic acid sample in a suitable organic solvent (e.g., acetone).

    • Add a molar excess of 4-bromomethyl-7-methoxycoumarin.

    • Add a catalyst, such as a crown ether (e.g., 18-crown-6), and an anhydrous base (e.g., potassium carbonate).

    • Heat the mixture at a controlled temperature (e.g., 60-80°C) for a specific duration (e.g., 1 hour).

    • After the reaction is complete, cool the sample and dilute it with the mobile phase before injection.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is typically used.[13]

    • Mobile Phase: A gradient of acetonitrile and water is commonly used.[13]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[13]

    • Detection: Fluorescence detection with excitation and emission wavelengths around 325 nm and 395 nm, respectively.[13]

Mandatory Visualization

TroubleshootingWorkflow cluster_peak_shape Peak Shape Problems cluster_retention Retention Time Issues cluster_resolution Resolution Problems cluster_sensitivity Sensitivity Issues start_node Start: Chromatographic Issue Observed issue_node issue_node start_node->issue_node Identify Issue peak_tailing Peak Tailing? issue_node->peak_tailing Poor Peak Shape retention_drift Drifting Retention? issue_node->retention_drift Retention Time Variability poor_resolution Co-eluting Peaks? issue_node->poor_resolution Poor Resolution low_sensitivity Poor Detection? issue_node->low_sensitivity Low Sensitivity cause_node cause_node solution_node solution_node silanol_interaction Cause: Silanol Interaction / pH Issue peak_tailing->silanol_interaction Yes peak_fronting Cause: Column Overload peak_tailing->peak_fronting No (Fronting) adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) silanol_interaction->adjust_ph Solution reduce_sample Reduce Sample Concentration/ Injection Volume peak_fronting->reduce_sample Solution equilibration Cause: Poor Equilibration/ Temp. Fluctuation retention_drift->equilibration Yes check_conditions Ensure Proper Equilibration & Use Column Oven equilibration->check_conditions Solution optimize_mobile_phase Optimize Mobile Phase (pH, Solvent, Gradient) poor_resolution->optimize_mobile_phase Yes change_column Change Stationary Phase optimize_mobile_phase->change_column If still poor derivatize Derivatize Sample or Use Mass Spec Detector low_sensitivity->derivatize Yes

Caption: Troubleshooting workflow for dicarboxylic acid chromatography.

ExperimentalWorkflow step_node step_node decision_node decision_node output_node output_node input_node Sample Containing Dicarboxylic Acids prep Sample Preparation (Dissolve & Filter) input_node->prep derivatization_q Low UV/Vis Absorbance? prep->derivatization_q derivatize Pre-column Derivatization derivatization_q->derivatize Yes hplc_analysis HPLC Analysis (Gradient Elution) derivatization_q->hplc_analysis No derivatize->hplc_analysis data_processing Data Processing (Integration & Quantification) hplc_analysis->data_processing final_result Final Results data_processing->final_result

Caption: General experimental workflow for dicarboxylic acid analysis.

References

Troubleshooting poor peak shape in ethylmalonic acid analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the analysis of ethylmalonic acid by chromatographic methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

My this compound peak is tailing in my HPLC analysis. What are the likely causes and how can I fix it?

Peak tailing, where the latter half of the peak is drawn out, is a common issue in the analysis of polar compounds like this compound. It can lead to inaccurate quantification and reduced resolution. The primary causes can be categorized into column-related issues, mobile phase effects, and system problems.

Troubleshooting Steps for Peak Tailing in HPLC:

Potential Cause Description Recommended Solution(s)
Secondary Silanol Interactions This compound's carboxyl groups can interact strongly with residual silanol groups on silica-based columns (like C18), causing tailing.[1][2]- Adjust Mobile Phase pH: Lower the mobile phase pH to at least 2 pH units below the pKa of this compound to ensure it is fully protonated and less likely to interact with silanols. A buffer is crucial to maintain a stable pH.[3][4] - Use an End-Capped Column: Employ a column where the residual silanols have been chemically deactivated ("end-capped") to minimize these secondary interactions.[1] - Add Competing Base: In some cases, adding a small amount of a competing base to the mobile phase can help saturate the active sites.
Column Degradation Over time, the stationary phase can degrade, especially when using aggressive mobile phases (e.g., high pH). This can expose more active silanol groups or create voids in the packing material.[5][6]- Flush the Column: Try flushing the column with a strong solvent to remove contaminants.[1] - Replace the Column: If flushing doesn't work, the column may be permanently damaged and should be replaced.[5][7] - Use a Guard Column: A guard column can help protect the analytical column from contaminants and extend its lifetime.[7]
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[1][2][7]- Dilute the Sample: Reduce the concentration of the sample and reinject. If the peak shape improves, overload was the likely cause.[1] - Reduce Injection Volume: Decrease the volume of sample injected onto the column.[3]
Extra-Column Effects Dead volume in the system (e.g., from poorly fitted connections or long tubing between the column and detector) can cause peak broadening and tailing.[2]- Check and Refit Connections: Ensure all fittings, especially at the column inlet and outlet, are secure and properly seated. - Use Shorter/Narrower Tubing: Minimize the length and internal diameter of the tubing connecting the column to the detector.
Stationary Phase Dewetting When using highly aqueous mobile phases (>95% water) on standard C18 columns, the mobile phase can be expelled from the pores of the stationary phase, leading to a loss of retention and poor peak shape.[8]- Use an Aqueous-Stable Column: Switch to a column specifically designed for use in highly aqueous mobile phases (e.g., "AQ" or polar-endcapped columns). - Ensure Minimum Organic Content: If using a standard C18 column, ensure the mobile phase always contains a small percentage of organic solvent (e.g., 5%).

My peak shape is poor (fronting or tailing) in my GC analysis of this compound. What should I investigate?

Poor peak shape in GC is often related to sample activity, improper derivatization, or issues within the GC system's flow path. Since this compound is a non-volatile, polar compound, it must be derivatized prior to GC analysis.

Troubleshooting Steps for Poor Peak Shape in GC:

Potential Cause Description Recommended Solution(s)
Incomplete Derivatization If the derivatization reaction is incomplete, the remaining underivatized this compound will be too polar and will interact strongly with active sites in the system, causing severe tailing.- Optimize Reaction Conditions: Ensure the reaction time, temperature, and reagent-to-sample ratio are optimal. Heating the mixture may be necessary to drive the reaction to completion.[9] - Check Reagent Quality: Derivatization reagents can degrade over time, especially if exposed to moisture. Use fresh reagents. - Ensure Sample is Dry: Water can interfere with many derivatization reactions, particularly silylation. Lyophilize or evaporate the sample to dryness before adding the reagent.
Active Sites in the System Active sites in the injector liner, column, or connections can interact with the analyte, causing tailing.[10][11] This is especially problematic for polar compounds.- Use an Inert Liner: Employ a deactivated (silanized) injector liner.[12] - Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to ensure a uniform and inert stationary phase. - Trim the Column: If the front end of the column is contaminated, trimming a small section (e.g., 10-15 cm) can restore performance.[13]
Column Contamination Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites and disrupting the flow path, leading to peak distortion.[10][13]- Bake Out the Column: Heat the column to a high temperature (within its specified limits) to remove contaminants. - Solvent Rinse: For severe contamination, rinsing the column with a suitable solvent may be effective.[13]
Improper Flow Path Poorly cut or installed columns can create turbulence and unswept volumes, leading to peak tailing.[10]- Recut and Reinstall Column: Ensure the column is cut cleanly and squarely and is installed at the correct depth in both the injector and detector.
Peak Fronting (Overload) Injecting too much of the derivatized sample can overload the column, causing the peak to front.[12]- Dilute the Sample: Reduce the concentration of the derivatized sample and reinject.

Experimental Protocols

Protocol 1: Adjusting Mobile Phase pH for HPLC Analysis

This protocol describes how to systematically adjust the mobile phase pH to improve the peak shape of this compound.

  • Determine pKa: The pKa values for this compound are approximately 3.07 and 5.76. To ensure the molecule is in a single, non-ionized state, the mobile phase pH should be adjusted to < 2.

  • Buffer Preparation: Prepare a buffer with a pKa close to the target pH. For a target pH of ~2.0, a phosphate buffer is suitable.

    • Prepare a 20 mM stock solution of potassium phosphate monobasic (KH₂PO₄) in HPLC-grade water.

    • Adjust the pH of this solution to 2.0 using phosphoric acid (H₃PO₄).

  • Mobile Phase Preparation:

    • Mobile Phase A: The prepared 20 mM phosphate buffer at pH 2.0.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Testing:

    • Begin with a high aqueous content (e.g., 95% A, 5% B) and run your sample.

    • Observe the peak shape. If tailing persists, ensure the column is suitable for highly aqueous conditions.

    • If necessary, a gradient elution can be developed, starting with high aqueous content and increasing the organic solvent concentration over time.[14]

Protocol 2: Silylation of this compound for GC Analysis

This protocol provides a general method for the derivatization of this compound using a common silylating agent, BSTFA.

  • Sample Preparation:

    • Pipette an aliquot of the sample (e.g., in urine or plasma extract) into a reaction vial.

    • Evaporate the sample to complete dryness under a stream of nitrogen or using a vacuum concentrator. It is critical to remove all water.

  • Derivatization Reaction:

    • Add 50 µL of a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[15]

    • Add 50 µL of a suitable solvent like pyridine or acetonitrile.

    • Cap the vial tightly.

  • Reaction Incubation:

    • Heat the vial at 60-70°C for 30-60 minutes to ensure the reaction goes to completion.[9]

  • Analysis:

    • Cool the vial to room temperature.

    • Inject an appropriate volume (e.g., 1 µL) into the GC-MS.

Visual Troubleshooting Workflows

hplc_troubleshooting HPLC Troubleshooting Workflow for Poor Peak Shape start Poor Peak Shape Observed (Tailing/Fronting) check_all_peaks Are all peaks affected? start->check_all_peaks all_peaks_yes Yes check_all_peaks->all_peaks_yes Yes all_peaks_no No (Only this compound) check_all_peaks->all_peaks_no No check_system Check for System Issues: - Dead Volume (fittings) - Column Contamination/Void - Detector Malfunction all_peaks_yes->check_system replace_column Replace Column check_system->replace_column If problem persists check_chemical Check for Chemical Interactions all_peaks_no->check_chemical adjust_ph Adjust Mobile Phase pH (pH < pKa1) check_chemical->adjust_ph check_overload Check for Overload adjust_ph->check_overload If tailing persists dilute_sample Dilute Sample / Reduce Injection Volume check_overload->dilute_sample Yes (Fronting/Tailing) use_aq_column Consider Aqueous-Stable Column (e.g., AQ-C18) check_overload->use_aq_column No (Tailing)

Caption: HPLC troubleshooting workflow for poor peak shape.

gc_troubleshooting GC Troubleshooting Workflow for Poor Peak Shape start Poor Peak Shape Observed (Tailing/Fronting) check_derivatization Verify Derivatization start->check_derivatization optimize_reaction Optimize Reaction: - Use fresh reagents - Ensure sample is dry - Adjust time/temperature check_derivatization->optimize_reaction check_system_activity Check for System Activity optimize_reaction->check_system_activity If problem persists system_activity_yes Yes check_system_activity->system_activity_yes Yes system_activity_no No check_system_activity->system_activity_no No inert_flowpath Ensure Inert Flow Path: - Use deactivated liner - Trim column inlet - Check for leaks system_activity_yes->inert_flowpath check_overload Check for Overload system_activity_no->check_overload dilute_sample Dilute Sample check_overload->dilute_sample If fronting observed

Caption: GC troubleshooting workflow for poor peak shape.

References

Calibration curve challenges for ethylmalonic acid quantification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantification of ethylmalonic acid (EMA). The information is tailored for researchers, scientists, and drug development professionals utilizing chromatographic and mass spectrometric techniques.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for this compound is non-linear. What are the potential causes and solutions?

A1: Non-linearity in your calibration curve can stem from several factors. It is crucial to identify the source of the issue to ensure accurate quantification.

  • Exceeding the Linear Dynamic Range (LDR): At high concentrations, the detector's response may become saturated, leading to a plateau in the calibration curve.

    • Solution: Dilute your samples to ensure they fall within the established linear range of your assay. If high concentrations are expected, you may need to use a wider calibration range and a non-linear regression model for curve fitting.

  • Matrix Effects: Components in the biological matrix (e.g., urine, plasma) can interfere with the ionization of this compound in the mass spectrometer, causing either ion suppression or enhancement, which can lead to a non-linear response.[1]

    • Solution: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended to compensate for matrix effects.[2] Other strategies include sample dilution, matrix-matched calibration standards, or more extensive sample cleanup procedures.[3]

  • Improper Blank or Standard Preparation: Contamination of the blank or inaccuracies in the preparation of calibration standards can lead to a non-linear curve, particularly at the lower concentration end.

    • Solution: Ensure that all glassware is scrupulously clean and that solvents are of high purity. Prepare fresh calibration standards and verify their concentrations.

  • Adsorption: this compound may adsorb to active sites in the GC inlet or column, especially at low concentrations, leading to a curve that is flat at the low end and steep at the high end.[4]

    • Solution: Use a deactivated inlet liner and a high-quality, inert column. Regular maintenance of the GC inlet, including changing the septum and liner, is crucial.[4]

Q2: I'm observing poor peak shape (e.g., tailing, fronting) for my this compound derivative. How can I improve it?

A2: Poor peak shape can compromise both the identification and quantification of your analyte.

  • Column Issues: Contamination or degradation of the analytical column can lead to peak tailing.

    • Solution: Trim a small portion (e.g., 0.5 meters) from the front of the column. If the problem persists, the column may need to be replaced. Ensure proper column conditioning before use.

  • Inlet Problems (GC-MS): An active or contaminated inlet liner can cause analyte interaction and peak tailing.

    • Solution: Replace the inlet liner with a new, deactivated one. Also, check for and replace a worn-out septum.

  • Derivatization Issues: Incomplete or inconsistent derivatization can result in broad or split peaks.

    • Solution: Optimize the derivatization reaction conditions, including temperature, time, and reagent concentrations. Ensure that the sample is completely dry before adding the derivatization reagent if the protocol requires it.

  • System Leaks: Leaks in the GC or LC system can lead to distorted peak shapes.

    • Solution: Perform a thorough leak check of all fittings and connections.

Q3: How can I minimize matrix effects in my this compound quantification?

A3: Matrix effects, where other components in the sample interfere with the analyte's signal, are a common challenge in bioanalysis.[1]

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for matrix effects. A SIL-IS for this compound will behave nearly identically to the analyte during sample preparation, chromatography, and ionization, thus compensating for signal variations.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This helps to mimic the matrix effects seen in the actual samples.

  • Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components from the sample before analysis.

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on the analyte's signal.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Non-linear calibration curve (R² < 0.99) - Detector saturation at high concentrations- Inappropriate regression model- Matrix effects- Adsorption at low concentrations- Dilute samples and high-concentration standards.- Use a quadratic or other non-linear regression if appropriate, but ensure sufficient calibration points.- Implement a stable isotope-labeled internal standard.- Check for active sites in the GC inlet; replace the liner.
Poor peak shape (tailing) - Column contamination or degradation- Active sites in the GC inlet- System leaks- Trim the front end of the column or replace it.- Use a new, deactivated inlet liner.- Perform a system leak check.
Low signal intensity/sensitivity - Inefficient derivatization- Ion suppression from matrix effects- Suboptimal MS/MS parameters- Optimize derivatization reaction conditions.- Improve sample cleanup or use a SIL-IS.- Optimize MRM transitions and collision energies for the this compound derivative.
High background noise - Contaminated carrier gas or solvents- Column bleed- Dirty ion source- Use high-purity gases and solvents.- Condition the column properly.- Clean the mass spectrometer's ion source.
Inconsistent results between runs - Inconsistent sample preparation- Autosampler injection volume variability- Fluctuations in system temperature or pressure- Ensure consistent timing and volumes in sample preparation.- Check the autosampler syringe for bubbles or blockages.- Allow the system to fully equilibrate before starting a run.

Quantitative Data Summary

The following table summarizes typical calibration curve parameters for dicarboxylic acids, including this compound and its common surrogate, mthis compound (MMA). These values can serve as a benchmark for your own method development and validation.

Analyte Method Matrix Linearity Range Correlation Coefficient (R²) LOD LOQ Reference
This compoundLC-MS/MSDried Blood SpotsNot specified> 0.9935Stated as establishedStated as established[5]
Malonic Acids (inc. EMA)LC-MS/MS (3-NPH)Mouse PlasmaNanomolar to millimolarStated as "good linearity"Nanomolar concentrationsNot specified[6]
Mthis compoundLC-MS/MSSerum33 – 4227 nmol/L0.99815 nmol/L33 nmol/L[7]
Mthis compoundGC-MS (TMS)Serum/PlasmaUp to 9.0 µmol/LStated as "good correlation"0.025 µmol/L0.1 µmol/L[8][9]
Mthis compoundLC-MS/MSPlasma0.25 - 8.33 nmol in 0.5 mLStated as "consistent linearity"Not specifiedNot specified[10]

Experimental Protocols

Protocol 1: this compound Quantification in Plasma/Serum by LC-MS/MS with 3-Nitrophenylhydrazine (3-NPH) Derivatization

This protocol is adapted from methodologies for dicarboxylic acids.[6][11]

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma or serum, add 200 µL of a precipitation solution containing a stable isotope-labeled internal standard for this compound (e.g., EMA-d3) in acetonitrile.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a new tube.

  • Derivatization:

    • To the supernatant, add 25 µL of 50 mM 3-NPH in 50% methanol and 25 µL of 50 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 9% pyridine in 50% methanol.[11]

    • Incubate the mixture at room temperature (23-25°C) for 15-30 minutes.[11][12]

  • LC-MS/MS Analysis:

    • Column: C18 reverse-phase column (e.g., Agilent SB-C18, 4.6x150mm, 1.8 µm).[7]

    • Mobile Phase A: 0.1% Formic Acid in water.

    • Mobile Phase B: 0.1% Formic Acid in acetonitrile.

    • Flow Rate: 0.7 mL/min.

    • Injection Volume: 5-10 µL.

    • MS Detection: Use a triple quadrupole mass spectrometer in negative ion mode with Multiple Reaction Monitoring (MRM). Optimize MRM transitions for the 3-NPH derivative of this compound and its internal standard.

Protocol 2: this compound Quantification in Urine by GC-MS with Pentafluorobenzyl Bromide (PFB-Br) Derivatization

This protocol is based on general procedures for organic acid analysis using PFB-Br derivatization.[13][14]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of urine, add the internal standard (e.g., EMA-d3).

    • Acidify the sample with HCl.

    • Extract the organic acids with an organic solvent like ethyl acetate.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a suitable solvent (e.g., acetone).

    • Add the derivatizing agent, Pentafluorobenzyl Bromide (PFB-Br), and a catalyst such as N,N-diisopropylethylamine.[13]

    • Heat the mixture at 60-80°C for 60 minutes.[14]

  • GC-MS Analysis:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms).

    • Injection: Use a splitless injection mode.

    • Oven Program: Start at a low temperature (e.g., 90°C), hold for 0.5 min, then ramp up to a final temperature of around 320°C.[14]

    • MS Detection: Use selected ion monitoring (SIM) or full scan mode. For higher sensitivity and specificity, negative chemical ionization (NCI) is often preferred for PFB derivatives.[14]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Biological Sample (Plasma, Urine) add_is Add Internal Standard (e.g., EMA-d3) start->add_is extract Extraction (Protein Precipitation / LLE) add_is->extract dry Evaporation (if necessary) extract->dry add_reagent Add Derivatization Reagent (e.g., 3-NPH, PFB-Br) dry->add_reagent incubate Incubate (Heat as required) add_reagent->incubate inject Inject into LC-MS/MS or GC-MS incubate->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification using Calibration Curve detect->quantify troubleshooting_logic cluster_LDR Linear Dynamic Range cluster_matrix Matrix Effects cluster_adsorption Analyte Adsorption start Non-Linear Calibration Curve? ldr_check Is curve flat at high conc.? start->ldr_check ldr_solution Dilute sample / standards. Use non-linear regression. ldr_check->ldr_solution Yes matrix_check Inconsistent response in matrix vs. solvent? ldr_check->matrix_check No matrix_solution Use Stable Isotope-Labeled IS. Use matrix-matched calibrants. matrix_check->matrix_solution Yes adsorption_check Is curve flat at low conc.? matrix_check->adsorption_check No adsorption_solution Replace GC inlet liner. Use inert column. adsorption_check->adsorption_solution Yes end Consult instrument manual for other potential issues. adsorption_check->end No

References

Reducing ion suppression in ESI-MS analysis of ethylmalonic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of ethylmalonic acid (EMA) using Electrospray Ionization Mass Spectrometry (ESI-MS). This guide provides troubleshooting advice and answers to frequently asked questions to help you overcome common challenges, with a primary focus on mitigating ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for this compound analysis?

Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte, such as this compound, is reduced by the presence of co-eluting compounds from the sample matrix (e.g., salts, phospholipids, other metabolites). This leads to a decreased signal response, poor sensitivity, and inaccurate quantification. EMA, being a small, polar dicarboxylic acid, is particularly susceptible to competition for ionization in the ESI source, especially when analyzing complex biological matrices like plasma or urine.

Q2: My EMA signal is low and inconsistent. How do I determine if ion suppression is the cause?

A common method to diagnose ion suppression is the post-column infusion experiment.

  • Setup: Infuse a standard solution of this compound at a constant flow rate into the MS source, tee'd in after the analytical column.

  • Injection: While infusing, inject a blank (matrix) sample that does not contain the analyte onto the LC column.

  • Analysis: Monitor the signal intensity of the EMA standard. A significant drop in the signal at retention times where matrix components elute indicates the presence of ion suppression.

cluster_LC LC System cluster_Infusion Infusion System LC LC Pump & Autosampler Column Analytical Column LC->Column Mobile Phase + Blank Matrix Injection Tee Mixing Tee Column->Tee Syringe Syringe Pump EMA_Std EMA Standard Syringe->EMA_Std EMA_Std->Tee Constant Infusion MS Mass Spectrometer Tee->MS

Figure 1: Workflow for a post-column infusion experiment to detect ion suppression.

Troubleshooting Guide: Reducing Ion Suppression

Q3: How can I improve my sample preparation to minimize matrix effects for EMA analysis?

Effective sample preparation is the most critical step to reduce ion suppression. The goal is to remove interfering matrix components while efficiently recovering this compound.

TechniquePrincipleEMA RecoveryMatrix Removal EfficiencyThroughput
Protein Precipitation (PPT) Protein removal by adding organic solvent (e.g., acetonitrile, methanol).Good (>90%)PoorHigh
Liquid-Liquid Extraction (LLE) Partitioning EMA into an immiscible organic solvent based on polarity and pH.Moderate-Good (70-95%)ModerateModerate
Solid-Phase Extraction (SPE) Selective retention of EMA on a solid sorbent followed by elution.Excellent (>95%)ExcellentLow-Moderate

This protocol uses a mixed-mode anion exchange SPE cartridge to capture acidic compounds like EMA and wash away neutral and basic interferences.

  • Condition: Pass 1 mL of methanol, followed by 1 mL of deionized water through the SPE cartridge.

  • Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge.

  • Load: Load 0.5 mL of pre-treated sample (e.g., plasma diluted 1:1 with 4% H₃PO₄).

  • Wash 1: Wash with 1 mL of 2% formic acid in water to remove salts and polar neutrals.

  • Wash 2: Wash with 1 mL of methanol to remove non-polar interferences like phospholipids.

  • Elute: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in the initial mobile phase.

Start Start: Pre-treated Sample Condition 1. Condition Cartridge (Methanol, Water) Start->Condition Equilibrate 2. Equilibrate Cartridge (2% Formic Acid) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Waste1 Equilibrate->Waste1 Wash1 4. Wash 1 (Aqueous Wash) Load->Wash1 Wash2 5. Wash 2 (Organic Wash) Wash1->Wash2 Waste2 Wash1->Waste2 Elute 6. Elute EMA (Basic Methanol) Wash2->Elute Waste3 Wash2->Waste3 End Finish: Evaporate & Reconstitute Elute->End Collect Elute->Collect Waste1->Load Discard Flowthrough Waste2->Wash2 Discard Wash 1 Waste3->Elute Discard Wash 2 Collect->End Collect Eluate

Figure 2: Solid-Phase Extraction (SPE) workflow for this compound purification.

Q4: Can chromatographic conditions be changed to reduce ion suppression?

Yes. Optimizing chromatographic separation is a powerful strategy. The goal is to separate this compound from the region where most matrix components elute (the "suppression zone").

  • Use a Different Stationary Phase: Switching from a standard C18 column to a column with a different selectivity, like a polar-embedded or a HILIC (Hydrophilic Interaction Liquid Chromatography) column, can shift the retention time of EMA away from interfering compounds.

  • Modify the Gradient: Adjust the gradient slope to better resolve EMA from early-eluting, polar matrix components. A shallower gradient can increase separation efficiency.

  • Employ Smaller Particle Columns (UHPLC): Ultra-High-Performance Liquid Chromatography (UHPLC) systems use columns with smaller particles (<2 µm), which provide sharper peaks and better resolution, enhancing separation from matrix interferences.

Column TypePrimary Separation ModeAdvantage for EMA AnalysisPotential Drawback
Reversed-Phase C18 Hydrophobic InteractionWidely available, good for general use.Poor retention for polar EMA; co-elution with polar matrix is common.
Polar-Embedded C18 Hydrophobic & Polar InteractionImproved retention and selectivity for polar acids like EMA.Can have different selectivity with high organic mobile phases.
HILIC Partitioning into a water-enriched layer on the stationary phase.Excellent retention for very polar compounds like EMA.Requires careful mobile phase formulation; sensitive to sample solvent.
Q5: I've optimized sample prep and chromatography, but suppression persists. What are my next steps?

If significant ion suppression remains, consider the following advanced strategies.

Start Persistent Ion Suppression Observed for EMA Cal Use Stable Isotope-Labeled Internal Standard (SIL-IS) Start->Cal Dilute Dilute the Sample Start->Dilute Ion Switch Ionization Source Start->Ion Cal_Exp Compensates for matrix effects as IS and analyte are suppressed equally. Cal->Cal_Exp Dilute_Exp Reduces concentration of interfering matrix components. Dilute->Dilute_Exp Ion_Exp APCI is less susceptible to matrix effects than ESI for certain compounds. Ion->Ion_Exp

Figure 3: Advanced strategies for mitigating persistent ion suppression.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard for mass spectrometry is a version of the analyte where several atoms have been replaced by their heavy isotopes (e.g., ¹³C or ²H). A SIL-IS like ethylmalonic-d₂ acid will co-elute with the analyte and experience the same degree of ion suppression. By using the ratio of the analyte signal to the SIL-IS signal, the variability caused by suppression can be accurately corrected, leading to reliable quantification.

  • Dilute the Sample: A simple but effective approach is to dilute the sample extract. This reduces the concentration of both the analyte and the interfering matrix components. While this lowers the analyte signal, it can decrease the suppression effect to a greater degree, resulting in a net signal recovery and improved accuracy. A dilution series should be tested to find the optimal balance.

  • Change the Ionization Source: If available, switching from ESI to Atmospheric Pressure Chemical Ionization (APCI) may help. APCI is a gas-phase ionization technique that is often less prone to the charge-competition effects that cause ion suppression in ESI, particularly for less polar compounds. However, its suitability for a polar molecule like EMA should be experimentally verified.

Method validation guidelines for ethylmalonic acid assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of ethylmalonic acid (EMA) assays. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical methods for quantifying this compound?

A1: this compound is typically quantified using chromatographic techniques coupled with mass spectrometry. The most common methods are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the quantification of EMA in biological matrices. It often involves derivatization to improve chromatographic retention and ionization efficiency.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is also widely used and typically requires derivatization of EMA to make it volatile. Trimethylsilyl (TMS) derivatives are commonly used.[1]

  • Capillary Electrophoresis (CE): CE with capacitively coupled contactless conductivity detection (C4D) has been developed for the analysis of urinary organic acids like this compound, offering a simple and fast alternative without the need for derivatization.[2]

Q2: What are the key parameters for method validation of an this compound assay?

A2: According to guidelines from regulatory bodies like the FDA and international standards like ICH, the key validation parameters include:[3][4][5]

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[4]

  • Linearity and Range: The concentration range over which the assay is accurate, precise, and linear.[3][4]

  • Accuracy: The closeness of the measured value to the true value.[3][4]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[3][4]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3][4]

  • Lower Limit of Quantification (LLOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals. This includes freeze-thaw stability and storage stability.[3]

Q3: Why is derivatization often necessary for the analysis of this compound?

A3: Derivatization is a common step in the analysis of small organic acids like this compound for several reasons:

  • Improved Chromatographic Behavior: EMA is a polar compound, which can lead to poor retention and peak shape on reverse-phase liquid chromatography columns. Derivatization can increase its hydrophobicity, leading to better retention and separation.

  • Increased Volatility for GC Analysis: For GC-MS analysis, derivatization is essential to make EMA volatile enough to be carried through the GC column.

  • Enhanced Ionization Efficiency for MS Detection: Derivatization can introduce a chemical moiety that is more easily ionized, leading to a stronger signal and improved sensitivity in the mass spectrometer. A common derivatizing agent is 3-nitrophenylhydrazine (3NPH).[6]

Troubleshooting Guides

Issue 1: Poor Peak Shape or No Peak Detected
Potential Cause Troubleshooting Step
Suboptimal Chromatographic Conditions - Adjust the mobile phase composition and gradient. For reverse-phase LC, a mobile phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is a common starting point. - Ensure the analytical column is appropriate for the analysis of small polar compounds. An Agilent SB-C18 column (4.6x150mm, 1.8 µm) has been used successfully for a similar compound.
Inefficient Derivatization - Optimize the derivatization reaction conditions (e.g., temperature, time, reagent concentration). - Ensure derivatization reagents are fresh and properly stored.
Sample Degradation - Verify the stability of EMA in the sample matrix under the storage and processing conditions.[3] Store samples at -80°C for long-term stability.[6] - Prepare and analyze samples promptly after collection and extraction.
Mass Spectrometer Tuning Issues - Ensure the mass spectrometer is properly tuned and calibrated. - Optimize the MS parameters (e.g., collision energy, ion source settings) for the specific derivative of EMA.
Issue 2: High Background Noise or Interfering Peaks
Potential Cause Troubleshooting Step
Matrix Effects - Employ a more effective sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances. Mixed-mode ion-exchange SPE can be effective.[7] - Use a stable isotope-labeled internal standard (e.g., EMA-D3) to compensate for matrix effects.[6]
Contamination from Solvents or Reagents - Use high-purity solvents and reagents (e.g., LC-MS grade). - Run blank injections of solvents to identify sources of contamination.
Carryover from Previous Injections - Implement a robust needle wash protocol between injections. - Inject a blank sample after a high-concentration sample to check for carryover. A post-run of one minute can help minimize carryover.[3]
Endogenous Interferences - For related compounds like mthis compound, succinic acid is a known interference as it has the same molecular weight and similar fragmentation.[7] Ensure chromatographic separation is sufficient to resolve EMA from any potential isomeric or isobaric interferences.
Issue 3: Inconsistent or Non-Reproducible Results
Potential Cause Troubleshooting Step
Inconsistent Sample Preparation - Ensure consistent and precise execution of all sample preparation steps, including pipetting, extraction, and derivatization. - Use an internal standard to account for variability in sample preparation.
Instrument Instability - Check for fluctuations in LC pump pressure, column temperature, and MS detector response. - Perform system suitability tests before each analytical run to ensure the instrument is performing within acceptable limits.
Variability in Standard Curve Preparation - Prepare fresh calibration standards for each analytical run. - Ensure the accuracy of the stock solution concentration.
Improper Integration of Chromatographic Peaks - Manually review and adjust peak integration parameters to ensure consistency across all samples and standards.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is adapted from a method for mthis compound and is suitable for plasma or serum samples.

  • Aliquoting: Aliquot 100 µL of the sample (calibrator, control, or patient sample) into a microcentrifuge tube.

  • Internal Standard Addition: Add 100 µL of the internal standard solution (e.g., d3-ethylmalonic acid).

  • Protein Precipitation: Add 300 µL of an extraction solution (e.g., a 2:2:1 mixture of methanol, acetonitrile, and formic acid).

  • Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 11,500 RPM for five minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean sample vial, optionally through a 0.2 µm filter, for analysis by LC-MS/MS.

Protocol 2: LC-MS/MS Analysis

This is a general LC-MS/MS methodology that can be optimized for a specific instrument and EMA derivative.

  • LC System: A high-performance liquid chromatography system.

  • Analytical Column: An Agilent SB-C18 column (4.6x150mm, 1.8 µm) or equivalent.

  • Column Temperature: 45°C.[3]

  • Mobile Phase A: 0.1% Formic Acid in water.

  • Mobile Phase B: 0.1% Formic Acid in acetonitrile.

  • Flow Rate: 0.7 mL/min.

  • Injection Volume: 5 µL.[3]

  • Elution: An isocratic elution with 20% mobile phase A and 80% mobile phase B can be a starting point.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI), typically in negative mode for organic acids.

  • Detection: Multiple Reaction Monitoring (MRM) using specific precursor and product ion transitions for EMA and its internal standard.

Quantitative Data Summary

The following table summarizes typical validation parameters for a similar analyte, mthis compound, which can serve as a reference for developing an this compound assay.

Validation Parameter Example Value (for Mthis compound) Reference
Analytical Measurement Range (AMR) 33 - 4227 nmol/L
Limit of Detection (LOD) 15 nmol/L
Lower Limit of Quantification (LLOQ) 33 nmol/L
Linearity (r²) > 0.995[7]
Intra-day Precision (%CV) 0.7 - 7.5%
Inter-day Precision (%CV) 0.7 - 7.5%
Accuracy (Bias) -12.7%
Recovery 94.57% - 109.60%[8]

Visualizations

experimental_workflow Figure 1: General Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample Plasma/Serum/Urine Sample add_is Add Internal Standard (e.g., EMA-D3) sample->add_is extraction Protein Precipitation or SPE add_is->extraction derivatization Derivatization (e.g., 3-NPH) extraction->derivatization lc_separation LC Separation derivatization->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification using Calibration Curve ms_detection->quantification data_review Data Review and Validation quantification->data_review troubleshooting_logic Figure 2: Troubleshooting Logic for Inconsistent Results cluster_prep Sample Preparation Checks cluster_instrument Instrument Performance Checks cluster_data Data Processing Checks start Inconsistent Results Observed check_prep Review Sample Preparation Protocol start->check_prep check_instrument Evaluate Instrument Performance start->check_instrument check_data Assess Data Processing start->check_data pipetting Verify Pipetting Accuracy check_prep->pipetting reagents Check Reagent Stability check_prep->reagents is_response Examine Internal Standard Response check_prep->is_response system_suitability Run System Suitability check_instrument->system_suitability pressure_trace Check LC Pressure Trace check_instrument->pressure_trace ms_signal Monitor MS Signal Stability check_instrument->ms_signal integration Review Peak Integration check_data->integration calibration_curve Assess Calibration Curve Fit check_data->calibration_curve solution Identify and Rectify Root Cause is_response->solution ms_signal->solution calibration_curve->solution

References

Technical Support Center: Addressing Variability in Ethylmalonic Acid Levels in Longitudinal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing and interpreting variability in ethylmalonic acid (EMA) levels during longitudinal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its variability a concern in longitudinal studies?

This compound (EMA) is a dicarboxylic acid that can be found in bodily fluids such as urine and blood.[1] In clinical settings, chronically high levels of EMA are associated with rare inborn errors of metabolism, most notably Ethylmalonic Encephalopathy (EE) and Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency.[1] For researchers, EMA is a metabolite that can reflect mitochondrial function and fatty acid metabolism. Variability in EMA levels over time within the same individual in a longitudinal study can introduce noise into the data, making it difficult to discern true biological signals from confounding factors. Understanding and controlling this variability is crucial for the accurate interpretation of study results.

Q2: What are the primary metabolic sources of this compound?

This compound is primarily derived from two metabolic pathways:

  • Carboxylation of butyryl-CoA: This is a key pathway in the metabolism of short-chain fatty acids.[2]

  • Catabolism of the amino acid isoleucine: The breakdown of isoleucine can also lead to the formation of EMA.[3]

Therefore, factors influencing fatty acid oxidation and isoleucine metabolism can directly impact EMA levels.

Q3: What are the known genetic factors that can significantly elevate this compound levels?

Mutations in the ETHE1 gene are the primary cause of Ethylmalonic Encephalopathy (EE), a severe inherited metabolic disorder characterized by persistently high levels of EMA.[4][5][6] The ETHE1 enzyme is involved in the mitochondrial detoxification of hydrogen sulfide (H₂S).[5] Its dysfunction leads to an accumulation of H₂S, which in turn inhibits short-chain acyl-CoA dehydrogenase (SCAD), causing an increase in EMA.[7] Variants in the ACADS gene, which encodes for SCAD, can also lead to ethylmalonic aciduria.[8]

Q4: How can diet influence this compound levels?

Diet plays a significant role in modulating EMA levels and is a major source of variability in longitudinal studies. Key dietary factors include:

  • Fat Intake: High-fat diets, particularly those rich in short-chain and medium-chain fatty acids, can increase the metabolic flux through pathways that produce EMA precursors.[9]

  • Protein Intake: The intake of the amino acid isoleucine is a direct precursor to EMA.[3] Diets high in isoleucine-rich proteins may lead to increased EMA levels. In patients with Ethylmalonic Encephalopathy, a diet restricted in sulfur-containing amino acids (methionine and cysteine) has been shown to improve biochemical markers, including EMA.[2]

  • Nutritional Deficiencies: Deficiencies in carnitine and vitamin B2 (riboflavin) can impair fatty acid oxidation, leading to an accumulation of precursors that are shunted towards EMA production.[9][10]

Q5: Can the gut microbiome affect this compound levels?

Yes, the gut microbiome can influence EMA levels. Gut bacteria are known to produce short-chain fatty acids, including butyrate, a precursor to EMA.[11] Alterations in the composition and metabolic activity of the gut microbiota could therefore contribute to inter-individual and intra-individual variability in EMA levels.[12][13] For instance, the use of antibiotics like metronidazole has been employed in the treatment of Ethylmalonic Encephalopathy to reduce the production of hydrogen sulfide by gut bacteria.[14]

Troubleshooting Guide

Issue 1: High Intra-individual Variability in EMA Levels Across Study Visits
Potential Cause Troubleshooting Steps
Dietary Inconsistency - Implement a standardized diet protocol for a set period before each sample collection.[15] - If a strict controlled diet is not feasible, use weighed food records or detailed food frequency questionnaires to track the intake of fats and specific amino acids.[16][17]
Inconsistent Sample Collection and Handling - Strictly adhere to a standardized protocol for sample collection, processing, and storage.[9] - Ensure consistent timing of collection (e.g., first-morning void for urine, fasting blood sample).[14] - Minimize delays between collection and processing/freezing.[18]
Changes in Physical Activity - Advise participants to maintain their usual level of physical activity and to avoid strenuous exercise for a defined period before sample collection.
Intercurrent Illness or Metabolic Stress - Document any illnesses, infections, or periods of significant stress experienced by participants, as these can alter metabolic states.
Medication or Supplement Use - Record all medications and supplements taken by participants. Carnitine and riboflavin supplements, for example, can directly impact EMA levels.
Issue 2: Unexpectedly High or Low Mean EMA Levels in a Study Cohort
Potential Cause Troubleshooting Steps
Systematic Dietary Bias - Analyze dietary records to identify any common dietary patterns in the cohort that might explain the observed EMA levels (e.g., widespread adoption of a high-fat or low-fat diet).
Analytical Issues - Review the entire analytical workflow, from sample preparation to data analysis. - Re-run quality control samples to check for instrument drift or calibration issues. - Consult a troubleshooting guide for the specific analytical platform being used (e.g., GC-MS).[2]
Population-Specific Genetic Factors - Consider the prevalence of genetic variants (e.g., in the ACADS gene) within the study population that might influence baseline EMA levels.[8]
Issue 3: Poor Chromatographic Peak Shape or Resolution for EMA in GC-MS Analysis
Potential Cause Troubleshooting Steps
Active Sites in the GC Inlet or Column - Use a deactivated inlet liner. - Trim the first few centimeters of the column. - If the column is old, consider replacement.[2]
Improper Derivatization - Ensure complete dryness of the sample before adding the derivatization agent. - Optimize the derivatization time and temperature.[6]
Column Overload - Dilute the sample or reduce the injection volume.
Contamination - Run a solvent blank to check for system contamination. - Bake out the GC system (inlet and column) at a high temperature.[2]

Experimental Protocols

Protocol 1: Standardized Urine and Plasma Collection and Handling for Longitudinal Metabolomic Studies
  • Participant Preparation:

    • Participants should fast for at least 8-12 hours prior to sample collection.

    • A standardized, low-fat, and moderate-protein meal should be consumed the evening before collection.

    • Participants should avoid strenuous exercise for 24 hours before collection.

    • A list of all medications and supplements should be recorded.

  • Urine Collection:

    • Collect a first-morning, mid-stream urine sample in a sterile, preservative-free container.[14]

    • Immediately after collection, place the sample on ice.

  • Plasma Collection:

    • Collect whole blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

    • Invert the tube gently 8-10 times to ensure proper mixing with the anticoagulant.

    • Place the blood sample on ice immediately.

  • Sample Processing (within 1-2 hours of collection):

    • Urine: Centrifuge the urine sample at 2000 x g for 10 minutes at 4°C to remove cells and debris.[9]

    • Plasma: Centrifuge the blood sample according to the tube manufacturer's instructions (e.g., 2000 x g for 15 minutes at 4°C) to separate the plasma.[9]

    • Carefully aliquot the urine supernatant and plasma into pre-labeled cryovials.

  • Storage:

    • Immediately freeze the aliquots at -80°C until analysis.[18]

    • Avoid repeated freeze-thaw cycles.[18]

Protocol 2: Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a generalized procedure and should be optimized for the specific instrumentation and reagents used.

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • To an aliquot of urine (volume normalized to creatinine concentration), add an internal standard (e.g., a stable isotope-labeled organic acid).

    • Adjust the pH to <2 with hydrochloric acid.

    • Extract the organic acids with an organic solvent (e.g., ethyl acetate) twice.[6]

    • Combine the organic layers and evaporate to dryness under a stream of nitrogen.[6]

  • Derivatization:

    • To the dried extract, add a derivatization reagent (e.g., BSTFA with 1% TMCS) to convert the non-volatile organic acids into volatile trimethylsilyl (TMS) esters.[17]

    • Incubate at a specified temperature and time (e.g., 70°C for 30 minutes) to ensure complete derivatization.[6]

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Use an appropriate capillary column (e.g., a 5% phenyl-methylpolysiloxane column) for separation.

    • Employ a temperature gradient program to separate the organic acids.

    • The mass spectrometer should be operated in full scan mode to acquire mass spectra of the eluting compounds.

  • Data Analysis:

    • Identify EMA and other organic acids by comparing their retention times and mass spectra to those of authentic standards and library spectra.

    • Quantify EMA relative to the internal standard.

Protocol 3: Dietary Control for Longitudinal Metabolic Studies

Option A: Standardized Diet

  • Diet Design:

    • In consultation with a dietitian, design a standardized diet with a fixed composition of macronutrients (fat, protein, carbohydrates) and micronutrients.[15]

    • The diet should be designed to minimize known dietary influences on EMA levels (e.g., controlled intake of fat and isoleucine).

  • Implementation:

    • Provide all meals and snacks to the participants for a defined period (e.g., 3-7 days) prior to each study visit.[15]

    • Supervise meals to ensure compliance.[15]

Option B: Weighed Food Records

  • Participant Training:

    • Train participants on how to accurately weigh and record all food and beverages consumed.[16]

    • Provide participants with a calibrated food scale and a detailed food diary.

  • Data Collection:

    • Participants record all food and beverage intake for a specified period (e.g., 3-7 days) before each study visit.[18]

    • The record should include brand names, preparation methods, and the weight of all items.[16]

  • Data Analysis:

    • Use nutrition analysis software with a comprehensive food composition database to calculate the intake of total fat, types of fatty acids, and specific amino acids like isoleucine.

Visualizations

Experimental_Workflow cluster_pre_collection Pre-Sample Collection cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Analysis Dietary Control Dietary Control Urine Collection Urine Collection Dietary Control->Urine Collection Plasma Collection Plasma Collection Dietary Control->Plasma Collection Physical Activity Log Physical Activity Log Physical Activity Log->Urine Collection Physical Activity Log->Plasma Collection Medication/Supplement Record Medication/Supplement Record Medication/Supplement Record->Urine Collection Medication/Supplement Record->Plasma Collection Centrifugation Centrifugation Urine Collection->Centrifugation Plasma Collection->Centrifugation Aliquoting Aliquoting Centrifugation->Aliquoting Storage at -80C Storage at -80C Aliquoting->Storage at -80C Extraction & Derivatization Extraction & Derivatization Storage at -80C->Extraction & Derivatization GC-MS/LC-MS Analysis GC-MS/LC-MS Analysis Extraction & Derivatization->GC-MS/LC-MS Analysis Data Processing Data Processing GC-MS/LC-MS Analysis->Data Processing

Caption: Experimental workflow for longitudinal monitoring of EMA.

EMA_Metabolism Short-Chain Fatty Acids Short-Chain Fatty Acids Butyryl-CoA Butyryl-CoA Short-Chain Fatty Acids->Butyryl-CoA Isoleucine Isoleucine Isoleucine->Butyryl-CoA This compound (EMA) This compound (EMA) Butyryl-CoA->this compound (EMA) Carboxylation SCAD SCAD (Short-Chain Acyl-CoA Dehydrogenase) Butyryl-CoA->SCAD Further Metabolism Further Metabolism SCAD->Further Metabolism ETHE1 ETHE1 (Sulfide Detoxification) ETHE1->SCAD Allows function H2S H₂S H2S->SCAD Inhibits

Caption: Simplified metabolic pathways influencing EMA levels.

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of GC-MS and LC-MS Methods for Ethylmalonic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of ethylmalonic acid (EMA), a key biomarker in several metabolic disorders, is of paramount importance. The two primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable method for specific research and diagnostic needs.

The choice between GC-MS and LC-MS for the analysis of this compound and other small organic acids involves a trade-off between the well-established robustness of GC-MS and the high-throughput capabilities of LC-MS. A critical distinction lies in the sample preparation: GC-MS analysis of non-volatile organic acids like EMA necessitates a derivatization step to increase their volatility. In contrast, LC-MS can often analyze these compounds directly from biological matrices.

At a Glance: Key Performance Metrics

While direct cross-validation data for this compound is limited, a comprehensive comparison can be drawn from validation studies of the structurally similar and often co-analyzed mthis compound (MMA), supplemented with specific data for EMA where available. The following tables summarize the typical performance characteristics of both methods.

Table 1: Performance Characteristics of GC-MS for Short-Chain Dicarboxylic Acids (Data primarily based on Mthis compound)
ParameterTypical Performance
Limit of Detection (LOD)0.025 µmol/L[1]
Limit of Quantification (LOQ)0.1 µmol/L[1]
Linearity (R²)> 0.995[2]
Precision (%RSD)< 10%[1][2]
Accuracy (% Recovery)90 - 110%[2][3]
Sample ThroughputLower, due to derivatization
Table 2: Performance Characteristics of LC-MS/MS for this compound
ParameterTypical Performance
Limit of Detection (LOD)Not explicitly stated, but quantification ranges start at 10 ng/mL
Limit of Quantification (LOQ)10 ng/mL (in plasma)
Linearity (R²)> 0.99
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%
Sample ThroughputHigher, direct injection is possible

Note: The LC-MS/MS data for EMA is derived from a multiplexed assay and may vary in a single-analyte method.

The Analytical Workflow: A Visual Comparison

The fundamental difference in the analytical workflow between GC-MS and LC-MS for this compound analysis lies in the sample preparation stage.

Analytical_Workflows cluster_0 GC-MS Workflow cluster_1 LC-MS Workflow GC_Start Sample Collection (Urine/Plasma) GC_Extraction Extraction (e.g., LLE, SPE) GC_Start->GC_Extraction GC_Derivatization Derivatization (e.g., Silylation) GC_Extraction->GC_Derivatization GC_Analysis GC-MS Analysis GC_Derivatization->GC_Analysis GC_Data Data Analysis GC_Analysis->GC_Data LC_Start Sample Collection (Urine/Plasma) LC_Precipitation Protein Precipitation (e.g., Acetonitrile) LC_Start->LC_Precipitation LC_Centrifugation Centrifugation LC_Precipitation->LC_Centrifugation LC_Analysis LC-MS/MS Analysis LC_Centrifugation->LC_Analysis LC_Data Data Analysis LC_Analysis->LC_Data

Comparative workflows for GC-MS and LC-MS analysis of this compound.

Experimental Protocols

Below are representative experimental methodologies for the analysis of this compound by both GC-MS and LC-MS. These protocols are intended as a guide and may require optimization for specific sample matrices and instrumentation.

GC-MS Method for this compound (as part of an organic acid profile)
  • Sample Preparation and Extraction:

    • To a 100-500 µL urine or plasma sample, add an appropriate internal standard (e.g., a stable isotope-labeled analogue).

    • Perform a liquid-liquid extraction (LLE) with a solvent like ethyl acetate or use solid-phase extraction (SPE) for sample clean-up and concentration.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • The dried residue is subjected to a two-step derivatization process. First, an oximation reaction is carried out using a reagent like methoxyamine hydrochloride to protect ketone groups.

    • This is followed by silylation using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to convert the carboxylic acid groups into their more volatile trimethylsilyl (TMS) esters.[4]

  • GC-MS Analysis:

    • Gas Chromatograph: A capillary column, typically with a 5% phenyl-methylpolysiloxane stationary phase, is used for separation.

    • Injection: 1-2 µL of the derivatized sample is injected in split or splitless mode.

    • Oven Program: A temperature gradient is employed, starting at a lower temperature (e.g., 70°C) and ramping up to a higher temperature (e.g., 300°C) to elute the analytes.

    • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification, typically using electron ionization (EI).

LC-MS/MS Method for this compound
  • Sample Preparation:

    • To a 50-100 µL plasma or urine sample, add an internal standard (e.g., d5-ethylmalonic acid).

    • Perform protein precipitation by adding a threefold excess of a cold organic solvent such as acetonitrile.

    • Vortex the mixture and then centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.

    • The supernatant is transferred to a new vial for injection. In some methods, a derivatization step with a reagent like 3-nitrophenylhydrazine (3NPH) or n-butanol can be employed to enhance sensitivity and chromatographic retention.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: A reversed-phase C18 column is commonly used for separation.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small percentage of an acid like formic acid to improve peak shape, is typically employed.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode is standard. The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both EMA and its internal standard.

Concluding Remarks

Both GC-MS and LC-MS are powerful and reliable techniques for the quantification of this compound.

GC-MS is a mature and robust technique with extensive spectral libraries available for compound identification. The derivatization step, although time-consuming, allows for the analysis of a broad spectrum of organic acids in a single run.

LC-MS/MS offers the significant advantage of higher sample throughput due to simpler sample preparation, often eliminating the need for derivatization. This makes it particularly suitable for large-scale screening and targeted quantification. However, LC-MS can be more susceptible to matrix effects, such as ion suppression or enhancement, which can impact the accuracy of quantification if not properly addressed.

The ultimate choice between GC-MS and LC-MS will depend on the specific requirements of the study, including the number of samples, the need for broad metabolic profiling versus targeted analysis, and the available instrumentation and expertise. For comprehensive, untargeted organic acid profiling where compound identification is crucial, GC-MS remains a strong candidate. For high-throughput, targeted quantification of this compound, LC-MS/MS is often the preferred method.

References

A Comparative Analysis of Ethylmalonic Acid Levels in Diverse Patient Populations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of urinary ethylmalonic acid (EMA) levels across different patient populations, including those with specific inborn errors of metabolism and healthy individuals. The information presented is supported by experimental data from peer-reviewed literature and is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Quantitative Comparison of Urinary this compound Levels

The following table summarizes the urinary concentrations of this compound in various patient populations. Levels are typically reported as a ratio to creatinine to normalize for urine dilution.

Patient PopulationUrinary this compound Level (mmol/mol creatinine)Reference Range/Reported Values
Healthy Controls < 10 - < 18Normal physiological range[1]
Non-specific Central Nervous System (CNS) Impairment > 8.1 (screening cutoff) > 12 (higher specificity)Associated with four-fold prevalence compared to healthy controls
Short-chain acyl-CoA dehydrogenase (SCAD) Deficiency 18 - 1185Represents a broad range of metabolic disruption
Multiple acyl-CoA dehydrogenase (MADD) Deficiency 694 (initial), increasing to 3321Based on a reported case study
Ethylmalonic Encephalopathy (EE) 1200 - 2125 (45 - 730 mg/g creatinine)Represents significantly elevated levels characteristic of the disease[2][3]

Experimental Protocols

The quantification of urinary this compound is most commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS). Below is a detailed methodology based on established protocols.

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method involves the extraction of organic acids from urine, derivatization to make them volatile, and subsequent analysis by GC-MS.

1. Sample Preparation:

  • A specific volume of urine is normalized to its creatinine content to ensure standardized comparison.
  • An internal standard (e.g., a stable isotope-labeled version of a related organic acid) is added to each sample to account for variations in extraction efficiency and instrument response.

2. Extraction:

  • The urine sample is acidified, typically with hydrochloric acid (HCl), to a pH of less than 2.
  • Organic acids are then extracted from the acidified urine using a solvent such as ethyl acetate. This process is usually repeated to ensure complete extraction.
  • The organic solvent layers containing the extracted acids are combined.

3. Derivatization:

  • The combined organic extract is evaporated to dryness under a stream of nitrogen gas.
  • The dried residue is then derivatized to increase the volatility of the organic acids, which is essential for GC analysis. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which replaces active hydrogen atoms with trimethylsilyl (TMS) groups.

4. GC-MS Analysis:

  • The derivatized sample is injected into the gas chromatograph.
  • The different organic acids are separated based on their boiling points and interactions with the GC column.
  • As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented.
  • The mass spectrometer then detects the mass-to-charge ratio of the fragments, creating a unique mass spectrum for each compound.
  • The amount of this compound is quantified by comparing the peak area of its characteristic ions to that of the internal standard.

Signaling Pathways and Experimental Workflows

Sulfide Metabolism Pathway and the Role of ETHE1

Mutations in the ETHE1 gene are the underlying cause of Ethylmalonic Encephalopathy. This gene encodes a mitochondrial sulfur dioxygenase that plays a critical role in the detoxification of hydrogen sulfide (H₂S). A deficiency in the ETHE1 enzyme leads to the accumulation of H₂S, which in turn inhibits other enzymes, including short-chain acyl-CoA dehydrogenase, leading to the accumulation of this compound.

Simplified Sulfide Metabolism Pathway in Mitochondria cluster_0 Mitochondrial Matrix cluster_1 Consequence of ETHE1 Deficiency H2S Hydrogen Sulfide (H₂S) (toxic at high levels) Persulfide Persulfide H2S->Persulfide Sulfide:quinone oxidoreductase (SQR) Sulfite Sulfite Persulfide->Sulfite ETHE1 (Sulfur Dioxygenase) ETHE1_deficiency ETHE1 Deficiency (e.g., in Ethylmalonic Encephalopathy) Sulfate Sulfate (excreted) Sulfite->Sulfate Sulfite Oxidase H2S_accumulation H₂S Accumulation ETHE1_deficiency->H2S_accumulation SCAD_inhibition Inhibition of Short-chain acyl-CoA Dehydrogenase (SCAD) H2S_accumulation->SCAD_inhibition EMA_accumulation This compound Accumulation SCAD_inhibition->EMA_accumulation

Caption: The role of ETHE1 in sulfide metabolism and the pathological cascade in its deficiency.

Experimental Workflow for Urinary this compound Analysis

The following diagram illustrates the key steps in the laboratory analysis of urinary this compound.

Experimental Workflow for Urinary EMA Analysis start Urine Sample Collection creatinine Creatinine Normalization start->creatinine internal_standard Addition of Internal Standard creatinine->internal_standard extraction Liquid-Liquid Extraction (with Ethyl Acetate) internal_standard->extraction derivatization Derivatization (e.g., with BSTFA) extraction->derivatization gcms GC-MS Analysis derivatization->gcms data Data Analysis and Quantification gcms->data result Reported EMA Level data->result

References

Ethylmalonic Acid: A Comparative Guide to its Prognostic Value in Metabolic Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of ethylmalonic acid (EMA) as a prognostic marker in metabolic diseases, primarily focusing on Ethylmalonic Encephalopathy (EE) and Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency. It is intended for researchers, scientists, and drug development professionals, offering a comparative overview of EMA against other potential biomarkers, supported by experimental data and detailed methodologies.

Introduction

This compound is an organic acid that accumulates in certain inborn errors of metabolism. Its utility as a prognostic marker is highly dependent on the specific metabolic disorder. This guide will delve into the validation of EMA's prognostic significance, compare it with alternative biomarkers, and provide the necessary technical information for its assessment.

This compound in Metabolic Disease: A Tale of Two Conditions

The prognostic value of this compound is best understood by examining its role in two distinct metabolic disorders: Ethylmalonic Encephalopathy and SCAD Deficiency.

Ethylmalonic Encephalopathy (EE)

EE is a severe, infantile-onset mitochondrial disorder with a generally poor prognosis, characterized by neurological regression, seizures, and vascular abnormalities.[1] In this context, elevated levels of urinary this compound are a consistent and key diagnostic finding, directly linked to the pathophysiology of the disease.[2]

Prognostic Significance of EMA in EE:

Elevated EMA is a strong indicator of a poor prognosis in EE. The accumulation of EMA, secondary to the inhibition of short-chain acyl-CoA dehydrogenase, is a hallmark of the disease.[2] While specific quantitative data on the direct correlation between EMA levels and the rate of disease progression is limited in large cohort studies, persistently high levels are associated with severe clinical manifestations. One study noted a significant difference in EMA levels between the classical, more severe phenotype and milder forms of the disease.

Alternative Prognostic Markers in EE:

Several other biomarkers are valuable in the diagnosis and potential prognostication of EE. A multi-marker panel often provides a more comprehensive picture.

  • Thiosulfate: Elevated urinary thiosulfate is considered a more specific marker for EE than EMA.[3] Its presence helps to differentiate EE from other metabolic conditions that also present with elevated EMA, such as SCAD deficiency.

  • C4 and C5 Acylcarnitines: Increased levels of C4 (butyrylcarnitine) and C5 (isovalerylcarnitine) acylcarnitines in blood are characteristic of EE.[1][4] These markers reflect the upstream metabolic block and contribute to the overall biochemical signature of the disease. One case report documented that during an acute metabolic decompensation, butyrylglycine (a C4 species) was markedly elevated.

  • Growth Differentiation Factor 15 (GDF-15) and Fibroblast Growth Factor 21 (FGF-21): These have emerged as promising biomarkers for mitochondrial diseases in general.[5][6] Studies have shown that their levels are significantly elevated in various mitochondrial disorders and may correlate with disease severity.[5][6] However, their specificity for EE over other mitochondrial conditions requires further investigation.[7]

Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency

SCAD deficiency is an autosomal recessive disorder of fatty acid oxidation.[8] Similar to EE, it is characterized by elevated urinary this compound. However, the clinical picture of SCAD deficiency is highly variable, with a large proportion of individuals identified through newborn screening remaining asymptomatic throughout life.[8][9]

Prognostic Significance of EMA in SCAD Deficiency:

The prognostic value of this compound in SCAD deficiency is considered to be low. Due to the high prevalence of asymptomatic individuals with elevated EMA, its presence alone is not a reliable predictor of a poor clinical outcome.[9][10] The clinical relevance of SCAD deficiency itself is a subject of ongoing discussion.[11]

Alternative Prognostic Markers in SCAD Deficiency:

Identifying reliable prognostic markers for SCAD deficiency is challenging.

  • Genotype-Phenotype Correlation: While no consistent genotype-phenotype correlation has been established, some studies suggest a link between the type of ACADS gene mutation and the biochemical phenotype.[9][10] Individuals with two null mutations tend to have more significant biochemical abnormalities than those with common polymorphic variants.[10]

  • Butyrylcarnitine (C4): Elevated C4 in plasma is a primary marker for SCAD deficiency identified in newborn screening.[12] However, like EMA, its prognostic utility is limited by the large number of asymptomatic cases.

Data Presentation: Comparative Tables

Table 1: Prognostic Markers in Ethylmalonic Encephalopathy (EE)

MarkerSample TypePrognostic ValueComparison with EMA
This compound (EMA) UrineHigh levels associated with severe disease.Key diagnostic and prognostic marker.
Thiosulfate UrineHigh specificity for EE, helps differentiate from other conditions.[3]More specific than EMA for differential diagnosis.
C4/C5 Acylcarnitines BloodElevated levels are characteristic and may reflect disease severity.[1][4]Complements EMA in the overall biochemical profile.
GDF-15 / FGF-21 SerumPromising markers for mitochondrial disease severity, but not specific to EE.[5][6]Potentially broader prognostic utility in mitochondrial diseases.

Table 2: Prognostic Markers in SCAD Deficiency

MarkerSample TypePrognostic ValueComparison with EMA
This compound (EMA) UrinePoor prognostic value due to high number of asymptomatic individuals.[9][10]Diagnostic, but not a reliable prognostic indicator.
Butyrylcarnitine (C4) BloodUsed in newborn screening, but also has poor prognostic value for clinical outcome.[12]Similar to EMA, a diagnostic marker with limited prognostic utility.
ACADS Genotype Blood (DNA)Some correlation between genotype and biochemical phenotype, but not consistently with clinical outcome.[9][10]May provide more insight into the potential severity of the enzyme defect than EMA alone.

Experimental Protocols

Accurate quantification of this compound is crucial for its use as a biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for the analysis of urinary organic acids.

Protocol: Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation and Extraction:

  • Thaw frozen urine samples.

  • To a glass tube, add a volume of urine normalized to creatinine concentration (e.g., equivalent to 1 µmole of creatinine).[13]

  • Add an internal standard (e.g., tropic acid).[13]

  • Acidify the urine to a pH of less than 2 with HCl.

  • Saturate the solution with solid sodium chloride.

  • Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate.[13][14] Repeat the extraction multiple times.

  • Combine the organic extracts.

2. Derivatization:

  • Evaporate the combined organic extracts to dryness under a stream of nitrogen.[13]

  • To the dried residue, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like pyridine.[15]

  • Incubate the mixture at an elevated temperature (e.g., 60-90°C) for a specified time (e.g., 15-30 minutes) to form trimethylsilyl (TMS) derivatives.[16]

3. GC-MS Analysis:

  • Inject the derivatized sample into the GC-MS system.

  • Gas Chromatography Conditions:

    • Column: A non-polar column, such as a DB-5MS, is typically used.[15]

    • Carrier Gas: Helium.

    • Injection Mode: Splitless or split injection.[15]

    • Temperature Program: An initial oven temperature of around 70°C, held for a few minutes, followed by a temperature ramp to approximately 300°C.[15]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).[15]

    • Scan Mode: Full scan mode (e.g., m/z 50-550) is used for qualitative analysis, while selected ion monitoring (SIM) can be used for quantitative analysis of specific ions corresponding to this compound-TMS derivative.[17]

4. Data Analysis:

  • Identify the EMA-TMS peak based on its retention time and mass spectrum.

  • Quantify the EMA concentration by comparing the peak area of the analyte to that of the internal standard.

Note: A detailed protocol for LC-MS/MS analysis of urinary organic acids is also available and offers advantages in terms of reduced sample preparation time and the potential for higher throughput.[18][19]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Metabolic_Pathway_EE cluster_Mitochondrion Mitochondrion ETHE1_gene ETHE1 Gene (Mutation) ETHE1_protein ETHE1 Protein (Sulfur Dioxygenase) Sulfide Sulfide (H2S) (Accumulates) SCAD Short-Chain Acyl-CoA Dehydrogenase (SCAD) (Inhibited) Butyryl_CoA Butyryl-CoA (Accumulates) EMA This compound (EMA) (Elevated)

Experimental_Workflow_EMA Urine_Sample Urine Sample Collection Extraction Acidification & Liquid-Liquid Extraction Urine_Sample->Extraction Derivatization Evaporation & TMS Derivatization Extraction->Derivatization GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Derivatization->GCMS Data_Analysis Quantification of this compound GCMS->Data_Analysis

Prognostic_Comparison cluster_EE Ethylmalonic Encephalopathy (EE) cluster_SCADD SCAD Deficiency EMA This compound (EMA) EMA_EE High Prognostic Value EMA->EMA_EE EMA_SCADD Low Prognostic Value EMA->EMA_SCADD Thiosulfate High Specificity EMA_EE->Thiosulfate Compared to C4_C5 Supportive Prognostic Data EMA_EE->C4_C5 Complemented by Genotype Potential for Correlation EMA_SCADD->Genotype Potentially better correlation

Conclusion

This compound is a valuable biomarker in the diagnostic workup of specific metabolic diseases. Its prognostic significance, however, is highly context-dependent. In Ethylmalonic Encephalopathy, elevated EMA is a strong indicator of a poor prognosis and serves as a core component of the diagnostic and monitoring panel, alongside other key markers like thiosulfate and acylcarnitines. Conversely, in SCAD Deficiency, the prognostic utility of EMA is limited due to the wide clinical variability of the disorder, and its presence should be interpreted with caution in predicting clinical outcomes. Future research should focus on large-scale longitudinal studies to quantify the prognostic accuracy of EMA in EE and to identify more reliable prognostic markers for symptomatic SCAD deficiency.

References

A Comparative Guide to Correlating Ethylmalonic Acid Concentrations with Clinical Severity in Ethylmalonic Encephalopathy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ethylmalonic acid (EMA) concentrations and their correlation with the clinical severity of Ethylmalonic Encephalopathy (EE). It includes supporting data from published studies, detailed experimental protocols for biomarker quantification, and visualizations of the key metabolic pathway involved in the pathophysiology of EE.

Introduction to Ethylmalonic Encephalopathy and the Role of this compound

Ethylmalonic Encephalopathy (EE) is a rare and severe autosomal recessive metabolic disorder with an onset in early infancy.[1][2] The clinical presentation is multisystemic, typically characterized by progressive neurological impairment, including developmental delay and regression, seizures, and hypotonia that can evolve into spasticity.[1][2][3] Other common features include chronic hemorrhagic diarrhea, petechial purpura, and orthostatic acrocyanosis (a bluish discoloration of the extremities upon standing).[1][2] The disease is caused by mutations in the ETHE1 gene, which encodes a mitochondrial sulfur dioxygenase crucial for the detoxification of hydrogen sulfide (H₂S).[2][4][5] Impaired ETHE1 function leads to the accumulation of H₂S, a toxic compound that inhibits key mitochondrial enzymes, including cytochrome c oxidase and short-chain acyl-CoA dehydrogenase (SCAD).[2][3] The inhibition of SCAD is thought to be a primary reason for the accumulation of this compound, a hallmark biochemical marker of EE.[2][4]

The clinical course of EE is often progressive and can lead to death within the first decade of life.[4] However, a spectrum of clinical severity has been observed, with some individuals exhibiting a milder phenotype with slower neurological progression.[6][7][8] This guide explores the correlation between the concentrations of this compound and other biochemical markers and the observed clinical severity of EE.

Correlation of Biochemical Markers with Clinical Phenotype

Recent literature reviews have categorized EE patients into two main clinical phenotypes: "classical" and "mild". A significant difference in the urinary concentrations of this compound and plasma C4 acylcarnitine has been observed between these two groups, suggesting a potential correlation between biomarker levels and disease severity.

Table 1: Comparison of Biochemical Markers in Classical vs. Mild Phenotypes of Ethylmalonic Encephalopathy

BiomarkerClassical PhenotypeMild PhenotypeSignificance (p-value)Normal Range
Urinary this compound (EMA) Markedly Elevated (Broad range: 45-730 mg/g creatinine)[6]Low to Slightly Elevated (may be normal during attack-free periods)[6][7]p = 0.003[7]< 10 µmol/mmol creatinine[3]
Plasma C4 Acylcarnitine ElevatedLow to Slightly Elevated (may be normal during attack-free periods)[6][7]p = 0.0236[7]< 0.9 µmol/L[3]
Plasma C5 Acylcarnitine ElevatedMay be normal, especially in attack-free periods[6]Not specified< 0.3 µmol/L[3]
Blood Lactate Persistently Elevated[4]May be elevatedNot specified6-22 mg/dL[3]
Plasma Thiosulfate Increased[3]Not specifiedNot specified< 4 µmol/L[3]

Note: The clinical presentation of EE can be heterogeneous, and biomarker levels can fluctuate, particularly in relation to intercurrent illnesses.[3][6]

Experimental Protocols

Accurate quantification of this compound and other relevant metabolites is crucial for the diagnosis and monitoring of EE. The following are summaries of commonly used analytical methods.

Quantification of Urinary this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a well-established technique for the analysis of organic acids in urine.

  • Sample Preparation:

    • A specific volume of urine, often normalized to creatinine concentration, is used.

    • An internal standard (e.g., a stable isotope-labeled version of an organic acid) is added.

    • The urine sample is acidified, and organic acids are extracted into an organic solvent (e.g., ethyl acetate).

    • The organic extract is evaporated to dryness under a stream of nitrogen.

  • Derivatization:

    • The dried residue is derivatized to increase the volatility and thermal stability of the organic acids. A common method is silylation, for example, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis:

    • The derivatized sample is injected into the gas chromatograph.

    • Separation of the organic acids is achieved on a capillary column based on their boiling points and interaction with the stationary phase.

    • The separated compounds are then introduced into the mass spectrometer for detection and quantification.

Quantification of this compound in Urine and Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of small molecules like this compound.

  • Sample Preparation (Plasma/Urine):

    • A small volume of plasma or urine is used.

    • An internal standard (e.g., deuterated this compound) is added.

    • Proteins are precipitated from plasma samples using a solvent like methanol.

    • The sample is centrifuged, and the supernatant is collected.

  • Derivatization (Optional but often performed):

    • To improve chromatographic retention and ionization efficiency, derivatization is often employed. A common method is butylation, using 3N HCl in n-butanol.[9]

  • LC-MS/MS Analysis:

    • The prepared sample is injected into the liquid chromatograph.

    • Separation is typically achieved using a reverse-phase C18 column.

    • The eluent is introduced into the tandem mass spectrometer.

    • Quantification is performed using multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for this compound and its internal standard.[9]

Signaling Pathways and Pathophysiology

The core of EE's pathophysiology lies in the disruption of the mitochondrial hydrogen sulfide (H₂S) detoxification pathway due to mutations in the ETHE1 gene.

Hydrogen Sulfide (H₂S) Metabolism

Hydrogen sulfide is a gaseous signaling molecule produced endogenously from the metabolism of sulfur-containing amino acids like cysteine and homocysteine by enzymes such as cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate sulfurtransferase (3-MST).[10][11][12] In the mitochondria, H₂S is detoxified through an oxidative pathway.[13][14]

H2S_Detoxification_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Cysteine Cysteine CBS_CSE CBS/CSE Cysteine->CBS_CSE Substrate 3MST_cytosol 3-MST Cysteine->3MST_cytosol via 3-Mercaptopyruvate Homocysteine Homocysteine Homocysteine->CBS_CSE Substrate H2S_cytosol Hydrogen Sulfide (H₂S) CBS_CSE->H2S_cytosol Produces 3MST_cytosol->H2S_cytosol Produces H2S_mito Hydrogen Sulfide (H₂S) H2S_cytosol->H2S_mito Diffuses into SQR Sulfide:Quinone Oxidoreductase (SQR) H2S_mito->SQR Oxidized by Persulfide Persulfide SQR->Persulfide Produces ETHE1 ETHE1 (Sulfur Dioxygenase) Sulfite Sulfite (SO₃²⁻) ETHE1->Sulfite Produces TST Thiosulfate Sulfurtransferase (Rhodanese) Thiosulfate Thiosulfate (S₂O₃²⁻) TST->Thiosulfate Produces SUOX Sulfite Oxidase (SUOX) Sulfate Sulfate (SO₄²⁻) SUOX->Sulfate Excreted Persulfide->ETHE1 Oxidized by Persulfide->TST Metabolized by Sulfite->SUOX Oxidized by

Caption: Mitochondrial Hydrogen Sulfide (H₂S) Detoxification Pathway.

In EE, mutations in the ETHE1 gene lead to a dysfunctional sulfur dioxygenase enzyme.[2] This impairment causes H₂S to accumulate to toxic levels within the mitochondria.[2] The excess H₂S has several detrimental effects, including the inhibition of critical enzymes involved in energy metabolism.

Pathophysiology_EE ETHE1_mutation ETHE1 Gene Mutation Dysfunctional_ETHE1 Dysfunctional ETHE1 (Sulfur Dioxygenase) ETHE1_mutation->Dysfunctional_ETHE1 H2S_accumulation ↑ Hydrogen Sulfide (H₂S) Accumulation Dysfunctional_ETHE1->H2S_accumulation Leads to COX_inhibition Cytochrome c Oxidase (Complex IV) Inhibition H2S_accumulation->COX_inhibition Inhibits SCAD_inhibition Short-Chain Acyl-CoA Dehydrogenase (SCAD) Inhibition H2S_accumulation->SCAD_inhibition Inhibits Energy_failure Mitochondrial Energy Failure COX_inhibition->Energy_failure EMA_accumulation ↑ this compound (EMA) SCAD_inhibition->EMA_accumulation Lactic_acidosis ↑ Lactic Acid Energy_failure->Lactic_acidosis Clinical_manifestations Clinical Manifestations (Neurological damage, Vasculopathy) Energy_failure->Clinical_manifestations Lactic_acidosis->Clinical_manifestations EMA_accumulation->Clinical_manifestations

Caption: Pathophysiological Cascade in Ethylmalonic Encephalopathy.

Conclusion

The concentration of urinary this compound, in conjunction with other biochemical markers such as plasma C4 acylcarnitine, shows a significant correlation with the clinical severity of Ethylmalonic Encephalopathy. Patients with a "classical," more severe phenotype tend to have markedly higher levels of these biomarkers compared to those with a "mild" phenotype. However, it is important to note that the clinical spectrum of EE is broad, and biomarker levels can be variable. Standardized, sensitive, and specific analytical methods, such as LC-MS/MS, are essential for the accurate diagnosis and potential monitoring of disease progression. Further research is needed to establish a more granular correlation between specific EMA concentrations and defined clinical severity scores, which could aid in prognostication and the evaluation of therapeutic interventions.

References

A Comparative Analysis of Urinary versus Plasma Ethylmalonic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of inborn errors of metabolism, the accurate measurement of key biomarkers is paramount for diagnosis, monitoring, and the development of novel therapeutics. Ethylmalonic acid (EMA) is a critical dicarboxylic acid that accumulates in several metabolic disorders, most notably ethylmalonic encephalopathy (EE) and short-chain acyl-CoA dehydrogenase (SCAD) deficiency. This guide provides a comprehensive comparative analysis of the two primary methods for assessing EMA levels: direct measurement in urine and indirect assessment through acylcarnitine profiling in plasma.

Data Presentation: Quantitative Comparison

AnalyteMatrixNormal RangePathological Range (Illustrative)Method of Analysis
This compound (EMA) Urine< 10 µmol/mmol creatinine[1]> 46 mmol/mol creatinine[2]Gas Chromatography-Mass Spectrometry (GC-MS)
Butyrylcarnitine (C4-acylcarnitine) Plasma< 0.9 µmol/L[1]Significantly elevated in EE and SCAD deficiencyTandem Mass Spectrometry (MS/MS)
Isovalerylcarnitine (C5-acylcarnitine) Plasma< 0.3 µmol/L[1]Slightly elevated in some cases of EE[2]Tandem Mass Spectrometry (MS/MS)

Note: Pathological ranges can vary significantly depending on the specific metabolic disorder, its severity, and the individual's clinical state. The values presented are illustrative and sourced from case reports.

Metabolic Pathway of this compound

Elevated levels of this compound typically arise from a disruption in the catabolism of short-chain fatty acids and certain amino acids. The final steps of this pathway are crucial for understanding the diagnostic markers.

This compound Metabolism Metabolic Pathway of this compound Isoleucine Isoleucine ButyrylCoA ButyrylCoA Isoleucine->ButyrylCoA FattyAcids FattyAcids FattyAcids->ButyrylCoA EthylmalonylCoA EthylmalonylCoA ButyrylCoA->EthylmalonylCoA Alternative Pathway PropionylCoA PropionylCoA ButyrylCoA->PropionylCoA Propionyl-CoA carboxylase SCAD SCAD (Short-chain acyl-CoA dehydrogenase) EMA This compound EthylmalonylCoA->EMA ETHE1 ETHE1 (Ethylmalonic encephalopathy protein 1) MethylmalonylCoA MethylmalonylCoA PropionylCoA->MethylmalonylCoA Methylmalonyl-CoA epimerase SuccinylCoA SuccinylCoA MethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA mutase KrebsCycle KrebsCycle SuccinylCoA->KrebsCycle

Caption: Simplified metabolic pathway illustrating the formation of this compound from the breakdown of isoleucine and fatty acids.

Experimental Protocols

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method directly quantifies this compound in urine.

Sample Preparation & Derivatization:

  • Normalization: A specific volume of urine is normalized based on its creatinine concentration to account for variations in urine dilution.[3]

  • Internal Standard: An internal standard (e.g., a stable isotope-labeled version of a related organic acid) is added to the urine sample to ensure accurate quantification.[3]

  • Extraction: Organic acids are extracted from the acidified urine using an organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE).[4]

  • Drying: The organic solvent containing the extracted acids is evaporated to dryness under a stream of nitrogen.

  • Derivatization: The dried residue is derivatized to make the organic acids volatile and thermally stable for GC-MS analysis. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[4]

GC-MS Analysis:

  • Injection: The derivatized sample is injected into the GC-MS system.

  • Separation: The volatile derivatives are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a DB-5MS capillary column).[5]

  • Ionization and Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization). The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio, allowing for the identification and quantification of this compound.[5]

Plasma Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)

This method provides an indirect measure of EMA accumulation by quantifying upstream metabolites like C4 and C5 acylcarnitines.

Sample Preparation:

  • Extraction: A small volume of plasma is mixed with an internal standard solution (containing stable isotope-labeled acylcarnitines) and a solvent (typically methanol) to precipitate proteins and extract the acylcarnitines.[6]

  • Derivatization (Butylation): The extracted acylcarnitines are often converted to their butyl esters by incubation with butanolic hydrochloric acid. This step enhances their ionization efficiency in the mass spectrometer.[6][7]

  • Drying and Reconstitution: The derivatized sample is dried and then reconstituted in a suitable solvent for injection into the MS/MS system.

MS/MS Analysis:

  • Flow Injection/LC: The sample can be introduced into the mass spectrometer via flow injection for high-throughput analysis or separated using liquid chromatography (LC) for more detailed analysis of isomers.[8][9]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used to generate protonated molecular ions of the acylcarnitine butyl esters.[6]

  • Tandem Mass Spectrometry: The analysis is performed using a precursor ion scan or multiple reaction monitoring (MRM). In a precursor ion scan, the mass spectrometer is set to detect all parent ions that fragment to a specific product ion characteristic of carnitine (m/z 85), allowing for the identification of all acylcarnitine species in the sample.[8] MRM provides higher sensitivity and specificity for quantifying specific acylcarnitines like C4 and C5.[9]

Experimental Workflows

Experimental Workflows cluster_urine Urinary this compound Analysis (GC-MS) cluster_plasma Plasma Acylcarnitine Analysis (MS/MS) UrineSample Urine Sample Collection CreatinineNorm Creatinine Normalization UrineSample->CreatinineNorm InternalStdUrine Addition of Internal Standard CreatinineNorm->InternalStdUrine Extraction Solvent Extraction InternalStdUrine->Extraction DryingUrine Evaporation Extraction->DryingUrine Derivatization Silylation (e.g., BSTFA) DryingUrine->Derivatization GCMS GC-MS Analysis Derivatization->GCMS UrineData Data Analysis: Quantification of EMA GCMS->UrineData PlasmaSample Plasma Sample Collection ProteinPrecip Protein Precipitation & Acylcarnitine Extraction (with Internal Standards) PlasmaSample->ProteinPrecip DerivatizationPlasma Butylation ProteinPrecip->DerivatizationPlasma DryingPlasma Evaporation & Reconstitution DerivatizationPlasma->DryingPlasma MSMS Tandem MS Analysis DryingPlasma->MSMS PlasmaData Data Analysis: Quantification of C4/C5 Acylcarnitines MSMS->PlasmaData

Caption: Comparative workflows for the analysis of urinary this compound and plasma acylcarnitines.

Concluding Remarks

Both urinary and plasma analyses are indispensable tools in the investigation of disorders associated with elevated this compound.

  • Urinary organic acid analysis by GC-MS offers the advantage of directly measuring EMA, providing a definitive quantitative result. This can be particularly useful for monitoring disease progression and response to therapy.

  • Plasma acylcarnitine profiling by MS/MS provides a broader metabolic snapshot. While it does not measure EMA directly, the elevation of specific acylcarnitines (C4 and C5) is a highly sensitive indicator of a block in the metabolic pathway and is crucial for the differential diagnosis of various inborn errors of metabolism. This method is also widely used in newborn screening programs due to its high-throughput nature.

For a comprehensive diagnostic workup and for monitoring therapeutic interventions, the parallel use of both urinary organic acid and plasma acylcarnitine analyses is often the most effective strategy. This dual approach provides complementary information, leading to a more accurate and complete understanding of the patient's metabolic status.

References

Evaluating the Diagnostic Specificity of Elevated Ethylmalonic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of metabolic biomarkers is paramount for accurate diagnosis and the development of targeted therapies. Elevated urinary ethylmalonic acid (EMA) is a significant biochemical marker, classically associated with the severe neurometabolic disorder, Ethylmalonic Encephalopathy (EE). However, its diagnostic specificity is not absolute, as elevated EMA levels can also be indicative of other inherited metabolic disorders. This guide provides a comprehensive comparison of the performance of elevated EMA as a diagnostic marker, supported by experimental data and detailed methodologies, to aid in the differential diagnosis of these complex conditions.

The Central Role and Limitations of this compound

This compound is an intermediate in the metabolism of short-chain fatty acids and certain amino acids.[1] Its accumulation in urine, known as ethylmalonic aciduria, points towards a disruption in these metabolic pathways. While markedly elevated EMA is a hallmark of Ethylmalonic Encephalopathy, a devastating disorder caused by mutations in the ETHE1 gene, it is crucial to recognize that other conditions can also present with this biochemical abnormality.[2][3] These primarily include Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency and Glutaric Aciduria Type II (GAII), also known as Multiple Acyl-CoA Dehydrogenase Deficiency (MADD).[4][5] Therefore, a definitive diagnosis relies on a comprehensive evaluation of the clinical presentation, the complete urinary organic acid profile, plasma acylcarnitine analysis, and ultimately, molecular genetic testing.

Comparative Analysis of Biochemical Profiles

A differential diagnosis involving elevated EMA necessitates a careful comparison of the complete biochemical profile. The following table summarizes the key distinguishing features between Ethylmalonic Encephalopathy, SCAD deficiency, and Glutaric Aciduria Type II.

BiomarkerEthylmalonic Encephalopathy (EE)SCAD DeficiencyGlutaric Aciduria Type II (GAII/MADD)Normal Range
Urinary this compound (EMA) Markedly elevated (often >100 mmol/mol creatinine)[6]Mild to moderately elevatedModerately to markedly elevated< 5-10 mmol/mol creatinine[4][6]
Urinary Methylsuccinic Acid Often elevated[6]May be elevatedOften elevatedTrace amounts
Plasma Butyrylcarnitine (C4) Elevated[2]ElevatedElevatedSee reference ranges below
Plasma Isovalerylcarnitine (C5) Elevated[2]Normal to slightly elevatedElevatedSee reference ranges below
Plasma Lactate Often elevated[2]Usually normalOften elevatedAge-dependent
Urinary Thiosulfate ElevatedNormalNormalNot routinely measured
Urinary Glutaric Acid NormalNormalMarkedly elevatedTrace amounts
Urinary Acylglycines Elevated (e.g., isobutyrylglycine)[2]May be slightly elevatedElevated (e.g., glutarylglycine)Trace amounts

Normal Reference Ranges for Plasma Acylcarnitines:

  • Butyrylcarnitine (C4): < 0.9 μmol/L[4]

  • Isovalerylcarnitine (C5): < 0.3 μmol/L[4]

Experimental Protocols

Accurate and reproducible measurement of EMA and other key metabolites is fundamental for differential diagnosis. The following are detailed methodologies for the key experiments cited.

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is the gold standard for the quantitative analysis of non-volatile organic acids in urine.

Sample Preparation:

  • Normalization: An aliquot of urine is taken, and the volume is normalized based on the creatinine concentration to account for variations in urine dilution.[7]

  • Internal Standard Addition: A known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled EMA) is added to the urine sample to correct for analytical variability.[7]

  • Extraction: The urine sample is acidified, and the organic acids are extracted into an organic solvent, typically ethyl acetate.[1][8]

  • Derivatization: The extracted organic acids are chemically modified (derivatized) to increase their volatility for GC analysis. A common method is trimethylsilylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8][9]

GC-MS Parameters:

  • Gas Chromatograph (GC):

    • Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used.

    • Injector: Split/splitless injector, operated in splitless mode for sensitive analysis.

    • Oven Temperature Program: A temperature gradient is used to separate the different organic acids, for example, starting at 70°C and ramping up to 300°C.

  • Mass Spectrometer (MS):

    • Ionization: Electron ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan mode to identify all organic acids present, and selected ion monitoring (SIM) mode for accurate quantification of specific target compounds like EMA.[7]

Plasma Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)

This technique allows for the sensitive and specific quantification of acylcarnitines in plasma.

Sample Preparation:

  • Extraction: Acylcarnitines are extracted from a small volume of plasma (or a dried blood spot) using a solvent like methanol, which also precipitates proteins.[10]

  • Internal Standard Addition: A mixture of stable isotope-labeled acylcarnitine internal standards is added to the sample.[10]

  • Derivatization (optional but common): The extracted acylcarnitines are often converted to their butyl esters to improve their chromatographic and mass spectrometric properties.[10][11]

LC-MS/MS Parameters:

  • Liquid Chromatograph (LC):

    • Column: A reverse-phase C18 column is commonly used to separate the different acylcarnitine species.[10]

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like formic acid, is used for elution.

  • Tandem Mass Spectrometer (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.[10]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high specificity and sensitivity. This involves selecting a specific precursor ion for each acylcarnitine and then monitoring a specific product ion after fragmentation in the collision cell.[11]

Pathophysiology and Signaling Pathways

Understanding the underlying biochemical defects is crucial for interpreting the metabolic profiles.

Ethylmalonic Encephalopathy: A Defect in Hydrogen Sulfide Metabolism

Ethylmalonic Encephalopathy is caused by mutations in the ETHE1 gene, which encodes a mitochondrial sulfur dioxygenase.[2] This enzyme is critical for the detoxification of hydrogen sulfide (H₂S), a toxic metabolite.[3] The accumulation of H₂S inhibits several key enzymes, including short-chain acyl-CoA dehydrogenase (SCAD) and cytochrome c oxidase (complex IV of the respiratory chain).[3] The inhibition of SCAD leads to the accumulation of butyryl-CoA, which is then carboxylated to form EMA. The inhibition of the respiratory chain leads to impaired energy production and lactate accumulation.

ETHE1_Deficiency_Pathway cluster_mitochondrion Mitochondrion Butyryl_CoA Butyryl-CoA SCAD SCAD Butyryl_CoA->SCAD β-oxidation Propionyl_CoA_Carboxylase Propionyl-CoA Carboxylase Butyryl_CoA->Propionyl_CoA_Carboxylase Carboxylation Crotonyl_CoA Crotonyl-CoA SCAD->Crotonyl_CoA H2S Hydrogen Sulfide (H₂S) H2S->SCAD Inhibition ETHE1 ETHE1 (Sulfur Dioxygenase) H2S->ETHE1 Detoxification Respiratory_Chain Respiratory Chain (Complex IV) H2S->Respiratory_Chain Inhibition Sulfite Sulfite ETHE1->Sulfite ATP ATP Respiratory_Chain->ATP Lactate Lactate Respiratory_Chain->Lactate Anaerobic Metabolism EMA This compound (EMA) Propionyl_CoA_Carboxylase->EMA

Caption: Metabolic consequences of ETHE1 deficiency in Ethylmalonic Encephalopathy.

Experimental Workflow for Differential Diagnosis

The following workflow illustrates the logical progression from clinical suspicion to definitive diagnosis.

Diagnostic_Workflow Clinical_Suspicion Clinical Suspicion (Neurological symptoms, acidosis, etc.) Urine_OA Urinary Organic Acid Analysis (GC-MS) Clinical_Suspicion->Urine_OA Plasma_AC Plasma Acylcarnitine Analysis (MS/MS) Clinical_Suspicion->Plasma_AC Elevated_EMA Elevated EMA Detected Urine_OA->Elevated_EMA Plasma_AC->Elevated_EMA Differential_Diagnosis Differential Diagnosis Elevated_EMA->Differential_Diagnosis EE_Profile EE Profile: Markedly high EMA, ↑ C4/C5, ↑ Lactate, ↑ Thiosulfate Differential_Diagnosis->EE_Profile SCAD_Profile SCAD Profile: Mild/moderate EMA, ↑ C4 Differential_Diagnosis->SCAD_Profile GAII_Profile GAII Profile: Moderate/high EMA, ↑ C4/C5, ↑ Glutaric Acid Differential_Diagnosis->GAII_Profile Genetic_Testing Molecular Genetic Testing (ETHE1, ACADS, ETFA/B/DH) EE_Profile->Genetic_Testing SCAD_Profile->Genetic_Testing GAII_Profile->Genetic_Testing Final_Diagnosis Definitive Diagnosis Genetic_Testing->Final_Diagnosis

Caption: Diagnostic workflow for patients with suspected ethylmalonic aciduria.

Conclusion

While elevated urinary this compound is a critical indicator of underlying metabolic disease, its diagnostic specificity is limited. A comprehensive and comparative approach, integrating clinical findings with detailed biochemical profiling of urine and plasma, is essential for the accurate differential diagnosis of Ethylmalonic Encephalopathy, SCAD deficiency, and Glutaric Aciduria Type II. This guide provides the necessary framework and data for researchers and clinicians to navigate the complexities of these disorders, ultimately facilitating earlier diagnosis and the development of more effective therapeutic strategies. The use of standardized and robust experimental protocols, as outlined, is fundamental to achieving reliable and comparable results in both clinical and research settings.

References

Reference Intervals for Ethylmalonic Acid in Pediatric and Adult Populations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of reference intervals for ethylmalonic acid (EMA) in pediatric and adult populations, supported by experimental data. It is intended for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Summary

PopulationAge GroupSample TypeReference Interval (mmol/mol creatinine)Citation
Pediatric 2 days - 6 monthsUrine0 - 18[1]
7 months - 2 yearsUrine0 - 11[1]
3 years - 8 yearsUrine0 - 7[1]
9 years - 16 yearsUrine0 - 6[1]
2 days - 15 yearsUrineNot specified (part of a larger study)[2]
General PediatricUrine< 10[3]
Adult Not specifiedUrineData not well-established in healthy adults

Note: The reference intervals for the pediatric population from the Turkish study[1] are presented as median and percentile values in the original publication. The ranges provided here represent the approximate 2.5th to 97.5th percentiles for ease of comparison. It is important to note that reference intervals can vary based on the population and analytical methods used. The data for adults is limited as elevated this compound is primarily investigated in pediatric patients with suspected inborn errors of metabolism.

Experimental Protocols: Quantification of Urinary this compound

The standard method for the quantitative analysis of urinary organic acids, including this compound, is Gas Chromatography-Mass Spectrometry (GC-MS). The following protocol is a synthesis of established methodologies.[4][5][6]

1. Sample Preparation:

  • A random urine sample is collected.

  • The urinary creatinine concentration is determined to normalize the excretion of this compound.

  • An internal standard (e.g., a stable isotope-labeled analogue of a related organic acid) is added to a specific volume of urine.

2. Extraction:

  • The urine sample is acidified to a pH of approximately 1-2.

  • Organic acids are extracted from the acidified urine using an organic solvent, such as ethyl acetate. This step is typically repeated to ensure complete extraction.

  • The organic layers are combined and dried, often under a stream of nitrogen.

3. Derivatization:

  • To increase the volatility and thermal stability of the organic acids for GC-MS analysis, they are chemically modified in a process called derivatization.

  • A common method is silylation, where a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) is added to the dried extract to replace active hydrogen atoms with trimethylsilyl (TMS) groups.

4. GC-MS Analysis:

  • The derivatized sample is injected into the gas chromatograph.

  • The different organic acids are separated based on their boiling points and interaction with the stationary phase of the GC column as they pass through it.

  • The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.

  • The mass spectrometer detects the mass-to-charge ratio of the fragments, creating a unique mass spectrum for each compound.

  • This compound is identified by its specific retention time and mass spectrum.

  • Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Mandatory Visualization: Diagrams

experimental_workflow Experimental Workflow for Urinary this compound Analysis cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis urine_collection Urine Sample Collection creatinine_measurement Creatinine Measurement urine_collection->creatinine_measurement internal_standard Addition of Internal Standard creatinine_measurement->internal_standard acidification Acidification (pH 1-2) internal_standard->acidification solvent_extraction Solvent Extraction (e.g., Ethyl Acetate) acidification->solvent_extraction drying Drying of Organic Phase solvent_extraction->drying silylation Silylation (e.g., BSTFA) drying->silylation gc_ms Gas Chromatography- Mass Spectrometry (GC-MS) silylation->gc_ms data_analysis Data Analysis and Quantification gc_ms->data_analysis metabolic_pathway Simplified Metabolic Pathway of this compound cluster_precursors Precursors cluster_core_pathway Core Pathway cluster_disorders Associated Disorders Short-chain Fatty Acids Short-chain Fatty Acids Butyryl-CoA Butyryl-CoA Short-chain Fatty Acids->Butyryl-CoA Isoleucine Isoleucine Isoleucine->Butyryl-CoA Ethylmalonyl-CoA Ethylmalonyl-CoA Butyryl-CoA->Ethylmalonyl-CoA Methylsuccinyl-CoA Methylsuccinyl-CoA Ethylmalonyl-CoA->Methylsuccinyl-CoA This compound This compound Ethylmalonyl-CoA->this compound Succinyl-CoA Succinyl-CoA Methylsuccinyl-CoA->Succinyl-CoA Krebs Cycle Krebs Cycle Succinyl-CoA->Krebs Cycle SCAD Deficiency SCAD Deficiency SCAD Deficiency->Butyryl-CoA Inhibition Ethylmalonic Encephalopathy Ethylmalonic Encephalopathy Ethylmalonic Encephalopathy->Ethylmalonyl-CoA Inhibition of subsequent steps

References

A Comparative Guide to Dietary Interventions for Modulating Urinary Ethylmalonic Acid Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various dietary interventions and their impact on urinary ethylmalonic acid (EMA) levels. Elevated EMA is a key biomarker for several inborn errors of metabolism, including Ethylmalonic Encephalopathy (EE) and Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency. Understanding how diet influences EMA excretion is crucial for developing therapeutic strategies and for accurate interpretation of metabolic screening results. This document summarizes quantitative data from published studies, details relevant experimental protocols, and visualizes the underlying metabolic pathways.

Impact of Dietary Interventions on Urinary this compound: A Quantitative Comparison

The following table summarizes the quantitative effects of various dietary interventions on urinary EMA levels as reported in scientific literature. It is important to note that much of the available data comes from case studies involving individuals with specific metabolic disorders, which may influence the observed outcomes.

Dietary InterventionStudy PopulationKey FindingsQuantitative Change in Urinary EMAReference(s)
Amino Acid Restriction
Methionine-Restricted DietInfant with EERestriction of dietary methionine resulted in a decrease in urinary EMA excretion.Specific quantitative reduction not provided, but described as "decreased this compound excretion".[1]
Sulfur-Containing Amino Acid (Methionine & Cysteine) Restricted DietPatient with EEA diet restricted in sulfur-containing amino acids led to a significant reduction in urinary EMA levels.Baseline: 642 mg/g Cr. After medical treatment: 399 mg/g Cr (38% reduction). With dietary treatment: 233 mg/g Cr (further 42% reduction).[2]
Isoleucine-Restricted DietExplored as a potential interventionIsoleucine catabolism is a source of EMA, suggesting that restricting its intake could lower urinary levels.No direct quantitative data on urinary EMA reduction from clinical trials was found in the provided results. However, the link between isoleucine metabolism and EMA is established.[3]
Fat Intake Modification
Low-Fat DietGeneral Population / Patients with fat malabsorptionLow-fat diets or conditions of fat malabsorption can lead to decreased levels of urinary ethylmalonate.Specific quantitative data from controlled studies is not detailed in the search results, but the qualitative effect is noted.[4]
High-Fat Diet / Medium-Chain Triglyceride (MCT) SupplementationGeneral Population / Patients with specific metabolic conditionsElevated urinary EMA can be observed in individuals on high-fat diets, those in a state of ketosis, or with excessive intake of MCT-containing foods.In a study with a girl with ethylmalonic/adipic aciduria, MCT supplementation (440 mg/kg/d) was used to induce metabolic stress, which presumably increased EMA, though baseline and post-MCT levels are not explicitly stated for EMA alone.[4][5]
Cofactor Supplementation
Riboflavin (Vitamin B2)Patient with Riboflavin-responsive multiple acyl-CoA dehydrogenation defectsRiboflavin supplementation significantly reduced the excretion of pathological metabolites, including moderately elevated this compound.Specific pre- and post-intervention levels for EMA were not isolated in the provided text, but a general reduction of abnormal metabolites was reported.[6]
L-CarnitinePatients with organic aciduriasL-carnitine supplementation is used to enhance the excretion of acylcarnitines, potentially reducing the accumulation of precursors that can lead to EMA formation. However, in some cases of defective fatty acid oxidation, it may have adverse effects.In a study on a patient with mild multiple acyl-CoA dehydrogenation deficiency, L-carnitine supplementation was associated with recurrent hypoglycemia, suggesting caution. Direct quantitative effects on EMA were not the focus.[7]

Experimental Protocols

Quantification of Urinary this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the analysis of organic acids, including this compound, in urine. Specific parameters may need to be optimized based on the instrumentation and standards available.

a) Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples to remove any particulate matter.

  • To a known volume of urine supernatant (e.g., 200 µL), add an internal standard (e.g., a stable isotope-labeled EMA or another non-endogenous organic acid).[8]

  • Acidify the sample to a pH of less than 2 by adding hydrochloric acid.[2]

  • Saturate the solution with sodium chloride to improve the extraction efficiency of organic acids.[2]

b) Extraction:

  • Add an organic solvent, such as ethyl acetate, to the prepared urine sample.[8]

  • Vortex the mixture thoroughly for several minutes to ensure efficient extraction of the organic acids into the organic phase.

  • Centrifuge the sample to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction process on the remaining aqueous layer to maximize recovery.

  • Combine the organic extracts.

c) Derivatization:

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen gas.[8]

  • To the dried residue, add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and pyridine.[2] This step converts the non-volatile organic acids into volatile trimethylsilyl (TMS) derivatives.

  • Incubate the mixture at a controlled temperature (e.g., 60-70°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.[8]

d) GC-MS Analysis:

  • Inject an aliquot of the derivatized sample into the GC-MS system.

  • The GC separates the different organic acid derivatives based on their boiling points and interaction with the column stationary phase.

  • The mass spectrometer detects and fragments the eluting compounds, generating a unique mass spectrum for each.

  • Identify and quantify this compound by comparing its retention time and mass spectrum to that of a known standard.

Implementation of a Sulfur-Containing Amino Acid (SAA) Restricted Diet

This protocol is based on a study investigating the effects of an SAA-restricted diet in healthy adults and can be adapted for research purposes.

a) Diet Composition:

  • Base Diet: Provide a diet consisting of low-SAA plant-based whole foods. The total daily intake of SAAs (methionine and cysteine) from the base diet should be calculated to be low (e.g., ~15-25 mg/kg body weight/day).[6]

  • Amino Acid Supplementation: To ensure adequate protein intake without adding SAAs, provide a supplement containing all essential and non-essential amino acids except for methionine and cysteine.[6]

  • Control Group: The control group should receive the same base diet and amino acid supplement, but with the addition of methionine and cysteine capsules to achieve a normal SAA intake (e.g., ~50-60 mg/kg body weight/day).[6]

  • Blinding: To maintain blinding, the SAA and placebo capsules should be identical in appearance.

b) Monitoring and Adherence:

  • Provide participants with detailed meal plans and instructions.

  • Regularly collect dietary records and conduct interviews to assess adherence.

  • Monitor relevant biochemical markers in blood and urine to confirm the metabolic effects of the diet.

Signaling Pathways and Experimental Workflows

Metabolic Pathways Leading to this compound Formation

This diagram illustrates the primary metabolic pathways that can lead to the production of this compound. Deficiencies in enzymes within these pathways, or an overload of precursors from dietary sources, can result in elevated urinary EMA.

Caption: Metabolic origins of this compound.

Experimental Workflow for Assessing Dietary Intervention Impact

The following diagram outlines a typical experimental workflow for studying the effect of a dietary intervention on urinary EMA levels.

Experimental_Workflow Subject_Recruitment Subject Recruitment (e.g., patients with EE, healthy volunteers) Baseline_Assessment Baseline Assessment: - Urinary EMA levels - Blood work - Clinical evaluation Subject_Recruitment->Baseline_Assessment Dietary_Intervention Implementation of Dietary Intervention (e.g., Low-fat, SAA-restricted) Baseline_Assessment->Dietary_Intervention Monitoring Regular Monitoring: - Dietary adherence - Clinical status Dietary_Intervention->Monitoring Follow_up_Assessment Follow-up Assessment: - Urinary EMA levels - Blood work - Clinical evaluation Monitoring->Follow_up_Assessment Data_Analysis Data Analysis: - Comparison of pre- and post-  intervention EMA levels Follow_up_Assessment->Data_Analysis Conclusion Conclusion on the Efficacy of the Intervention Data_Analysis->Conclusion

Caption: Workflow for a dietary intervention study on urinary EMA.

References

Safety Operating Guide

Proper Disposal of Ethylmalonic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of ethylmalonic acid is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. As a combustible solid and a skin, eye, and respiratory irritant, this compound must be managed as hazardous chemical waste from the moment of generation to its final disposal.[1][2][3] This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, ensure all appropriate personal protective equipment is worn. This is the first line of defense against accidental exposure.

Required PPE:

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Chemical-resistant gloves.[2]

  • Respiratory Protection: A dust mask (such as a type N95) is necessary, especially when handling the solid powder form, to avoid inhalation.[2][3]

  • Protective Clothing: A lab coat or smock should be worn to protect from skin contact.[4]

Waste Characterization and Segregation

This compound is an organic acid and must be treated as hazardous waste.[1][5] Proper segregation is critical to prevent dangerous chemical reactions.[5]

  • Do Not Mix: Never mix this compound waste with bases, oxidizing agents, or reducing agents.[6][7]

  • Separate Waste Streams: Keep solid and liquid waste separate.[8] this compound, a solid, should be collected in a designated solid organic acid waste container.

  • Incompatible Materials: Store away from incompatible materials to prevent violent reactions or the emission of flammable or poisonous gases.[6]

Step-by-Step Disposal Protocol

Follow these procedures for the collection and disposal of this compound waste. All chemical waste must be handled by a licensed professional waste disposal service or the institution's Environmental Health and Safety (EHS) department.[1][9][10]

  • Container Selection:

    • Use a clearly labeled, leak-proof container appropriate for acidic waste.[8][11] Glass containers are often preferred for acids to prevent corrosion that can occur with metal containers.[8]

    • Ensure the container has a tightly sealing lid to prevent spills or the release of dust.[8][12]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[5]

    • Identify the contents fully: "this compound." If it is a mixture, list all components and their approximate percentages.[6]

    • Indicate the date when waste was first added to the container.[5]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated satellite accumulation area.[1][11]

    • Ensure secondary containment, such as a spill tray, is available.[8]

    • Store acids and bases in separate cabinets.[6]

  • Arrange for Pickup:

    • Contact your institution's EHS department or a licensed chemical waste contractor to schedule a pickup for the waste container.[1][9]

    • Do not accumulate more than 55 gallons of hazardous waste in your laboratory.[13]

Neutralization and Drain Disposal: A Word of Caution

While some weak acids in small, diluted quantities may be neutralized to a specific pH range and disposed of down the sanitary sewer under strict local regulations, this practice is not recommended for this compound.[14]

  • Toxicity Concerns: Many organic acids remain toxic even after neutralization.[6] The toxicological properties of this compound have not been fully investigated, making in-lab treatment and disposal a risk.[15]

  • Regulatory Compliance: Any in-lab treatment of hazardous waste is highly regulated. Always consult with your EHS department before attempting neutralization for disposal. When in doubt, the safest and most compliant method is to dispose of the material through your hazardous waste program.[14]

The following table summarizes key quantitative parameters often associated with acid waste disposal.

ParameterGuideline ValueSource
Neutralization pH Range 5 - 9[14]
Aqueous Solution pH for Corrosivity ≤ 2 or ≥ 12.5[1]
Max Quantity for In-Lab Neutralization < 25 mL (for some strong acids)[14]
Dilution for Sewer Disposal (if permitted) Flush with at least 20 parts water[14]

Note: These are general guidelines. Always follow your institution-specific and local regulations. For this compound, professional disposal is the required route.

Accidental Spill Procedures

In the event of a spill, immediate and correct action is necessary to mitigate risks.

  • Ensure Ventilation: If not already working in a fume hood, ensure the area is well-ventilated.[3]

  • Contain the Spill: Prevent the powder from becoming airborne.

  • Cleanup: Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[9][15] Avoid creating dust.[3]

  • Dispose of Debris: All materials used for cleanup, including contaminated PPE, must also be disposed of as hazardous waste.[13]

  • Report: Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow for Ethylmalonic Aciddot

G cluster_start Start: Waste Generation cluster_ppe Safety Protocol cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Dust Mask) start->ppe Step 1 container Select Labeled, Compatible Waste Container (Glass) ppe->container Step 2 segregate Segregate from Incompatible Chemicals (Bases, Oxidizers) container->segregate Step 3 storage Store Sealed Container in Designated Satellite Area segregate->storage Step 4 ehs Contact EHS or Licensed Waste Contractor for Pickup storage->ehs Step 5 final_disp Professional Off-site Disposal ehs->final_disp Step 6

References

Navigating the Safe Handling of Ethylmalonic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Ethylmalonic acid, focusing on personal protective equipment (PPE), operational plans, and disposal protocols to foster a culture of safety and confidence in the lab.

Immediate Safety and Handling Protocols

This compound is an off-white, odorless solid powder that can cause skin and serious eye irritation, as well as respiratory tract irritation.[1][2][3][4][5] Adherence to proper safety measures is crucial to minimize exposure and ensure safe handling.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following equipment should be worn at all times when handling this compound:

  • Eye and Face Protection: Wear chemical safety goggles or glasses that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[6]

  • Skin Protection:

    • Lab Coat: A standard lab coat should be worn to protect street clothing and provide an additional layer of protection.

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required. However, if dust is generated, a NIOSH-approved N95 dust mask or equivalent should be used to prevent inhalation.[1]

Engineering Controls and Hygiene
  • Ventilation: Work in a well-ventilated area. If the process may generate dust, use a chemical fume hood.[3][4]

  • Hygiene Practices:

    • Avoid contact with skin, eyes, and clothing.[6]

    • Wash hands thoroughly after handling.

    • Do not eat, drink, or smoke in areas where chemicals are handled.

    • Remove and wash contaminated clothing before reuse.[6]

Operational Plans: From Storage to Spills

Proper logistical planning ensures the safe containment and use of this compound throughout its lifecycle in the laboratory.

Storage Procedures

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6] It should be kept away from oxidizing agents.[6]

Spill Response

In the event of a spill, follow these steps to ensure a safe and effective cleanup:

  • Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined above.

  • Contain the Spill: For a solid spill, carefully sweep up the material to avoid generating dust.[4][6]

  • Collect and Dispose: Place the collected material into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area with soap and water.

  • Ventilate: Ensure the area is well-ventilated.

First Aid Measures

In case of accidental exposure, immediate and appropriate first aid is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[3]

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[3]

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Call a physician or poison control center immediately.[3][6]

Disposal Plan

Proper disposal of this compound is essential to prevent environmental contamination and ensure regulatory compliance. As a best practice, and in the absence of specific federal regulations deeming it non-hazardous, this compound should be treated as chemical waste.

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a designated, properly labeled, and sealed container.

  • Professional Disposal: Contact a licensed professional waste disposal service to arrange for pickup and disposal.[7] Adhere to all local, state, and federal regulations for chemical waste disposal.

Key Data and Properties

For quick reference, the following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Appearance Off-white solid powder[3]
Odor Odorless[3][6]
Melting Point 109 - 114 °C (228.2 - 237.2 °F)[3][6]
Hazards Skin irritant, serious eye irritant, may cause respiratory irritation[1][3][4][5]
Occupational Exposure Limits Not established by OSHA, NIOSH, or ACGIH[6]

Visual Workflow: this compound Spill Response

The following diagram illustrates the step-by-step workflow for safely managing a spill of this compound.

Spill_Response_Workflow cluster_prep Preparation cluster_action Action cluster_post Post-Cleanup Spill Spill Occurs Alert Alert Personnel & Secure Area Spill->Alert Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat, Dust Mask if needed) Alert->Don_PPE Contain Sweep Up Solid Material Don_PPE->Contain Collect Place in Labeled Waste Container Contain->Collect Decontaminate Clean Spill Area with Soap & Water Collect->Decontaminate Dispose Dispose of Waste via Professional Service Decontaminate->Dispose Remove_PPE Remove and Dispose/Decontaminate PPE Dispose->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands End Return to Normal Operations Wash_Hands->End

Caption: Workflow for a safe and effective response to an this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethylmalonic acid
Reactant of Route 2
Ethylmalonic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。